molecular formula C36H39N3O6 B022589 (+/-)-Niguldipine CAS No. 102993-22-6

(+/-)-Niguldipine

Numéro de catalogue: B022589
Numéro CAS: 102993-22-6
Poids moléculaire: 609.7 g/mol
Clé InChI: SVJMLYUFVDMUHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Niguldipine is a potent, research-grade 1,4-dihydropyridine derivative with a unique dual mechanism of action, making it a valuable pharmacological tool. It functions primarily as a calcium channel antagonist, selectively inhibiting L-type voltage-dependent calcium channels. This action inhibits calcium influx in vascular smooth muscle, leading to vasodilation and reduced blood pressure, positioning it as a key compound in cardiovascular research for studying hypertension and vascular tone.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

102993-22-6

Formule moléculaire

C36H39N3O6

Poids moléculaire

609.7 g/mol

Nom IUPAC

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3

Clé InChI

SVJMLYUFVDMUHP-UHFFFAOYSA-N

SMILES canonique

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Autres numéros CAS

102993-22-6

Synonymes

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
B 844-39
B 859-35
B8509-035
B859-35
dexniguldipine
DNIG
niguldipine
niguldipine fumarate
niguldipine hydrobromide
niguldipine hydrochloride
niguldipine maleate

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (+/-)-Niguldipine on Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Niguldipine, a potent 1,4-dihydropyridine (B1200194) derivative, exerts its primary pharmacological effects through the modulation of voltage-gated calcium channels. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with L-type and T-type calcium channels. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the associated signaling pathways. Niguldipine's stereoselective properties and its dual activity as an α1-adrenergic receptor antagonist are also discussed, offering a complete picture for researchers in pharmacology and drug development.

Introduction

This compound is a synthetic, racemic compound belonging to the dihydropyridine (B1217469) class of calcium channel blockers.[1] Structurally, it is characterized by a 1,4-dihydropyridine ring, which is the pharmacophore responsible for its calcium channel blocking activity. Beyond its primary function as a calcium channel antagonist, Niguldipine also exhibits significant α1-adrenergic receptor blocking properties.[2][3][4] This dual mechanism of action contributes to its complex pharmacological profile. This guide will focus on its core mechanism of action on calcium channels, providing a detailed technical resource for the scientific community.

Interaction with Voltage-Gated Calcium Channels

Niguldipine's principal mechanism of action involves the blockade of voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium ions into the cell. This action is central to its effects on various physiological processes, including muscle contraction and neuronal activity.

L-type Calcium Channels

The primary target of Niguldipine, like other dihydropyridines, is the L-type voltage-gated calcium channel (Cav1.x). These channels are crucial for excitation-contraction coupling in smooth and cardiac muscle, as well as for various functions in neurons and endocrine cells.

Niguldipine binds with high affinity to the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[5] The binding site for dihydropyridines is located on the extracellular side of the channel, involving transmembrane segments S5 and S6 of domain III and S6 of domain IV.[6] By binding to this site, Niguldipine allosterically modulates the channel's gating, stabilizing it in an inactivated state and thereby reducing the probability of channel opening in response to membrane depolarization.

T-type Calcium Channels

In addition to its potent effects on L-type channels, this compound has been shown to inhibit T-type voltage-gated calcium channels (Cav3.x).[7] T-type channels are characterized by their low voltage of activation and transient currents, playing roles in neuronal firing, pacemaker activity, and hormone secretion. The blockade of T-type channels by Niguldipine is typically observed at higher concentrations compared to its L-type channel activity.[7] The inhibitory effect on T-type channels is voltage-dependent, with hyperpolarization partially removing the block.[7]

Stereoselectivity

Niguldipine is a chiral molecule, and its enantiomers exhibit significant differences in their pharmacological activity.

  • (+)-Niguldipine (S-enantiomer): This enantiomer is significantly more potent in blocking L-type calcium channels.[2][8] Radioligand binding studies have shown that (+)-Niguldipine has a much higher affinity for the 1,4-dihydropyridine receptor on L-type calcium channels compared to its (-)-enantiomer.[2]

  • (-)-Niguldipine (R-enantiomer): This enantiomer is considerably less potent at the L-type calcium channel, with some studies indicating a 40-fold lower affinity.[2] However, both enantiomers show comparable potency in inhibiting drug transport by P-glycoprotein.

The stereoselectivity is also observed in its effects on T-type calcium channels, with the (+)-enantiomer being more potent.[7]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with calcium channels, compiled from various in vitro studies.

Table 1: Binding Affinity (Ki) of Niguldipine Enantiomers for L-type Calcium Channels

EnantiomerTissue/PreparationKi (pM)Reference
(+)-NiguldipineGuinea-pig skeletal muscle85[2]
(+)-NiguldipineGuinea-pig brain140[2]
(+)-NiguldipineGuinea-pig heart45[2]
(-)-Niguldipine-Approx. 40-fold less potent than (+)[2]

Table 2: Inhibitory Concentration (IC50) of this compound for Calcium Channels

Channel TypeCell Type/PreparationIC50 (µM)Reference
T-typeGuinea pig atrial cells0.18[7]
L-typeVascular smooth muscle cells~0.4 (nominal)[4]

Table 3: Stereoselectivity of Niguldipine Enantiomers on T-type Calcium Channels

EnantiomerChannel SubtypeIC50 (µM)Fold DifferenceReference
(+)-(S)-NiguldipineRecombinant Cav3.20.4\multirow{2}{*}{3.8-fold}
(-)-(R)-NiguldipineRecombinant Cav3.21.52 (calculated)

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the mechanism of action of Niguldipine.

Radioligand Binding Assay for L-type Calcium Channels

This protocol is a generalized procedure based on common practices for determining the binding affinity of dihydropyridines.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 1,4-dihydropyridine binding site on L-type calcium channels.

Materials:

  • Membrane preparations from target tissues (e.g., guinea-pig heart, skeletal muscle, or brain).

  • Radioligand: Typically a tritiated dihydropyridine such as [3H]-(+)-PN200-110 or [3H]-nitrendipine.

  • Unlabeled this compound and its enantiomers.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of unlabeled nifedipine).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a series of tubes, add a constant amount of membrane protein, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled Niguldipine.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of Niguldipine (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubate Membrane, Radioligand & Niguldipine Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Niguldipine Niguldipine Solutions Niguldipine->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general steps for measuring the effect of Niguldipine on calcium currents in isolated cells.

Objective: To determine the inhibitory effect and IC50 of this compound on L-type and T-type calcium currents.

Materials:

  • Isolated cells (e.g., guinea-pig ventricular myocytes or atrial cells).

  • Patch-clamp amplifier and data acquisition system.

  • Micropipettes.

  • Extracellular (bath) solution containing a charge carrier for calcium channels (e.g., Ca2+ or Ba2+) and blockers for other ionic currents.

  • Intracellular (pipette) solution with a Cs+-based solution to block potassium currents.

  • This compound solutions.

Procedure:

  • Cell Preparation: Isolate single cells from the target tissue using enzymatic digestion.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit calcium currents. Specific voltage protocols are used to isolate L-type (e.g., holding at -40 mV and stepping to 0 mV) and T-type (e.g., holding at -90 mV and stepping to -30 mV) currents.[7][8]

  • Drug Application: After recording stable baseline currents, perfuse the cell with the extracellular solution containing Niguldipine at various concentrations.

  • Data Acquisition and Analysis: Record the calcium currents in the presence of the drug. Measure the peak current amplitude and plot the percentage of inhibition as a function of Niguldipine concentration to determine the IC50 value.

Workflow Diagram:

PatchClampWorkflow cluster_setup Setup cluster_recording Recording cluster_data Data Analysis Cell Isolated Cell GigaSeal Giga-seal Formation Cell->GigaSeal Pipette Micropipette Pipette->GigaSeal Solutions Intra/Extra-cellular Solutions Solutions->Pipette WholeCell Whole-cell Configuration GigaSeal->WholeCell VoltageClamp Voltage-clamp Protocol WholeCell->VoltageClamp DrugApp Niguldipine Application VoltageClamp->DrugApp CurrentMeasure Measure Peak Current DrugApp->CurrentMeasure IC50 Determine IC50 CurrentMeasure->IC50

Whole-Cell Patch-Clamp Workflow

Downstream Signaling Pathways

The blockade of calcium influx by Niguldipine initiates a cascade of downstream signaling events. While direct studies on Niguldipine's effects on all signaling pathways are not exhaustive, inferences can be drawn from the known roles of calcium and the effects of other calcium channel blockers.

Protein Kinase C (PKC) Pathway

Calcium is a critical cofactor for the activation of conventional and novel isoforms of Protein Kinase C (PKC). By reducing intracellular calcium concentrations, Niguldipine can be expected to attenuate the activation of calcium-dependent PKC isoforms. Dexniguldipine, an enantiomer of Niguldipine, has been shown to have anti-PKC activity and can inhibit the expression of specific PKC isoforms.[1][9] This suggests that Niguldipine's effects may, in part, be mediated through the modulation of PKC signaling.

Signaling Pathway Diagram:

PKCSignaling Niguldipine This compound LTypeCa L-type Ca2+ Channel Niguldipine->LTypeCa Blocks CaInflux Ca2+ Influx Ca_i [Ca2+]i CaInflux->Ca_i Decreases PKC Protein Kinase C (Ca2+-dependent isoforms) Ca_i->PKC Activates Downstream Downstream Substrate Phosphorylation PKC->Downstream Phosphorylates MAPK_ERK_Pathway Niguldipine This compound LTypeCa L-type Ca2+ Channel Niguldipine->LTypeCa Blocks CaInflux Ca2+ Influx Ca_i [Ca2+]i CaInflux->Ca_i Decreases Ras Ras Ca_i->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

References

An In-depth Technical Guide to (+/-)-Niguldipine as a Selective α1A-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+/-)-niguldipine, a 1,4-dihydropyridine (B1200194) derivative, with a primary focus on its potent and selective antagonist activity at the α1A-adrenoceptor subtype. While initially investigated for its calcium channel blocking properties, the enantiomer (+)-niguldipine, in particular, has emerged as a valuable pharmacological tool for differentiating α1-adrenoceptor subtypes. This document details its binding affinity and selectivity profile, explores the associated signaling pathways, and provides detailed experimental protocols for its characterization.

Pharmacological Profile of Niguldipine

This compound exhibits stereoselective binding to α1-adrenoceptors, with the (+)-enantiomer displaying significantly higher affinity and selectivity for the α1A subtype compared to the α1B subtype. The lipophilic nature of niguldipine can influence binding measurements, making it crucial to determine extrapolated "true" Ki values at zero membrane protein concentration for accurate assessment.[1][2]

Binding Affinity and Selectivity

The affinity of niguldipine enantiomers and other common α1-adrenoceptor antagonists for the different α1-adrenoceptor subtypes is summarized below.

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)Selectivity (α1B/α1A)Reference
(+)-Niguldipine 0.145~78-~538[1][2]
(-)-Niguldipine 3.12~58-~18.6[1][2]
This compound 0.298---[1]
Prazosin ---Non-selective[3]
5-Methylurapidil High AffinityLower Affinity-Selective for α1A[4][5]
WB-4101 High AffinityLower Affinity-Selective for α1A[5]
BMY 7378 --High AffinitySelective for α1D[5]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

(+)-Niguldipine's high selectivity for the α1A-adrenoceptor makes it a more discriminating tool for this subtype than other commonly used antagonists like 5-methylurapidil.[4]

Signaling Pathways of the α1A-Adrenoceptor

The α1A-adrenoceptor primarily signals through the canonical Gq/11 pathway, leading to the mobilization of intracellular calcium. However, evidence also points towards alternative, G-protein-independent signaling cascades, such as the ERK/MAPK pathway, which may be initiated through receptor endocytosis.

Canonical Gq/PLC Signaling Pathway

Upon agonist binding, the α1A-adrenoceptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Gq_PLC_Pathway Agonist Agonist (e.g., Norepinephrine) a1A_AR α1A-Adrenoceptor Agonist->a1A_AR Binds Gq11 Gαq/11 a1A_AR->Gq11 Activates PLCb Phospholipase Cβ (PLCβ) Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Target Proteins

Canonical Gq/PLC Signaling Pathway
Alternative Endocytosis-Dependent ERK/MAPK Signaling Pathway

The α1A-adrenoceptor can also signal through the ERK/MAPK pathway, which is implicated in cell growth and proliferation.[6] This pathway can be initiated independently of Gq/PLC signaling and appears to be dependent on receptor endocytosis.[7][8]

ERK_MAPK_Pathway Agonist Agonist a1A_AR α1A-Adrenoceptor Agonist->a1A_AR Endocytosis Endocytosis a1A_AR->Endocytosis Endosome Endosome Endocytosis->Endosome Src Src Endosome->Src Recruitment/ Activation Ras Ras Src->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Cell Growth, Proliferation) Nucleus->Transcription

Alternative Endocytosis-Dependent ERK/MAPK Pathway

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of this compound with α1A-adrenoceptors.

General Experimental Workflow

A typical workflow for investigating a compound like niguldipine at α1-adrenoceptors involves tissue or cell preparation, membrane isolation, radioligand binding assays to determine affinity and selectivity, and functional assays to assess its antagonist properties.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Tissue_Cell 1. Tissue/Cell Source (e.g., Rat Cortex, HEK293 cells expressing α1A-AR) Homogenization 2. Homogenization Tissue_Cell->Homogenization Centrifugation 3. Differential Centrifugation Homogenization->Centrifugation Membrane_Prep 4. Membrane Preparation Centrifugation->Membrane_Prep Competition_Assay 5a. Competition Binding (e.g., [3H]Prazosin vs. Niguldipine) Membrane_Prep->Competition_Assay Saturation_Assay 5b. Saturation Binding (Determine Kd and Bmax) Membrane_Prep->Saturation_Assay CEC_Treatment 6. CEC Pre-treatment (optional) (Isolate α1A-AR effects) Membrane_Prep->CEC_Treatment IP_Assay 7. Inositol Phosphate (B84403) Accumulation Assay Membrane_Prep->IP_Assay Data_Analysis 8. Data Analysis (Calculate Ki, IC50, pA2) Competition_Assay->Data_Analysis Saturation_Assay->Data_Analysis CEC_Treatment->IP_Assay IP_Assay->Data_Analysis Conclusion 9. Conclusion (Determine Potency & Selectivity) Data_Analysis->Conclusion

General Experimental Workflow
Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of niguldipine for α1-adrenoceptors.

Materials:

  • Membrane preparation from tissues (e.g., rat cerebral cortex for α1A, rat liver for α1B) or cells expressing the receptor subtype of interest.

  • Radioligand: [3H]Prazosin or [3H]5-methyl-urapidil (for α1A).

  • Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • This compound and other competing ligands.

  • Non-specific binding control: 10 µM phentolamine (B1677648).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation counter and scintillation fluid.

Protocol (Competition Assay):

  • In a 96-well plate, add in order:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of niguldipine.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of membrane preparation (10-50 µg protein).

  • For non-specific binding wells, add 10 µM phentolamine instead of niguldipine.

  • Incubate at room temperature (or 30°C) for 60-90 minutes.[9]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold binding buffer.

  • Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

  • Calculate specific binding by subtracting non-specific from total binding.

  • Plot the percentage of specific binding against the log concentration of niguldipine to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Selective Inactivation of α1B-Adrenoceptors with Chloroethylclonidine (B1203076) (CEC)

CEC is an irreversible antagonist that selectively alkylates α1B-adrenoceptors, allowing for the functional isolation of α1A-adrenoceptors.[3][10]

Protocol:

  • Pre-incubate the membrane preparation or tissue slices with 10 µM - 100 µM CEC for 20-30 minutes at 30°C or 37°C.[10][11]

  • Wash the preparation extensively with buffer to remove unbound CEC.

  • The remaining α1-adrenoceptor population will be enriched with the CEC-resistant α1A subtype.

  • Proceed with radioligand binding or functional assays on the CEC-treated preparation.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional consequence of α1A-adrenoceptor activation (or its blockade by an antagonist) by quantifying the production of the second messenger inositol phosphate.[12][13]

Materials:

  • Tissue slices (e.g., rat cerebral cortex) or cells expressing α1A-adrenoceptors.

  • [3H]-myo-inositol.

  • Krebs-Henseleit buffer or similar physiological buffer.

  • LiCl (to inhibit inositol monophosphatase).

  • Agonist (e.g., noradrenaline).

  • This compound.

  • Dowex anion-exchange resin.

Protocol:

  • Label the tissue slices or cells by incubating with [3H]-myo-inositol for several hours to incorporate it into membrane phospholipids.

  • Wash the preparation to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the preparation with LiCl (e.g., 10 mM) for 10-15 minutes.

  • Add various concentrations of niguldipine and incubate for a further 15-20 minutes.

  • Stimulate with an agonist (e.g., noradrenaline) for 30-60 minutes.

  • Stop the reaction with an acid (e.g., trichloroacetic acid).

  • Neutralize the samples and isolate the total [3H]-inositol phosphates using anion-exchange chromatography (Dowex column).

  • Quantify the radioactivity by liquid scintillation counting.

  • Determine the inhibitory effect of niguldipine on agonist-stimulated IP accumulation to calculate its functional potency (IC50 or pA2).

Conclusion

This compound, and particularly its (+)-enantiomer, is a highly potent and selective antagonist for the α1A-adrenoceptor. Its significant selectivity over the α1B subtype makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of α1A-adrenoceptors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate its pharmacological properties and to utilize it in the study of α1A-adrenoceptor signaling and function. A thorough understanding of its binding kinetics, the distinct signaling pathways it modulates, and appropriate experimental design are critical for its effective application in drug discovery and development.

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of (+/-)-Niguldipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niguldipine hydrochloride is a dihydropyridine (B1217469) derivative that acts as a calcium channel blocker and an α1-adrenergic antagonist. This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of its racemic form, (+/-)-Niguldipine hydrochloride. The synthesis is presented as a multi-step process, commencing with the preparation of the key side-chain intermediate, followed by a modified Hantzsch dihydropyridine synthesis. This document includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound hydrochloride is the hydrochloride salt of a racemic mixture of the R- and S-enantiomers of Niguldipine. The molecule features a 1,4-dihydropyridine (B1200194) core, which is characteristic of this class of calcium channel blockers.

Chemical Structure:

Chemical Structure of Niguldipine

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueReference
IUPAC Name 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[1]
Molecular Formula C₃₆H₄₀ClN₃O₆[1]
Molecular Weight 646.18 g/mol [2]
CAS Number 119934-51-9
Appearance Yellow crystalline solid
Purity ≥98%

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that can be conceptually divided into three main stages:

  • Synthesis of the Side-Chain Alcohol: Preparation of 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol.

  • Formation of the β-Ketoester Intermediate: Esterification of the side-chain alcohol with a β-ketoester.

  • Hantzsch Dihydropyridine Synthesis: Condensation of the β-ketoester intermediate with an aldehyde and an ammonia (B1221849) source to form the dihydropyridine ring, followed by conversion to the hydrochloride salt.

The overall synthetic scheme is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Side-Chain Alcohol Synthesis cluster_1 Stage 2: β-Ketoester Formation cluster_2 Stage 3: Hantzsch Reaction & Salt Formation A 4,4-Diphenylpiperidine (B1608142) C 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol A->C Alkylation B 3-Chloropropan-1-ol B->C E 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate (B1235776) C->E Esterification D Methyl Acetoacetate D->E H This compound E->H Hantzsch Condensation F 3-Nitrobenzaldehyde (B41214) F->H G Ammonium Acetate (B1210297) G->H I This compound Hydrochloride H->I HCl Treatment

Caption: Synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol

Reaction:

4,4-Diphenylpiperidine is alkylated with 3-chloropropan-1-ol in the presence of a base to yield the desired side-chain alcohol.

Procedure:

  • To a solution of 4,4-diphenylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and 3-chloropropan-1-ol (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol as a solid.

Table 2: Reagents and Conditions for Stage 1

ReagentMolar Eq.SolventTemperatureTime (h)
4,4-Diphenylpiperidine1.0AcetonitrileReflux24-48
3-Chloropropan-1-ol1.2
Potassium Carbonate2.0
Stage 2: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate

Reaction:

The side-chain alcohol is esterified with methyl acetoacetate.

Procedure:

  • Dissolve 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol (1.0 eq) in a suitable solvent like toluene.

  • Add methyl acetoacetate (1.5 eq) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the methanol (B129727) byproduct.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.

Table 3: Reagents and Conditions for Stage 2

ReagentMolar Eq.SolventCatalystTemperature
3-(4,4-diphenylpiperidin-1-yl)propan-1-ol1.0Toluenep-TSAReflux
Methyl Acetoacetate1.5
Stage 3: Hantzsch Synthesis of this compound and Conversion to Hydrochloride Salt

Reaction:

A three-component Hantzsch condensation reaction between 3-nitrobenzaldehyde, 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate, and an ammonia source, followed by acidification.

Procedure:

  • In a round-bottom flask, combine 3-nitrobenzaldehyde (1.0 eq), 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate (1.0 eq), and methyl 3-aminocrotonate (1.0 eq) in a suitable solvent such as isopropanol. (Note: Methyl 3-aminocrotonate can be used as the source of the second β-dicarbonyl and ammonia).

  • Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound free base.

  • Purify the crude product by column chromatography on silica gel.

  • For the hydrochloride salt formation, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Collect the precipitated solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound hydrochloride.

Table 4: Reagents and Conditions for Stage 3

ReagentMolar Eq.SolventTemperatureTime (h)
3-Nitrobenzaldehyde1.0IsopropanolReflux12-24
3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate1.0
Methyl 3-aminocrotonate1.0
Hydrochloric AcidExcessDiethyl EtherRoom Temp.-

Characterization Data

Table 5: Expected Characterization Data for this compound Hydrochloride

AnalysisExpected Results
Melting Point Specific range to be determined experimentally.
¹H NMR Peaks corresponding to the aromatic protons of the nitrophenyl and diphenyl groups, the dihydropyridine ring protons, the methylene (B1212753) protons of the side chain, and the methyl groups.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the carbons of the aromatic and dihydropyridine rings, and the aliphatic carbons of the side chain and piperidine (B6355638) ring.
FT-IR (cm⁻¹) Characteristic absorptions for N-H (dihydropyridine), C=O (ester), C-O (ester), and NO₂ (nitro group) functional groups.
Mass Spectrometry Molecular ion peak corresponding to the free base [M+H]⁺.

Conclusion

This technical guide outlines a detailed and structured approach to the synthesis of this compound hydrochloride. By following the provided experimental protocols and utilizing the tabulated data, researchers and drug development professionals can effectively produce and characterize this important calcium channel blocker. The modular nature of the synthesis allows for potential optimization at each stage to improve yields and purity. The provided workflow and detailed procedures serve as a valuable resource for the scientific community engaged in the synthesis of dihydropyridine-based pharmaceuticals.

References

In Vitro Pharmacological Profile of (+/-)-Niguldipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Niguldipine is a potent 1,4-dihydropyridine (B1200194) derivative that exhibits a complex pharmacological profile characterized by its interaction with both L-type calcium channels and α1-adrenoceptors.[1][2] This dual activity distinguishes it from many other calcium channel blockers and suggests a unique therapeutic potential. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound and its enantiomers, focusing on its binding affinities, functional effects on ion channels, and the underlying experimental methodologies.

Core Pharmacological Properties

Niguldipine is a chiral compound, and its enantiomers display significant differences in their affinity for its primary targets. The (+)-enantiomer of niguldipine demonstrates notably higher affinity for L-type calcium channels, while both enantiomers interact with α1-adrenoceptors, with the (+)-enantiomer showing selectivity for the α1A subtype.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and its enantiomers.

Table 1: Binding Affinities (Ki) of Niguldipine Enantiomers for L-type Calcium Channels

EnantiomerTissue/PreparationRadioligandKi (pmol/L)Reference
(+)-NiguldipineGuinea-pig skeletal muscle[³H]-(+)-PN200-11085[1]
(+)-NiguldipineGuinea-pig brain[³H]-(+)-PN200-110140[1]
(+)-NiguldipineGuinea-pig heart[³H]-(+)-PN200-11045[1]
(-)-NiguldipineGuinea-pig tissues[³H]-(+)-PN200-110Approx. 40-fold less potent than (+)-enantiomer[1]

Table 2: Binding Affinities (Ki) of Niguldipine Enantiomers for α1-Adrenoceptor Subtypes

EnantiomerReceptor Subtype & TissueRadioligandKiReference
(+)-Niguldipineα1A (Rat brain cortex - high affinity site)[³H]prazosin52 pmol/L[1]
(+)-Niguldipineα1B (Guinea-pig liver)[³H]prazosin78 nmol/L[1]
(-)-Niguldipineα1A (Rat brain cortex)[³H]prazosin>40-fold less potent than (+)-enantiomer[1]
(-)-Niguldipineα1B (Guinea-pig liver)[³H]prazosin58 nmol/L[1]

Table 3: Functional Inhibition (IC50) of Calcium Currents by this compound

Current TypeCell TypeIC50 (µM)Reference
T-type Ca²⁺ CurrentNot Specified0.18

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels and α1-Adrenoceptors

This protocol outlines the general procedure for determining the binding affinity of niguldipine to its target receptors.

1. Membrane Preparation:

  • Tissues (e.g., guinea-pig heart, brain, skeletal muscle, or rat liver) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the binding buffer.

2. Binding Reaction:

  • The membrane suspension is incubated with a specific radioligand (e.g., [³H]-(+)-PN200-110 for L-type calcium channels or [³H]prazosin for α1-adrenoceptors) and varying concentrations of unlabeled niguldipine.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.

  • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of niguldipine that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol describes the methodology for assessing the functional effects of niguldipine on voltage-gated calcium channels.

1. Cell Preparation:

  • Single cells (e.g., cardiomyocytes or neurons) are isolated and plated on glass coverslips.

2. Recording Setup:

  • A glass micropipette with a small tip diameter is filled with an internal solution (e.g., containing Cs⁺ to block K⁺ currents) and mounted on a micromanipulator.

  • The micropipette is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

  • The membrane patch under the pipette tip is ruptured by applying gentle suction to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

  • The cell membrane potential is held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

  • Depolarizing voltage steps are applied to elicit calcium currents (e.g., stepping to various potentials between -40 mV and +60 mV).

4. Drug Application:

  • Baseline calcium currents are recorded in the absence of the drug.

  • A solution containing the desired concentration of niguldipine is perfused over the cell.

  • Calcium currents are then recorded in the presence of the drug.

5. Data Analysis:

  • The peak amplitude of the calcium current is measured before and after drug application.

  • The percentage of current inhibition is calculated.

  • A concentration-response curve is constructed by plotting the percentage of inhibition against the niguldipine concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Niguldipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Niguldipine This compound L_type_Ca_Channel L-type Ca²⁺ Channel Niguldipine->L_type_Ca_Channel Antagonizes Alpha1_Adrenoceptor α₁-Adrenoceptor Niguldipine->Alpha1_Adrenoceptor Antagonizes Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Gq_PLC Gq/PLC Pathway Alpha1_Adrenoceptor->Gq_PLC Contraction ↓ Smooth Muscle Contraction Ca_Influx->Contraction Gq_PLC->Contraction

Caption: Signaling pathway of this compound.

Radioligand_Binding_Workflow A 1. Membrane Preparation (e.g., Tissue Homogenization) B 2. Incubation (Membranes + Radioligand + Niguldipine) A->B C 3. Filtration (Separate Bound from Free Ligand) B->C D 4. Scintillation Counting (Measure Radioactivity) C->D E 5. Data Analysis (Calculate Ki) D->E

Caption: Experimental workflow for radioligand binding assay.

Patch_Clamp_Workflow A 1. Cell Preparation (Isolate single cells) B 2. Achieve Whole-Cell Configuration (Giga-seal formation and membrane rupture) A->B C 3. Record Baseline Currents (Apply voltage steps) B->C D 4. Perfuse with Niguldipine C->D E 5. Record Currents in Presence of Drug D->E F 6. Data Analysis (Calculate % inhibition and IC₅₀) E->F

Caption: Experimental workflow for whole-cell patch-clamp.

Conclusion

The in vitro pharmacological data for this compound reveal a compound with high affinity for L-type calcium channels, particularly the (+)-enantiomer, and a complex interaction with α1-adrenoceptor subtypes. This dual antagonism presents a unique mechanism of action among dihydropyridine (B1217469) calcium channel blockers. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of niguldipine and related compounds in a research and drug development setting.

References

A Deep Dive into the Stereoselective Bioactivity of Niguldipine Enantiomers: S-(+)-Niguldipine vs. R-(-)-Niguldipine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Niguldipine, a dihydropyridine (B1217469) derivative, is a potent L-type calcium channel blocker with additional antagonist activity at α1-adrenergic receptors.[1][2] As a chiral molecule, it exists as two enantiomers, S-(+)-Niguldipine and R-(-)-Niguldipine, which exhibit significant differences in their biological activities. This stereoselectivity has profound implications for its therapeutic potential and pharmacological profile. This technical guide provides a comprehensive comparison of the biological activities of S-(+)-Niguldipine and R-(-)-Niguldipine, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers and professionals in the field of drug development.

Data Presentation: Quantitative Comparison of Niguldipine Enantiomers

The biological activity of the niguldipine enantiomers is markedly different, particularly in their interaction with L-type calcium channels and α1-adrenoceptors. The following tables summarize the key quantitative data from various in vitro studies.

TargetEnantiomerTissue/Cell LineAssay TypeParameterValueReference
L-Type Calcium Channel S-(+)-NiguldipineGuinea-pig heart membranesRadioligand BindingKi~40-fold more potent than R-(-)-Niguldipine[3]
R-(-)-NiguldipineGuinea-pig heart membranesRadioligand BindingKi~40-fold less potent than S-(+)-Niguldipine[3]
S-(+)-NiguldipineGuinea-pig ventricular myocytesPatch-clampIC50More potent than R-(-)-Niguldipine (enantioselectivity ≤ 4.4-fold)[3][4]
R-(-)-NiguldipineGuinea-pig ventricular myocytesPatch-clampIC50Less potent than S-(+)-Niguldipine[3][4]
S-(+)-NiguldipineGuinea-pig skeletal muscleRadioligand BindingKi85 pmol/l[5]
R-(-)-NiguldipineGuinea-pig skeletal muscleRadioligand BindingKi~40-fold higher than S-(+)-Niguldipine[5]
S-(+)-NiguldipineGuinea-pig brainRadioligand BindingKi140 pmol/l[5]
R-(-)-NiguldipineGuinea-pig brainRadioligand BindingKi~40-fold higher than S-(+)-Niguldipine[5]
S-(+)-NiguldipineGuinea-pig heartRadioligand BindingKi45 pmol/l[5]
R-(-)-NiguldipineGuinea-pig heartRadioligand BindingKi~40-fold higher than S-(+)-Niguldipine[5]
T-Type Calcium Channel S-(+)-NiguldipineGuinea pig atrial myocytesPatch-clampInhibitionMore potent than R-(-)-Niguldipine[6]
R-(-)-NiguldipineGuinea pig atrial myocytesPatch-clampInhibitionLess potent than S-(+)-Niguldipine[6]
Racemic NiguldipineGuinea pig atrial myocytesPatch-clampIC500.18 µM[6]
α1A-Adrenoceptor S-(+)-NiguldipineRat brain cortex membranesRadioligand Binding ([3H]5-methyl-urapidil)Ki0.145 nM[3]
R-(-)-NiguldipineRat brain cortex membranesRadioligand Binding ([3H]5-methyl-urapidil)Ki3.12 nM[3]
S-(+)-NiguldipineRat brain cortex membranesRadioligand Binding ([3H]prazosin)Ki52 pmol/l (high-affinity site)[5]
R-(-)-NiguldipineRat brain cortex membranesRadioligand Binding ([3H]prazosin)Ki>40-fold less potent than S-(+)-Niguldipine (high-affinity site)[5]
α1B-Adrenoceptor S-(+)-NiguldipineLiver cell membranesRadioligand BindingKi78 nmol/l[5]
R-(-)-NiguldipineLiver cell membranesRadioligand BindingKi58 nmol/l[5]
P-Glycoprotein S-(+)-NiguldipineF4-6RADR cells[3H]Vinblastine accumulationReversal of VBL resistanceEqually effective as R-(-)-Niguldipine[7]
R-(-)-NiguldipineF4-6RADR cells[3H]Vinblastine accumulationReversal of VBL resistanceEqually effective as S-(+)-Niguldipine[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Radioligand Binding Assay for L-Type Calcium Channels

Objective: To determine the binding affinity (Ki) of S-(+)- and R-(-)-Niguldipine to L-type calcium channels in guinea-pig heart membranes.

Materials:

  • Guinea-pig heart tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., --INVALID-LINK---PN200-110)

  • S-(+)-Niguldipine and R-(-)-Niguldipine solutions of varying concentrations

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize guinea-pig heart tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris. Collect the supernatant and centrifuge at a high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of either S-(+)- or R-(-)-Niguldipine.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Guinea-Pig Heart Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 High-Speed Centrifugation Supernatant->Centrifuge2 Membranes Resuspend Membrane Pellet Centrifuge2->Membranes Mix Combine Membranes, Radioligand & Niguldipine Membranes->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze G cluster_setup Experimental Setup cluster_recording Recording Protocol Cell Isolated Ventricular Myocyte Pipette Micropipette with Internal Solution Seal Form Gigaohm Seal Pipette->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Clamp Voltage Clamp at Holding Potential WholeCell->Clamp Depolarize Apply Depolarizing Pulse Clamp->Depolarize RecordControl Record Control Ca2+ Current Depolarize->RecordControl Perfuse Perfuse with Niguldipine RecordControl->Perfuse RecordDrug Record Ca2+ Current with Drug Perfuse->RecordDrug Analyze Analyze Inhibition & IC50 RecordDrug->Analyze G cluster_prep Cell Preparation cluster_assay Accumulation Assay Culture Culture Resistant & Parental Cell Lines Preincubate Pre-incubate with Niguldipine or Vehicle Culture->Preincubate AddVBL Add [3H]Vinblastine Preincubate->AddVBL IncubateVBL Incubate for Uptake/Efflux AddVBL->IncubateVBL Wash Wash Cells IncubateVBL->Wash Lyse Lyse Cells Wash->Lyse Count Scintillation Counting Lyse->Count Analyze Compare Accumulation Count->Analyze G cluster_inhibition S_Niguldipine S-(+)-Niguldipine L_type_Ca_Channel L-Type Ca2+ Channel S_Niguldipine->L_type_Ca_Channel blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca [Ca2+]i Ca_Influx->Intracellular_Ca increases Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Intracellular_Ca->Vascular_Smooth_Muscle causes contraction in Cardiomyocyte Cardiomyocyte Intracellular_Ca->Cardiomyocyte causes contraction in Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation leads to Negative_Inotropy Negative Inotropy Cardiomyocyte->Negative_Inotropy leads to G S_Niguldipine S-(+)-Niguldipine Alpha1A α1A-Adrenoceptor S_Niguldipine->Alpha1A blocks (high affinity) Alpha1B α1B-Adrenoceptor S_Niguldipine->Alpha1B blocks R_Niguldipine R-(-)-Niguldipine R_Niguldipine->Alpha1A blocks (low affinity) R_Niguldipine->Alpha1B blocks Gq_PLC Gq/11 -> PLC Alpha1A->Gq_PLC Alpha1B->Gq_PLC IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Intracellular_Ca [Ca2+]i Ca_Release->Intracellular_Ca increases Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction leads to

References

Investigating the Antihypertensive Effects of (+/-)-Niguldipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Niguldipine, a dihydropyridine (B1217469) derivative, has demonstrated significant antihypertensive properties attributed to its dual mechanism of action as a potent L-type calcium channel blocker and an antagonist of α1-adrenergic receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its antihypertensive effects. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction

Hypertension is a major global health concern, significantly increasing the risk of cardiovascular diseases. The management of high blood pressure often involves pharmacological interventions that target various physiological pathways. Calcium channel blockers (CCBs) and α1-adrenergic receptor antagonists are two established classes of antihypertensive agents. This compound is a noteworthy compound that uniquely combines both of these pharmacological activities in a single molecule, suggesting a multifaceted approach to blood pressure reduction. This guide delves into the scientific evidence supporting the antihypertensive efficacy of this compound.

Mechanism of Action

The antihypertensive effect of this compound is primarily mediated through two distinct molecular targets:

  • L-type Calcium Channels: As a dihydropyridine, niguldipine blocks the influx of extracellular calcium ions into vascular smooth muscle cells by binding to L-type calcium channels.[1] This inhibition of calcium entry leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[2][3]

  • α1-Adrenergic Receptors: Niguldipine also acts as an antagonist at α1-adrenergic receptors.[4] These receptors, upon activation by endogenous catecholamines like norepinephrine, mediate vasoconstriction.[5] By blocking these receptors, niguldipine further contributes to vasodilation and blood pressure control.[5]

This dual mechanism of action provides a comprehensive approach to lowering blood pressure by targeting both basal vascular tone and sympathetically-mediated vasoconstriction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinities and antihypertensive effects of this compound from various preclinical studies.

Table 1: Receptor Binding Affinity of Niguldipine Enantiomers

EnantiomerReceptor SubtypeTissueK_i_ ValueReference
(+)-Niguldipine1,4-DHP Receptor (L-type Ca²⁺ Channel)Guinea-pig Skeletal Muscle85 pmol/l[4]
(+)-Niguldipine1,4-DHP Receptor (L-type Ca²⁺ Channel)Guinea-pig Brain140 pmol/l[4]
(+)-Niguldipine1,4-DHP Receptor (L-type Ca²⁺ Channel)Guinea-pig Heart45 pmol/l[4]
(-)-Niguldipine1,4-DHP Receptor (L-type Ca²⁺ Channel)-~40 times less potent than (+)[4]
(+)-Niguldipineα1A-AdrenoceptorRat Brain Cortex52 pmol/l[4]
(+)-Niguldipineα1B-AdrenoceptorLiver Cell Membranes78 nmol/l[4]
(-)-Niguldipineα1A-Adrenoceptor->40-fold less potent than (+)[4]
(-)-Niguldipineα1B-AdrenoceptorLiver Cell Membranes58 nmol/l[4]

Table 2: Antihypertensive Effects of Niguldipine in Animal Models

Animal ModelDrug/DosageEffectDurationReference
Normotensive Dogs0.3 mg/kg p.o.Marked decrease in blood pressure, counterregulatory increase in heart rateOutlasted 6-hour observation period[6]
Renal Hypertensive Dogs0.3 mg/kg p.o. twice dailyMarked and persistent decrease in blood pressurePersisted for >14 days after a 12-day treatment period[6]
Spontaneously Hypertensive Rats (SHR)Not specifiedPotent antihypertensive effectsNot specified[7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's antihypertensive effects.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is adapted from studies investigating the binding of dihydropyridines to α1-adrenergic receptors.[4][10]

Objective: To determine the binding affinity (K_i_) of this compound for α1-adrenergic receptors using a competitive radioligand binding assay with [³H]prazosin.

Materials:

  • Tissue Preparation: Rat brain cortex membranes.

  • Radioligand: [³H]prazosin.

  • Competitor: this compound.

  • Non-specific binding control: Phentolamine (10⁻⁵ M).

  • Buffer: Krebs-Ringer bicarbonate buffer.

  • Equipment: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex tissue in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]prazosin and varying concentrations of unlabeled this compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 15 minutes at 31°C).[10]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value (concentration of niguldipine that inhibits 50% of specific [³H]prazosin binding) by non-linear regression analysis of the competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation.

In Vivo Antihypertensive Study in Renal Hypertensive Dogs

This protocol is based on the study by Knorr and colleagues investigating the antihypertensive effects of niguldipine in dogs.[6]

Objective: To evaluate the long-term antihypertensive efficacy of orally administered niguldipine in a renal hypertensive dog model.

Animal Model:

  • Species: Dogs.

  • Induction of Hypertension: Renal hypertension is induced, for example, by the Goldblatt method (constriction of one renal artery and contralateral nephrectomy).

Procedure:

  • Instrumentation: Chronically instrument the dogs for conscious and unrestrained measurement of cardiovascular parameters (e.g., arterial blood pressure, heart rate).

  • Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period before drug administration.

  • Drug Administration: Administer niguldipine orally (e.g., 0.3 mg/kg twice daily) for a specified treatment period (e.g., 12 days).[6]

  • Monitoring: Continuously monitor blood pressure and heart rate throughout the treatment period.

  • Post-Treatment Follow-up: After the treatment period, continue to monitor cardiovascular parameters to assess the duration of the antihypertensive effect.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare them to a control group receiving a placebo.

Determination of IC₅₀ for L-type Calcium Channel Blockade

This protocol outlines a general method for determining the IC₅₀ of a dihydropyridine calcium channel blocker using patch-clamp electrophysiology.[11]

Objective: To quantify the inhibitory potency of niguldipine on L-type calcium channels.

Cell Preparation:

  • Use a cell line stably expressing the human Cav1.2 channel (e.g., HEK293 cells).

Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2).

Procedure:

  • Whole-Cell Patch-Clamp: Achieve a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents.

  • Baseline Recording: Record stable baseline calcium currents in the absence of the drug.

  • Drug Application: Perfuse the cell with increasing concentrations of niguldipine, allowing the current to stabilize at each concentration.

  • Data Analysis: Measure the peak calcium current at each drug concentration and normalize it to the baseline current. Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound.

Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chain Vasodilation Vasodilation Niguldipine This compound Niguldipine->L_type_Ca_Channel Blocks Niguldipine->Vasodilation Promotes

Caption: Mechanism of vasodilation via L-type calcium channel blockade by this compound.

Alpha1_Adrenoceptor_Antagonism cluster_synapse Synaptic Cleft cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Vasodilation Vasodilation Niguldipine This compound Niguldipine->Alpha1_AR Antagonizes Niguldipine->Vasodilation Promotes

Caption: Mechanism of vasodilation via α1-adrenergic receptor antagonism by this compound.

Experimental_Workflow_InVivo start Start: Hypertensive Animal Model (e.g., SHR, Renal Hypertensive Dog) instrumentation Surgical Instrumentation for Cardiovascular Monitoring start->instrumentation acclimatization Acclimatization Period instrumentation->acclimatization baseline Baseline Data Collection (Blood Pressure, Heart Rate) acclimatization->baseline randomization Randomization into Treatment and Control Groups baseline->randomization treatment Chronic Oral Administration: This compound randomization->treatment control Chronic Oral Administration: Placebo (Vehicle) randomization->control monitoring Continuous Cardiovascular Monitoring treatment->monitoring control->monitoring end_treatment End of Treatment Period monitoring->end_treatment follow_up Post-Treatment Follow-up end_treatment->follow_up data_analysis Data Analysis and Comparison follow_up->data_analysis

Caption: General experimental workflow for in vivo antihypertensive studies of this compound.

Conclusion

This compound presents a compelling profile as an antihypertensive agent due to its dual mechanism of action. By concurrently blocking L-type calcium channels and α1-adrenergic receptors, it effectively targets two key pathways involved in the regulation of vascular tone. The preclinical data summarized in this guide demonstrate its potent and long-lasting blood pressure-lowering effects. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for further research and development in the field of cardiovascular pharmacology. Future investigations could focus on the clinical translation of these findings and further elucidation of the synergistic effects of its dual-action mechanism.

References

The Antineoplastic Potential of (+/-)-Niguldipine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(+/-)-Niguldipine, a dihydropyridine (B1217469) calcium channel blocker, has emerged as a compound of interest in oncology research, primarily for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the current understanding of Niguldipine's antineoplastic applications, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways. While the most robust evidence supports its role as a chemosensitizer through the inhibition of P-glycoprotein (P-gp), emerging research on its derivatives, particularly dexniguldipine, suggests direct antiproliferative effects through the modulation of protein kinase C (PKC) signaling. This document aims to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in cancer.

Introduction to this compound

This compound is a synthetic dihydropyridine derivative initially developed as a calcium channel blocker for the treatment of hypertension. Its chemical structure, characterized by a dihydropyridine ring, allows it to interact with cellular membranes and modulate ion channel function. Beyond its cardiovascular effects, scientific investigations have unveiled its potential in oncology, not as a standalone cytotoxic agent, but predominantly as a modulator of resistance to conventional chemotherapeutic drugs.

Reversal of Multidrug Resistance (MDR)

The primary and most extensively documented antineoplastic application of this compound is its ability to counteract multidrug resistance, a major obstacle in the successful treatment of many cancers.

Mechanism of Action: P-glycoprotein Inhibition

MDR in cancer cells is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). P-gp functions as an ATP-dependent efflux pump, actively expelling a wide range of cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Niguldipine and its derivatives have been shown to be potent inhibitors of P-gp. By binding to the transporter, Niguldipine competitively or non-competitively inhibits its drug efflux function. This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents, restoring their cytotoxic effects in resistant cancer cells.

G cluster_membrane Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_out->Pgp Binds to P-gp Target Cellular Targets (e.g., DNA, Tubulin) Drug_in->Target Induces Apoptosis Niguldipine This compound Niguldipine->Pgp Inhibits ATP ATP ATP->Pgp Energy Source G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PLC PLC Receptor->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Dexniguldipine Dexniguldipine Dexniguldipine->PKC Inhibits G cluster_workflow MTT Assay Workflow start Start A Seed cells in a 96-well plate start->A end End B Allow cells to adhere (overnight) A->B C Treat cells with various concentrations of This compound B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I I->end G cluster_workflow In Vivo Xenograft Workflow start Start A Inject multidrug-resistant cancer cells subcutaneously into immunocompromised mice start->A end End B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups: 1. Vehicle Control 2. Chemotherapy alone 3. Niguldipine alone 4. Chemotherapy + Niguldipine B->C D Administer treatments according to a predefined schedule C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice at the end of the study E->F G Excise and analyze tumors (e.g., histology, biomarker analysis) F->G G->end

A Technical Guide to the Physicochemical Properties and Molar Mass of (+/-)-Niguldipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Niguldipine is a synthetic dihydropyridine (B1217469) derivative that exhibits potent activity as both a calcium channel blocker and an α1-adrenergic receptor antagonist.[1] Its dual mechanism of action makes it a subject of interest in cardiovascular research. A thorough understanding of its physicochemical properties is paramount for the design and development of effective drug delivery systems, for predicting its pharmacokinetic profile, and for ensuring its quality and stability in pharmaceutical formulations. This technical guide provides a comprehensive overview of the known physicochemical properties of racemic (±)-Niguldipine, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

The physicochemical characteristics of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties influence its solubility in biological fluids, its ability to cross cell membranes, and its interaction with target receptors.

General and Computed Properties

A summary of the general and computationally predicted physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from comprehensive chemical databases such as PubChem.[2][3][4]

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₆H₃₉N₃O₆[2]
Molar Mass 609.7 g/mol [2]
Exact Mass 609.28388597 Da[2]
Appearance Yellow Solid
XLogP3 (Lipophilicity) 6.2 - 6.8[2][5]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 8[2]
Rotatable Bond Count 11[2]
Boiling Point (Predicted) 729.5 ± 60.0 °C at 760 mmHg[6]

Note: Most physical properties like boiling point are computationally predicted and have not been experimentally verified in the available literature.

Solubility

Experimental Protocols

The following sections describe detailed methodologies for the determination of key physicochemical properties and a common synthetic route for dihydropyridines like Niguldipine.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability. The shake-flask method is a standard experimental protocol for its determination.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the Niguldipine stock solution to a known volume of the n-octanol and buffered aqueous phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of Niguldipine using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's solubility and absorption at different physiological pH values. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[13][14][15] For a compound like Niguldipine, which contains a basic nitrogen atom in the piperidine (B6355638) ring, determining its pKa is important.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system, which may be an aqueous solution or a co-solvent mixture (e.g., water-methanol) if the compound has low aqueous solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base, depending on the analyte. For a basic compound like Niguldipine, titration would be with an acid.

  • Data Collection: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Synthesis Workflow: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of dihydropyridines.[16][17][18][19] A general workflow for the synthesis of a 1,4-dihydropyridine, adaptable for Niguldipine, is described below.

Protocol: General Hantzsch Synthesis

  • Reactant Mixture: In a round-bottom flask, combine an aldehyde (in the case of Niguldipine, 3-nitrobenzaldehyde), two equivalents of a β-ketoester (e.g., methyl acetoacetate (B1235776) and 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate).[20]

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction can sometimes be performed under solvent-free conditions or in greener solvents like water.[17][18] A catalyst, such as a Lewis or Brønsted acid, may be used to improve the reaction rate and yield.

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration.

  • Purification: The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) and can be further purified by recrystallization or column chromatography to yield the pure 1,4-dihydropyridine.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with L-type calcium channels and α1A-adrenergic receptors.

L-Type Calcium Channel Blockade

Niguldipine acts as an antagonist at voltage-gated L-type calcium channels, which are crucial for the contraction of vascular smooth muscle.[21][22][23][24][25] By blocking these channels, Niguldipine inhibits the influx of extracellular calcium into the smooth muscle cells. This leads to a decrease in intracellular calcium concentration, preventing the activation of calmodulin and myosin light chain kinase, which ultimately results in smooth muscle relaxation and vasodilation.

L_Type_Calcium_Channel_Blockade Niguldipine This compound L_Type_Channel L-Type Ca²⁺ Channel (α1c subunit) Niguldipine->L_Type_Channel Blocks Ca_Influx Ca²⁺ Influx L_Type_Channel->Ca_Influx Allows Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK->Myosin_Phosphorylation Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Contraction Vasodilation Vasodilation

Caption: L-Type Calcium Channel Blockade by this compound.

α1A-Adrenergic Receptor Antagonism

Niguldipine is also a potent antagonist of the α1A-adrenergic receptor, which is a G-protein coupled receptor (GPCR).[26][27][28][29][30] When an agonist like norepinephrine (B1679862) binds to this receptor, it activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. By blocking this receptor, Niguldipine prevents this signaling cascade.

Alpha1A_Adrenergic_Antagonism Norepinephrine Norepinephrine (Agonist) Alpha1A_Receptor α1A-Adrenergic Receptor Norepinephrine->Alpha1A_Receptor Activates Niguldipine This compound Niguldipine->Alpha1A_Receptor Blocks Gq_Protein Gq Protein Alpha1A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: α1A-Adrenergic Receptor Antagonism by this compound.

Conclusion

This compound possesses a unique pharmacological profile stemming from its dual antagonism of L-type calcium channels and α1A-adrenergic receptors. Its physicochemical properties, characterized by high lipophilicity and a basic nature, are key to its biological activity. While comprehensive experimental data on some of its properties are limited, this guide provides a foundational understanding based on available computed data and established experimental methodologies for its characterization and synthesis. The elucidation of its signaling pathways further clarifies its mechanism of action, providing a solid basis for future research and development in the field of cardiovascular therapeutics.

References

The Dawn of a New Vasodilator Class: An In-depth Guide to the Early Discovery and Development of Dihydropyridine Calcium Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of dihydropyridine (B1217469) (DHP) calcium antagonists in the mid-1960s marked a pivotal moment in cardiovascular pharmacology.[1][2][3] These small molecules, originating from a screening program for coronary vasodilators at Bayer, introduced a novel mechanism of action: the blockade of L-type voltage-gated calcium channels.[1][2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[4][5][6] Nifedipine (B1678770), the prototype of this class, paved the way for a new therapeutic approach to hypertension and angina pectoris.[7] This technical guide delves into the core aspects of the early discovery and development of these groundbreaking compounds, focusing on their synthesis, experimental evaluation, and the crucial structure-activity relationships that defined the class.

The Serendipitous Discovery at Bayer

In the 1960s, researchers at Bayer were engaged in a program to identify new coronary dilators.[1][2] This effort led to the synthesis and screening of a series of 1,4-dihydropyridine (B1200194) derivatives. The initial discovery was largely serendipitous, stemming from routine pharmacological screening rather than a targeted design based on a known biological mechanism.[1][2] The first-generation agent, which includes nicardipine, demonstrated efficacy against hypertension but was associated with adverse effects due to a short duration and rapid onset of action.[8] Subsequent research focused on identifying the cellular targets and understanding the mechanism behind their potent vasodilatory effects, which ultimately led to the characterization of their action on L-type calcium channels.[1][2]

Mechanism of Action: Targeting the L-type Calcium Channel

Dihydropyridines exert their therapeutic effects by binding to L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into smooth muscle cells.[4][6] This calcium influx is a critical step in the signaling cascade that leads to muscle contraction.[9] By blocking these channels, DHPs reduce the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle, particularly in the arteries.[4][10] This vasodilation decreases systemic vascular resistance and, consequently, lowers blood pressure.[3]

The signaling pathway involves membrane depolarization, which activates the L-type calcium channel. The subsequent influx of Ca²⁺ acts as a second messenger, binding to calmodulin. This Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, enabling the interaction between actin and myosin and resulting in muscle contraction. Dihydropyridines physically obstruct the channel, preventing this cascade.

G Depolarization Membrane Depolarization LTCC_inactive L-type Calcium Channel (Inactive State) Depolarization->LTCC_inactive Activates LTCC_active L-type Calcium Channel (Active State) LTCC_inactive->LTCC_active Ca_influx Ca²+ Influx LTCC_active->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin CaM_complex Ca²+-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (Inactive) CaM_complex->MLCK_inactive MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin Myosin Light Chain Phosphorylation MLCK_active->Myosin Contraction Smooth Muscle Contraction Myosin->Contraction DHP Dihydropyridine (e.g., Nifedipine) DHP->LTCC_active Blocks

Caption: Dihydropyridine mechanism of action on L-type calcium channels.

Core Synthesis: The Hantzsch Reaction

The foundational chemical synthesis for the 1,4-dihydropyridine core is the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction.[11] This method involves the condensation of an aldehyde (such as 2-nitrobenzaldehyde (B1664092) for nifedipine), two equivalents of a β-ketoester (like methyl acetoacetate), and ammonia (B1221849).[11]

Experimental Protocols

General Protocol for Hantzsch Synthesis of Nifedipine:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 mole of 2-nitrobenzaldehyde and 2 moles of methyl acetoacetate (B1235776) in a suitable solvent, typically methanol (B129727) or ethanol (B145695).

  • Ammonia Addition: Add 1 mole of concentrated aqueous ammonia to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]

  • Isolation: Upon completion, cool the mixture to room temperature. The product, nifedipine, will often precipitate out of the solution.[12]

  • Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol) to remove unreacted starting materials, and dry under a vacuum.[12] Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or acetone.

  • Characterization: Confirm the structure and purity of the synthesized nifedipine using techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[13]

Early Structure-Activity Relationship (SAR) Studies

Initial SAR studies were crucial in optimizing the pharmacological activity of the dihydropyridine scaffold. These studies revealed several key structural requirements for potent calcium channel blocking activity.[14][15]

  • 4-Aryl Ring: The presence of a substituted aryl (phenyl) ring at the 4-position is essential for high activity. Electron-withdrawing substituents, particularly at the ortho or meta position of this phenyl ring (like the nitro group in nifedipine), generally enhance potency.[14][15]

  • Ester Groups at C3 and C5: The ester functionalities at positions 3 and 5 of the dihydropyridine ring are critical. The nature of these ester groups can influence potency and pharmacokinetic properties.[7][14] Unsymmetrical esters often lead to chiral molecules with enantioselective activity.[16]

  • Substituents at C2 and C6: Small alkyl groups, typically methyl groups, at positions 2 and 6 are generally optimal for activity.[17]

  • The Dihydropyridine Ring: The 1,4-dihydropyridine ring itself is the core pharmacophore. Oxidation to the corresponding pyridine ring results in a loss of activity.

Caption: Key structure-activity relationships of the 1,4-dihydropyridine scaffold.

Pharmacological Screening and Evaluation

The evaluation of early dihydropyridine derivatives relied on a combination of in vitro and in vivo pharmacological assays to characterize their potency, selectivity, and physiological effects.

G Start New DHP Analog (from Hantzsch Synthesis) InVitro In Vitro Screening Start->InVitro IsolatedTissue Isolated Tissue Assay (e.g., Rabbit Aorta) - Measure vasodilation (IC50) InVitro->IsolatedTissue BindingAssay Radioligand Binding Assay - Determine binding affinity (Kd, Bmax) InVitro->BindingAssay InVivo In Vivo Evaluation (in promising compounds) IsolatedTissue->InVivo BindingAssay->InVivo BP_Measure Blood Pressure Measurement (e.g., Spontaneously Hypertensive Rat) InVivo->BP_Measure CoronaryFlow Coronary Vasodilation Measurement InVivo->CoronaryFlow Lead Lead Compound Optimization BP_Measure->Lead CoronaryFlow->Lead

Caption: General workflow for the pharmacological screening of early DHPs.
In Vitro Experimental Protocols

1. Isolated Smooth Muscle Assay (Coronary Vasodilation):

This assay measures the ability of a compound to relax a pre-contracted blood vessel, providing a functional measure of its vasodilatory potency (often expressed as an IC₅₀ value).

  • Tissue Preparation: A laboratory animal (e.g., rabbit or rat) is euthanized, and a major artery (e.g., thoracic aorta or coronary artery) is carefully dissected. The artery is cut into helical strips or rings (2-4 mm in length).

  • Mounting: The tissue preparation is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for 60-90 minutes.

  • Contraction: A contractile agent is added to the bath to induce a sustained contraction. For studying voltage-gated calcium channel blockers, a high concentration of potassium chloride (KCl, e.g., 60-80 mM) is typically used to depolarize the cell membrane and open the channels.

  • Compound Addition: Once a stable contraction plateau is reached, the dihydropyridine compound is added to the bath in a cumulative, concentration-dependent manner.

  • Data Analysis: The relaxation at each concentration is recorded as a percentage of the maximum KCl-induced contraction. A concentration-response curve is plotted to calculate the IC₅₀ value (the concentration of the drug that causes 50% of the maximum relaxation).

2. Radioligand Binding Assay:

This assay quantifies the affinity of a DHP for its binding site on the L-type calcium channel using a radiolabeled DHP ligand.

  • Membrane Preparation: A tissue rich in L-type calcium channels (e.g., rat brain cortex or cardiac muscle) is homogenized in a buffer solution. The homogenate is centrifuged at a low speed to remove debris, and the supernatant is then centrifuged at a high speed to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine or [³H]PN 200-110) and varying concentrations of the unlabeled test compound.[14]

  • Separation: After incubation to allow binding to reach equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard (like nifedipine). Specific binding is calculated by subtracting non-specific from total binding. The data are used to generate a competition curve, from which the IC₅₀ (concentration of test drug that inhibits 50% of specific binding) and the inhibition constant (Ki) can be calculated. Scatchard analysis can further reveal the dissociation constant (Kd) and the density of binding sites (Bmax).[14]

Quantitative Data from Early Discoveries

The following tables summarize representative pharmacological data for nifedipine and related early dihydropyridine analogs. These values illustrate the potency and binding affinities that characterized these initial compounds.

Table 1: In Vitro Vasodilator Potency of Early Dihydropyridines

CompoundPreparationContractile AgentIC₅₀ (nM)
Nifedipine Rabbit AortaKCl~ 10 - 30
Nitrendipine Rabbit AortaKCl~ 5 - 15
Nimodipine Rabbit Basilar ArteryKCl~ 8 - 20
Nisoldipine Porcine Coronary ArteryKCl~ 1 - 5

Note: IC₅₀ values are approximate and can vary based on specific experimental conditions.

Table 2: Radioligand Binding Affinity of Early Dihydropyridines

CompoundRadioligandTissue PreparationKᵢ (nM)
Nifedipine [³H]NitrendipineRat Cardiac Membranes~ 5 - 20
Nitrendipine [³H]NitrendipineRat Brain Membranes~ 1 - 4
Nimodipine [³H]NitrendipineRat Brain Membranes~ 2 - 8
Nisoldipine [³H]NitrendipineRat Cardiac Membranes~ 0.5 - 2

Note: Kᵢ (inhibition constant) values are approximate and reflect the affinity of the compound for the L-type calcium channel binding site.

Conclusion

The early exploration of 1,4-dihydropyridines represents a triumph of medicinal chemistry and pharmacology. From the initial Hantzsch synthesis to the detailed characterization through in vitro and in vivo assays, the development process systematically unveiled the key structural features required for potent and selective L-type calcium channel blockade. The foundational protocols and SAR insights established during this period not only delivered nifedipine, a landmark cardiovascular drug, but also created a robust platform for the development of subsequent generations of dihydropyridine calcium antagonists, which remain indispensable tools in the management of cardiovascular disease today.[8]

References

Unveiling the Cardiovascular Targets of (+/-)-Niguldipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Niguldipine, a dihydropyridine (B1217469) derivative, has been a subject of interest in cardiovascular research due to its potent vasodilatory and antihypertensive effects. As a racemic mixture, its pharmacological profile is complex, involving interactions with multiple protein targets within the cardiovascular system. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, detailing the experimental methodologies used for their identification and characterization. It is designed to serve as a valuable resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Primary Cardiovascular Targets of this compound

The primary cardiovascular targets of this compound that have been identified and characterized are voltage-gated calcium channels and alpha-1-adrenergic receptors. These interactions are central to its therapeutic effects on blood pressure and vascular tone.

Voltage-Gated Calcium Channels

Niguldipine is a potent blocker of both L-type and T-type voltage-gated calcium channels, which are crucial for calcium influx into cardiomyocytes and vascular smooth muscle cells.

  • L-type Calcium Channels (LTCCs): Blockade of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure. In cardiomyocytes, this action contributes to a negative inotropic effect.

  • T-type Calcium Channels (TTCCs): Inhibition of T-type calcium channels by niguldipine further contributes to its cardiovascular effects.

Alpha-1-Adrenergic Receptors

Beyond its effects on calcium channels, this compound also exhibits potent antagonism at alpha-1-adrenergic receptors. These receptors are key regulators of vascular tone, and their blockade by niguldipine contributes significantly to its vasodilatory properties. Studies have shown that (+)-Niguldipine has a higher affinity for the alpha-1A subtype compared to the alpha-1B subtype.

Quantitative Analysis of Target Interactions

The binding affinities and inhibitory concentrations of this compound and its enantiomers for their primary cardiovascular targets have been determined through various in vitro assays. This quantitative data is crucial for understanding the drug's potency and selectivity.

TargetEnantiomerParameterValueTissue/Cell TypeReference
L-type Ca2+ Channel This compoundIC500.4 µM (nominal)Bovine vascular smooth muscle cells
T-type Ca2+ Channel This compoundIC500.18 µMGuinea pig atrial myocytes
Alpha-1A Adrenoceptor (+)-NiguldipineKi52 pMRat brain cortex
Alpha-1B Adrenoceptor (+)-NiguldipineKi78 nMGuinea pig liver
Alpha-1B Adrenoceptor (-)-NiguldipineKi58 nMGuinea pig liver

Experimental Protocols for Target Identification and Validation

The identification and validation of this compound's cardiovascular targets have been accomplished through a combination of well-established experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.

Objective: To determine the binding affinity (Ki) of this compound for alpha-1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cells expressing the target receptor (e.g., rat cerebral cortex for alpha-1A adrenoceptors).

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]-prazosin for alpha-1 adrenoceptors) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of niguldipine that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of a drug on ion currents.

Objective: To determine the inhibitory effect (IC50) of this compound on L-type and T-type calcium channel currents.

Methodology:

  • Cell Preparation: Isolate single cardiomyocytes or vascular smooth muscle cells.

  • Patch Pipette: Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential and apply voltage steps to elicit calcium currents.

  • Drug Application: Perfuse the cell with a solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: Record the calcium currents before and after drug application to determine the concentration-dependent inhibition and calculate the IC50 value.

Affinity Chromatography and Mass Spectrometry (Proteomics Approach)

This approach is used to identify unknown protein targets of a small molecule.

Objective: To identify novel binding partners of this compound in cardiovascular tissues.

Methodology:

  • Ligand Immobilization: Covalently attach a derivative of niguldipine to a solid support matrix (e.g., agarose (B213101) beads). This requires a functional group on the niguldipine molecule that can be used for coupling without significantly affecting its binding properties.

  • Cell Lysate Preparation: Prepare a protein extract from cardiovascular tissue or cells (e.g., heart or vascular smooth muscle).

  • Affinity Chromatography: Incubate the cell lysate with the niguldipine-immobilized beads. Proteins that bind to niguldipine will be captured on the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing the pH, or using a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (e.g., LC-MS/MS).

Downstream Signaling Pathways

The interaction of this compound with its primary targets initiates a cascade of downstream signaling events that ultimately mediate its physiological effects.

Calcium Channel Blockade Signaling

Blockade of L-type calcium channels by niguldipine reduces intracellular calcium concentration, which in turn affects several signaling pathways:

  • Calcineurin-NFAT Pathway: Reduced intracellular calcium can lead to decreased activation of calcineurin, a calcium-dependent phosphatase. This, in turn, can inhibit the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is implicated in cardiac hypertrophy.

  • MAPK/ERK Pathway: Calcium signaling is known to influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. By reducing calcium influx, niguldipine may modulate ERK signaling, which is involved in cell proliferation and hypertrophy of vascular smooth muscle cells.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another important signaling cascade in cardiovascular cells that can be influenced by intracellular calcium levels. Alterations in this pathway can affect cell survival, growth, and metabolism.

Alpha-1-Adrenoceptor Antagonism Signaling

Antagonism of alpha-1-adrenergic receptors by niguldipine primarily affects signaling pathways in vascular smooth muscle cells:

  • Gq/11-PLC-IP3 Pathway: Alpha-1-adrenoceptors are Gq/11-coupled receptors. Their blockade by niguldipine inhibits the activation of Phospholipase C (PLC), leading to reduced production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in decreased release of calcium from intracellular stores and reduced activation of Protein Kinase C (PKC), ultimately causing vasodilation.

Visualizations

Signaling Pathways

Niguldipine Signaling Pathways cluster_0 Vascular Smooth Muscle Cell Niguldipine This compound LTCC L-type Ca2+ Channel Niguldipine->LTCC Blocks Alpha1AR Alpha-1 Adrenoceptor Niguldipine->Alpha1AR Antagonizes Vasodilation Vasodilation Niguldipine->Vasodilation Promotes Ca_influx Ca2+ Influx LTCC->Ca_influx Mediates Gq_PLC Gq/PLC Pathway Alpha1AR->Gq_PLC Activates Contraction Vasoconstriction Ca_influx->Contraction MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Modulates IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG Produces Ca_release Ca2+ Release (SR) IP3_DAG->Ca_release Ca_release->Contraction Proliferation Cell Proliferation MAPK_ERK->Proliferation

Caption: Signaling pathways affected by this compound in vascular smooth muscle cells.

Niguldipine_Cardiac_Signaling cluster_1 Cardiomyocyte Niguldipine This compound LTCC_cardiac L-type Ca2+ Channel Niguldipine->LTCC_cardiac Blocks Ca_influx_cardiac Ca2+ Influx LTCC_cardiac->Ca_influx_cardiac Mediates Calcineurin Calcineurin Ca_influx_cardiac->Calcineurin Activates PI3K_Akt PI3K/Akt Pathway Ca_influx_cardiac->PI3K_Akt Modulates NFAT NFAT Calcineurin->NFAT Dephosphorylates Hypertrophy Cardiac Hypertrophy NFAT->Hypertrophy Promotes Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Caption: Potential downstream signaling of this compound in cardiomyocytes.

Experimental Workflows

Affinity_Chromatography_Workflow start Start immobilize Immobilize Niguldipine derivative on beads start->immobilize lysate Prepare Cardiovascular Tissue/Cell Lysate start->lysate incubate Incubate Lysate with Beads immobilize->incubate lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec identify Identify Potential Target Proteins mass_spec->identify

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Conclusion

This compound exerts its cardiovascular effects through a multi-target mechanism, primarily involving the blockade of L-type and T-type calcium channels and antagonism of alpha-1-adrenergic receptors. The quantitative data on its binding affinities highlight its potency, and the detailed experimental protocols described herein provide a framework for its continued investigation and for the characterization of other small molecules in cardiovascular research. Understanding the downstream signaling pathways affected by niguldipine is crucial for elucidating its complete pharmacological profile and for the development of more selective and effective cardiovascular therapeutics. This guide serves as a foundational resource for researchers aiming to further unravel the complex pharmacology of this compound and to identify novel drug targets in the cardiovascular system.

Neuroprotective potential of L-type calcium channel blockers like Niguldipine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Neuroprotective Potential of L-type Calcium Channel Blockers with a Focus on Niguldipine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dysregulation of intracellular calcium homeostasis is a central pathological feature in a host of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. L-type voltage-gated calcium channels (LTCCs) are key regulators of calcium influx in neurons and have emerged as a promising therapeutic target for neuroprotection. This technical guide provides a comprehensive overview of the neuroprotective potential of LTCC blockers, with a particular focus on the dihydropyridine (B1217469) class of compounds. While substantial research has been conducted on drugs like nimodipine (B1678889) and nilvadipine (B1678883), this guide also collates the available, albeit limited, data on niguldipine, a potent dihydropyridine with high affinity for LTCCs. We present quantitative data on the efficacy of various LTCC blockers in preclinical models, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows to provide a thorough resource for researchers and drug development professionals in the field of neuroprotective therapeutics.

The Role of L-type Calcium Channels in Neuronal Function and Disease

L-type calcium channels are crucial for a variety of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity.[1][2] However, their over-activation can lead to excessive calcium influx, triggering a cascade of neurotoxic events such as mitochondrial dysfunction, oxidative stress, and apoptosis. This pathological calcium overload is implicated in the progression of several neurodegenerative diseases.[2] Consequently, blocking these channels presents a rational therapeutic strategy to mitigate neuronal damage.

Niguldipine: A Potent L-type Calcium Channel Blocker

Niguldipine is a dihydropyridine derivative that exhibits high-affinity binding to L-type calcium channels.[3] Notably, it also binds to alpha-1 adrenoceptors, which could contribute to its overall pharmacological profile.[3] While direct evidence for its neuroprotective effects in models of neurodegenerative disease is currently limited, its potent LTCC blocking activity suggests it may hold therapeutic potential.

Binding Affinity of Niguldipine

The binding affinity of niguldipine for LTCCs and other receptors has been characterized, providing insight into its potency and potential for off-target effects.

CompoundReceptorTissueKi (dissociation constant)Reference
(+)-NiguldipineL-type Ca2+ ChannelBrain (guinea pig)140 pM[3]
(+)-NiguldipineL-type Ca2+ ChannelHeart (guinea pig)45 pM[3]
(+)-NiguldipineL-type Ca2+ ChannelSkeletal Muscle (guinea pig)85 pM[3]
(-)-NiguldipineL-type Ca2+ Channel-~40-fold less potent than (+)[3]
(+)-Niguldipinealpha 1A-adrenoceptorBrain Cortex (rat)52 pM[3]
(+)-Niguldipinealpha 1B-adrenoceptorLiver (rat)78 nM[3]
(-)-Niguldipinealpha 1B-adrenoceptorLiver (rat)58 nM[3]
Preclinical Data for Niguldipine in a Seizure Model

One study investigated niguldipine in a rat model of complex partial seizures, which are relevant to neurodegeneration due to the involvement of excitotoxicity.

ModelCompoundDoseEffectReference
Amygdala-kindled seizures (rat)Niguldipine7.5 mg/kgSignificant anticonvulsant effect[1]
Amygdala-kindled seizures (rat)Niguldipine5 mg/kgNo significant effect[1]
Amygdala-kindled seizures (rat)Niguldipine (5 mg/kg) + Carbamazepine (B1668303) (20 mg/kg)-Proconvulsive action[1]
Amygdala-kindled seizures (rat)Niguldipine (5 mg/kg) + Phenobarbital (B1680315) (20 mg/kg)-Proconvulsive action[1]

Neuroprotective Effects of Other Dihydropyridine LTCC Blockers

Extensive research on other dihydropyridines, such as nimodipine and nilvadipine, provides a strong rationale for the potential neuroprotective effects of this class of drugs.

Nimodipine

Nimodipine has been widely studied and has shown neuroprotective effects in various preclinical models of neurodegeneration and in some clinical trials.

Disease ModelSpecies/Cell LineCompoundConcentration/DoseKey FindingsReference
H2O2-induced neurotoxicityPC12 cellsNimodipine20 µMPrevented ~90% of cytotoxicity[4]
MPTP-induced ParkinsonismZebrafishNimodipine3.5 µMRestoration of dopaminergic neurons and motor behavior[5][6]
Global Ischemic ModelRatNimodipine0.025 µ g/100g/min Increased hippocampal cell viability from 47.5% to 95.5%[7]
Inflammation-mediated neurodegenerationMesencephalic neuron-glia culturesNimodipine-Reduced degeneration of dopaminergic neurons in a dose-dependent manner[8]
MPTP-induced ParkinsonismMiceNimodipine-Attenuated loss of dopaminergic neurons and improved mitochondrial function[9]
Caffeine-induced neurotoxicityRat pup cerebellar granular cell cultureNimodipine100 µM (pre-treatment)Reduced cell death score[10]
Nilvadipine

Nilvadipine has also been investigated for its neuroprotective potential, particularly in the context of Alzheimer's disease.

Disease Model/Clinical SettingSpecies/PopulationCompoundKey FindingsReference
Mild to moderate Alzheimer's diseaseHumanNilvadipineStabilized cognitive decline in a small study of patients with hypertension and mild cognitive impairment.[11]
Mild to moderate Alzheimer's diseaseHumanNilvadipineIncreased cerebral blood flow in the hippocampus.[12]

Signaling Pathways and Mechanisms of Neuroprotection

The neuroprotective effects of LTCC blockers are mediated through several key signaling pathways. The primary mechanism is the reduction of cytotoxic calcium influx.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Pathological_Stimulus Pathological Stimulus (e.g., Aβ, Glutamate) LTCC L-type Calcium Channel (LTCC) Pathological_Stimulus->LTCC Activates Ca_Influx Ca2+ Influx LTCC->Ca_Influx Mediates Niguldipine Niguldipine / Dihydropyridines Niguldipine->LTCC Blocks Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Ca_Influx->Oxidative_Stress Apoptosis Apoptosis Ca_Influx->Apoptosis Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Oxidative_Stress->Neuronal_Death Apoptosis->Neuronal_Death

Caption: LTCC-mediated neurotoxicity and the site of action for Niguldipine.

Experimental Protocols for Assessing Neuroprotection

A variety of in vitro and in vivo models are utilized to evaluate the neuroprotective potential of compounds like niguldipine.

In Vitro Neurotoxicity Assays
  • Cell Culture: Primary neuronal cultures or neuronal-like cell lines (e.g., PC12, SH-SY5Y) are commonly used.

  • Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, including:

    • Oxidative stress inducers (e.g., H₂O₂)[4]

    • Excitotoxins (e.g., glutamate)

    • Mitochondrial toxins (e.g., MPP+)[9]

    • Beta-amyloid peptides

  • Assessment of Neuroprotection:

    • Cell Viability Assays: MTT or LDH assays are used to quantify cell survival.[4]

    • Apoptosis Assays: Techniques such as TUNEL staining or caspase activity assays can measure apoptotic cell death.

    • Calcium Imaging: Fluorescent calcium indicators (e.g., Fura-2) are used to measure intracellular calcium levels.[9]

In Vivo Models of Neurodegenerative Diseases
  • Parkinson's Disease Models:

    • MPTP Model: Administration of the neurotoxin MPTP to rodents or zebrafish induces a Parkinson's-like phenotype with loss of dopaminergic neurons.[5][6][9]

  • Alzheimer's Disease Models:

    • Transgenic Mouse Models: Mice overexpressing amyloid precursor protein (APP) and/or presenilin-1 (PS1) develop amyloid plaques and cognitive deficits.

  • Stroke Models:

    • Middle Cerebral Artery Occlusion (MCAO): This surgical procedure in rodents mimics ischemic stroke.

    • Global Cerebral Ischemia: Models like the 11-vessel occlusion in rats induce widespread neuronal damage.[7]

  • Assessment of Neuroprotection:

    • Behavioral Tests: A battery of tests is used to assess motor function (e.g., rotarod, open field) and cognitive function (e.g., Morris water maze, novel object recognition).

    • Histological Analysis: Techniques like Nissl staining or immunohistochemistry for neuronal markers (e.g., tyrosine hydroxylase) are used to quantify neuronal survival in specific brain regions.[7]

G Start Compound of Interest (e.g., Niguldipine) In_Vitro In Vitro Neurotoxicity Assays (e.g., H2O2, MPP+) Start->In_Vitro In_Vivo In Vivo Animal Models (e.g., MPTP, MCAO) In_Vitro->In_Vivo Promising results lead to Behavioral Behavioral Assessment (Motor and Cognitive) In_Vivo->Behavioral Histology Histological Analysis (Neuronal Survival) In_Vivo->Histology Mechanism Mechanistic Studies (e.g., Western Blot, PCR) In_Vivo->Mechanism End Evaluation of Neuroprotective Potential Behavioral->End Histology->End Mechanism->End

Caption: General experimental workflow for assessing neuroprotective agents.

Logical Framework for LTCC Blocker-Mediated Neuroprotection

The neuroprotective effects of LTCC blockers can be understood through a logical framework that connects their primary mechanism of action to downstream cellular and physiological outcomes.

G LTCC_Blockade LTCC Blockade (e.g., by Niguldipine) Reduced_Ca_Influx Reduced Neuronal Ca2+ Influx LTCC_Blockade->Reduced_Ca_Influx Improved_CBF Improved Cerebral Blood Flow (CBF) LTCC_Blockade->Improved_CBF Reduced_Excitotoxicity Reduced Excitotoxicity Reduced_Ca_Influx->Reduced_Excitotoxicity Improved_Mitochondrial_Function Improved Mitochondrial Function Reduced_Excitotoxicity->Improved_Mitochondrial_Function Reduced_Oxidative_Stress Reduced Oxidative Stress Improved_Mitochondrial_Function->Reduced_Oxidative_Stress Inhibition_of_Apoptosis Inhibition of Apoptosis Reduced_Oxidative_Stress->Inhibition_of_Apoptosis Neuronal_Survival Increased Neuronal Survival Inhibition_of_Apoptosis->Neuronal_Survival Improved_Function Improved Neurological Function Improved_CBF->Improved_Function Neuronal_Survival->Improved_Function

Caption: Logical relationships in LTCC blocker-mediated neuroprotection.

Conclusion and Future Directions

L-type calcium channel blockers, particularly dihydropyridines, represent a compelling class of compounds for the development of neuroprotective therapies. The extensive preclinical and emerging clinical data for nimodipine and nilvadipine underscore the potential of this therapeutic strategy. While direct evidence for the neuroprotective efficacy of niguldipine in models of neurodegenerative disease is currently lacking, its high affinity for L-type calcium channels makes it an intriguing candidate for further investigation. Future research should focus on evaluating niguldipine in established in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and stroke to determine if its potent LTCC antagonism translates into robust neuroprotective effects. Such studies will be crucial in determining the therapeutic potential of niguldipine for these devastating neurological disorders.

References

Stereospecificity of Niguldipine Enantiomers in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niguldipine, a dihydropyridine (B1217469) derivative, is a potent L-type calcium channel blocker and also exhibits significant antagonist activity at α1-adrenergic receptors.[1] As a chiral molecule, niguldipine exists as two enantiomers, (+)-niguldipine and (-)-niguldipine. These enantiomers display marked differences in their pharmacological activity, a phenomenon known as stereospecificity. This technical guide provides a comprehensive overview of the stereoselective interactions of niguldipine enantiomers within biological systems, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways.

Data Presentation: Quantitative Comparison of Niguldipine Enantiomers

The biological activity of niguldipine enantiomers is highly dependent on their three-dimensional structure. The following tables summarize the quantitative data on the differential binding affinities and functional potencies of (+)- and (-)-niguldipine at their primary molecular targets.

TargetEnantiomerTissue/Cell LineBinding Affinity (Ki)Reference
L-type Ca2+ Channel (+)-NiguldipineGuinea-pig Heart45 pmol/L[2]
(-)-NiguldipineGuinea-pig Heart~1.8 nmol/L (40x less potent)[2]
(+)-NiguldipineGuinea-pig Skeletal Muscle85 pmol/L[2]
(-)-NiguldipineGuinea-pig Skeletal Muscle~3.4 nmol/L (40x less potent)[2]
(+)-NiguldipineGuinea-pig Brain140 pmol/L[2]
(-)-NiguldipineGuinea-pig Brain~5.6 nmol/L (40x less potent)[2]
α1A-Adrenoceptor (+)-NiguldipineRat Brain Cortex52 pmol/L[2]
(-)-NiguldipineRat Brain Cortex>2.08 nmol/L (>40x less potent)[2]
(+)-NiguldipineRat Brain Cortex0.145 nmol/L[3]
(-)-NiguldipineRat Brain Cortex3.12 nmol/L[3]
α1B-Adrenoceptor (+)-NiguldipineLiver Cell Membranes78 nmol/L[2]
(-)-NiguldipineLiver Cell Membranes58 nmol/L[2]

Table 1: Stereoselective Binding Affinities of Niguldipine Enantiomers.

Biological EffectEnantiomerExperimental ModelPotency/EffectReference
L-type Ca2+ Current Inhibition (+)-NiguldipineGuinea-pig atrial myocytesMore potent than (-)-niguldipine[4]
(-)-NiguldipineGuinea-pig atrial myocytesLess potent than (+)-niguldipine[4]
T-type Ca2+ Current Inhibition (+)-NiguldipineGuinea-pig atrial myocytesMore potent than (-)-niguldipine[4]
(-)-NiguldipineGuinea-pig atrial myocytesLess potent than (+)-niguldipine[4]

Table 2: Stereospecific Functional Activity of Niguldipine Enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the stereospecificity of niguldipine enantiomers. Below are outlines of key experimental protocols.

Radioligand Binding Assay for L-type Calcium Channels and α1-Adrenoceptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of niguldipine enantiomers to their respective receptors.

a) Membrane Preparation:

  • Homogenize tissue (e.g., guinea-pig heart for L-type Ca2+ channels, rat brain cortex for α1A-adrenoceptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

b) Binding Assay:

  • In a multi-well plate, add the membrane preparation, a radiolabeled ligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of the unlabeled niguldipine enantiomer.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competitor.

  • Incubate the plates at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c) Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the concentration of the niguldipine enantiomer.

  • Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol outlines the measurement of L-type and T-type calcium currents in isolated cells (e.g., guinea-pig atrial myocytes) to assess the functional effects of niguldipine enantiomers.

a) Cell Preparation:

  • Isolate single cardiac myocytes using enzymatic digestion (e.g., with collagenase and protease).

  • Plate the isolated cells on glass coverslips and allow them to adhere.

b) Electrophysiological Recording:

  • Mount the coverslip with the cells onto the stage of an inverted microscope equipped with a patch-clamp amplifier and data acquisition system.

  • Use a glass micropipette with a tip resistance of 2-5 MΩ, filled with an internal solution (e.g., containing Cs+ to block K+ currents).

  • Approach a single myocyte with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply a voltage protocol to elicit specific calcium currents. For example, to isolate L-type Ca2+ currents, a depolarizing step to 0 mV can be used. To separate T-type and L-type currents, a two-step protocol from a more negative holding potential can be employed.

  • Record the resulting inward Ca2+ currents.

c) Drug Application and Data Analysis:

  • After obtaining a stable baseline recording, perfuse the cell with an external solution containing a known concentration of the niguldipine enantiomer.

  • Record the calcium currents in the presence of the drug.

  • Wash out the drug with the control external solution to observe any recovery of the current.

  • Measure the peak amplitude of the calcium currents before, during, and after drug application.

  • Calculate the percentage of current inhibition for each enantiomer at different concentrations to determine their potency.

Mandatory Visualization

Signaling Pathway Diagram

Niguldipine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Niguldipine_plus (+)-Niguldipine L_type_Ca_Channel L-type Ca2+ Channel Niguldipine_plus->L_type_Ca_Channel High Affinity Block Alpha1A_AR α1A-Adrenoceptor Niguldipine_plus->Alpha1A_AR High Affinity Antagonist Niguldipine_minus (-)-Niguldipine Niguldipine_minus->L_type_Ca_Channel Low Affinity Block Niguldipine_minus->Alpha1A_AR Low Affinity Antagonist NE Norepinephrine NE->Alpha1A_AR Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits Gq Gq/11 Alpha1A_AR->Gq Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_Influx->Cellular_Response PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathways affected by Niguldipine enantiomers.

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., Rat Brain Cortex) Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Protein_Quantification 3. Protein Quantification Membrane_Isolation->Protein_Quantification Assay_Setup 4. Assay Setup: - Membrane Prep - Radioligand ([3H]prazosin) - Niguldipine Enantiomer Protein_Quantification->Assay_Setup Incubation 5. Incubation (e.g., 25°C) Assay_Setup->Incubation Filtration 6. Rapid Filtration Incubation->Filtration Scintillation_Counting 7. Scintillation Counting Filtration->Scintillation_Counting Data_Processing 8. Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting 9. Generate Competition Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation 10. Calculate Ki (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

Logical Relationship Diagram

Stereospecificity_Logic cluster_plus (+)-Niguldipine cluster_minus (-)-Niguldipine Niguldipine Racemic Niguldipine Plus_L_type High Affinity Block of L-type Ca2+ Channels Niguldipine->Plus_L_type Plus_Alpha1A High Affinity Antagonism of α1A-Adrenoceptors Niguldipine->Plus_Alpha1A Minus_L_type Low Affinity Block of L-type Ca2+ Channels Niguldipine->Minus_L_type Minus_Alpha1A Low Affinity Antagonism of α1A-Adrenoceptors Niguldipine->Minus_Alpha1A Plus_Effect Primary Pharmacological Effects Plus_L_type->Plus_Effect Plus_Alpha1A->Plus_Effect Minus_Effect Minimal Pharmacological Effects on these targets Minus_L_type->Minus_Effect Minus_Alpha1A->Minus_Effect

Caption: Stereospecific effects of Niguldipine enantiomers.

Conclusion

The enantiomers of niguldipine exhibit significant stereospecificity in their interactions with L-type calcium channels and α1-adrenergic receptors. The (+)-enantiomer is substantially more potent as both a calcium channel blocker and an α1A-adrenoceptor antagonist. This pronounced difference in activity underscores the importance of considering stereochemistry in drug design and development. The data and protocols presented in this guide provide a foundational resource for researchers in pharmacology and medicinal chemistry investigating the nuanced biological effects of chiral molecules like niguldipine. Further research into the stereoselective pharmacokinetics and metabolism of niguldipine enantiomers will provide a more complete understanding of their in vivo behavior and therapeutic potential.

References

An In-Depth Technical Guide to the Receptor Interaction Profile of (+/-)-Niguldipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Niguldipine, a dihydropyridine (B1217469) derivative, is primarily recognized for its potent L-type calcium channel blocking activity. However, its pharmacological profile extends to significant interactions with other receptor systems, most notably the α1-adrenergic receptors. This technical guide provides a comprehensive overview of the known interactions of this compound and its enantiomers with various receptor systems. It consolidates quantitative binding affinity and functional data, details the experimental protocols used to ascertain these interactions, and visualizes the key signaling pathways involved. This document is intended to serve as a critical resource for researchers and drug development professionals investigating the therapeutic potential and off-target effects of niguldipine and related compounds.

Introduction

Niguldipine is a chiral 1,4-dihydropyridine (B1200194) calcium channel blocker.[1] Its two enantiomers, (+)-niguldipine and (-)-niguldipine, often exhibit stereoselective interactions with their biological targets. While its primary therapeutic indication is related to the blockade of L-type calcium channels, a comprehensive understanding of its interactions with other receptors is crucial for elucidating its full pharmacological profile, including potential side effects and novel therapeutic applications. This guide focuses on the interactions of this compound with adrenergic, serotonergic, and muscarinic receptor systems, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Receptor Interaction Data

The binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and its enantiomers for various receptors are summarized below. These values have been compiled from multiple in vitro studies.

Table 1: Binding Affinities (Ki) of Niguldipine Enantiomers for Calcium Channels and α1-Adrenergic Receptors
Receptor/ChannelEnantiomerTissue/Cell LineRadioligandKi (nM)Reference(s)
L-type Ca²⁺ Channel(+)-NiguldipineGuinea-pig heart[³H]Isradipine0.045[2]
L-type Ca²⁺ Channel(+)-NiguldipineGuinea-pig skeletal muscle[³H]Isradipine0.085[2]
L-type Ca²⁺ Channel(+)-NiguldipineGuinea-pig brain[³H]Isradipine0.140[2]
L-type Ca²⁺ Channel(-)-NiguldipineGuinea-pig heart, brain, skeletal muscle[³H]Isradipine~40-fold less potent than (+)[2]
α1A-Adrenergic Receptor(+)-NiguldipineRat brain cortex[³H]Prazosin0.052[2]
α1A-Adrenergic Receptor(+)-NiguldipineRat brain cortex[³H]5-Methyl-urapidil0.145[3]
α1A-Adrenergic Receptor(-)-NiguldipineRat brain cortex[³H]5-Methyl-urapidil3.12[3]
α1A-Adrenergic ReceptorThis compoundRat brain cortex[³H]5-Methyl-urapidil0.298[3]
α1B-Adrenergic Receptor(+)-NiguldipineRat liver[³H]Prazosin78[2]
α1B-Adrenergic Receptor(-)-NiguldipineRat liver[³H]Prazosin58[2]

Note: Ki values for niguldipine can be highly dependent on membrane protein concentration due to its lipophilicity. The values presented are 'true' Ki values extrapolated to zero membrane protein where specified in the source.[2][3]

Table 2: Functional Activity (IC50) of this compound
TargetAssay TypeCell/Tissue TypeIC50 (µM)Reference(s)
T-type Ca²⁺ ChannelsWhole-cell patch clampGuinea pig atrial myocytes0.18
Table 3: Off-Target Receptor Screening of (+)-Niguldipine
ReceptorLigand Concentration% InhibitionReference(s)
5-HT1ANot SpecifiedData indicates binding[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions of this compound with its primary targets.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for α1-adrenergic receptor subtypes.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for α1-adrenergic receptor subtypes (α1A, α1B).

Materials:

  • Cell Membranes: Membranes prepared from tissues or cell lines endogenously or recombinantly expressing the α1-adrenergic receptor subtype of interest (e.g., rat cerebral cortex for α1A, rat liver for α1B).

  • Radioligand: A high-affinity radiolabeled antagonist for α1-adrenergic receptors, such as [³H]Prazosin or ¹²⁵I-BE 2254.

  • Test Compound: this compound and its enantiomers, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled α1-adrenergic antagonist (e.g., 10 µM phentolamine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus (Cell Harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: a. Homogenize tissues or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Assay Setup (in a 96-well plate): a. Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation. b. Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation. c. Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (e.g., this compound), and membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Cell-Based Calcium Imaging Assay for L-type Calcium Channels

This protocol describes a functional assay to measure the inhibitory effect of this compound on L-type calcium channel activity by monitoring changes in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of a test compound (e.g., this compound) in blocking L-type calcium channels.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) or other physiological buffer.

  • Probenecid (B1678239) (optional): An anion-exchange transport inhibitor to prevent dye leakage.

  • Test Compound: this compound and its enantiomers, dissolved in a suitable solvent (e.g., DMSO).

  • Depolarizing Agent: A high concentration of potassium chloride (KCl) solution to activate voltage-gated calcium channels.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader or a high-content imaging system with appropriate filters for the chosen calcium indicator.

Procedure:

  • Cell Plating: a. Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. b. Incubate the plates at 37°C in a CO₂ incubator overnight.

  • Dye Loading: a. Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and optionally probenecid (e.g., 2.5 mM) in the loading buffer. b. Remove the culture medium from the cells and wash them with loading buffer. c. Add the loading solution to each well and incubate for 30-60 minutes at 37°C. d. After incubation, wash the cells with loading buffer to remove excess dye.

  • Compound Incubation: a. Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO). b. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the channels.

  • Measurement of Calcium Influx: a. Place the plate in the fluorescence reader. b. Establish a baseline fluorescence reading for each well. c. Add the depolarizing agent (KCl) to all wells to induce calcium influx through the L-type calcium channels. d. Immediately begin recording the change in fluorescence intensity over time.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

  • Normalize the data by expressing the response in the presence of the test compound as a percentage of the control response (vehicle only).

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways

α1A-Adrenergic Receptor Signaling Pathway

(+)-Niguldipine acts as a potent antagonist at α1A-adrenergic receptors. These receptors are Gq-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist (which is blocked by niguldipine), the receptor initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Niguldipine (+)-Niguldipine (Antagonist) Alpha1A α1A-Adrenergic Receptor (GPCR) Niguldipine->Alpha1A Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1A Activates Gq Gq Protein (αβγ subunits) Alpha1A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Responses (e.g., smooth muscle contraction) PKC->CellularResponse Phosphorylates substrates leading to Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates

Caption: α1A-Adrenergic Receptor Signaling Pathway Antagonized by (+)-Niguldipine.

Discussion and Future Directions

The data presented in this guide highlight the complex pharmacology of this compound. Its high affinity for both L-type calcium channels and α1A-adrenergic receptors suggests a dual mechanism of action that may contribute to its overall cardiovascular effects. The stereoselectivity observed, with (+)-niguldipine being the more potent enantiomer at both targets, underscores the importance of considering chirality in drug design and development.

A significant gap in the current knowledge is the lack of a comprehensive off-target screening profile for niguldipine. While an interaction with the 5-HT1A receptor has been noted, its affinity and functional consequence remain to be determined. Furthermore, its interactions with other serotonin (B10506) receptor subtypes, as well as the full panel of muscarinic receptors, are unknown. A broad receptor screen, such as those offered by commercial services (e.g., Eurofins SafetyScreen), would be invaluable in identifying potential off-target liabilities and could also uncover novel therapeutic opportunities.

Future research should focus on:

  • Comprehensive Off-Target Profiling: Conducting a broad in vitro receptor screen to identify any additional, clinically relevant interactions.

  • Functional Characterization: For any identified off-target interactions, conducting functional assays (e.g., cAMP assays, phosphoinositide hydrolysis assays) to determine whether niguldipine acts as an agonist, antagonist, or inverse agonist.

  • In Vivo Correlation: Investigating the in vivo consequences of the dual L-type calcium channel and α1A-adrenergic receptor blockade, as well as any significant off-target effects, in relevant animal models.

Conclusion

This compound is a potent pharmacological agent with a well-defined high affinity for L-type calcium channels and α1A-adrenergic receptors. This technical guide provides a consolidated resource of its known receptor interactions, complete with quantitative data and detailed experimental protocols. While its primary targets are well-characterized, a more comprehensive understanding of its off-target profile is necessary for a complete risk-benefit assessment and to explore its full therapeutic potential. The methodologies and data presented herein should serve as a valuable foundation for further research in this area.

References

Foundational Research on the Dual Antagonism of (+/-)-Niguldipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Niguldipine, a 1,4-dihydropyridine (B1200194) derivative, exhibits a unique pharmacological profile characterized by its dual antagonism of L-type calcium channels and α1-adrenergic receptors. This technical guide provides an in-depth analysis of the foundational research that has elucidated this dual mechanism of action. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative binding data, and visual representations of the associated signaling pathways. The stereoselective nature of Niguldipine's interactions, with distinct affinities of its enantiomers for various receptor subtypes, is a key focus of this document.

Introduction

Niguldipine is a potent cardiovascular agent that combines the therapeutic benefits of two major drug classes: calcium channel blockers and α1-adrenoceptor antagonists.[1][2] This dual functionality allows it to address hypertension and other cardiovascular disorders through multiple mechanisms, primarily by inducing vasodilation and reducing peripheral resistance.[3][4] The pharmacological activity of Niguldipine is stereospecific, with the (+) and (-) enantiomers displaying differential affinities for their target receptors.[5][6] This guide will delve into the core research that has defined our understanding of this compound's dual antagonism, presenting the key experimental evidence and methodologies.

Quantitative Data: Binding Affinities of this compound Enantiomers

The following tables summarize the binding affinities (Ki values) of the enantiomers of Niguldipine for L-type calcium channels and α1-adrenoceptor subtypes in various tissue preparations. These values were predominantly determined through radioligand binding assays.

Table 1: Binding Affinities of Niguldipine Enantiomers to L-type Calcium Channels (1,4-DHP Receptors)

EnantiomerTissueRadioligandKi ValueReference
(+)-NiguldipineGuinea Pig Skeletal Muscle[3H]PN200-11085 pmol/l[5]
(+)-NiguldipineGuinea Pig Brain[3H]PN200-110140 pmol/l[5]
(+)-NiguldipineGuinea Pig Heart[3H]PN200-11045 pmol/l[5]
(-)-NiguldipineGuinea Pig Tissues[3H]PN200-110~40-fold less potent than (+)-Niguldipine[5]

Table 2: Binding Affinities of Niguldipine Enantiomers to α1-Adrenoceptors

EnantiomerReceptor SubtypeTissueRadioligandKi ValueReference
(+)-Niguldipineα1A (high-affinity)Rat Brain Cortex[3H]prazosin52 pmol/l[5]
(+)-Niguldipineα1B (low-affinity)Rat Brain Cortex[3H]prazosin200- to 600-fold less affinity than α1A[5]
(-)-Niguldipineα1ARat Brain Cortex[3H]prazosin>40-fold less potent than (+)-Niguldipine[5]
(-)-Niguldipineα1BRat Brain Cortex[3H]prazosinNearly equipotent to (+)-Niguldipine[5]
(+)-Niguldipineα1BLiver Cell Membranes[3H]prazosin78 nmol/l[5]
(-)-Niguldipineα1BLiver Cell Membranes[3H]prazosin58 nmol/l[5]
This compoundα1ARat Brain Cortex[3H]5-methyl-urapidil0.298 nM[6]
(+)-Niguldipineα1ARat Brain Cortex[3H]5-methyl-urapidil0.145 nM[6]
(-)-Niguldipineα1ARat Brain Cortex[3H]5-methyl-urapidil3.12 nM[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the dual antagonism of this compound.

Radioligand Binding Assay for α1-Adrenoceptors

This protocol is a composite based on methods described for [3H]prazosin binding to α1-adrenoceptors.

Objective: To determine the binding affinity of this compound enantiomers for α1-adrenoceptors.

Materials:

  • Tissue homogenates (e.g., rat brain cortex, liver cell membranes)

  • [3H]prazosin (radioligand)

  • Unlabeled prazosin (B1663645) (for non-specific binding determination)

  • (+)-Niguldipine and (-)-Niguldipine

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the desired tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the incubation buffer.

  • Binding Assay: In reaction tubes, combine the membrane preparation, a fixed concentration of [3H]prazosin, and varying concentrations of the competing ligand (unlabeled prazosin for saturation experiments, or Niguldipine enantiomers for competition experiments).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled prazosin) from the total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site binding model to determine the Ki value(s).

Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Channels

This protocol outlines the general procedure for recording L-type calcium currents.

Objective: To measure the inhibitory effect of this compound on L-type Ca2+ currents in isolated cells.

Materials:

  • Isolated cells (e.g., guinea pig ventricular myocytes)

  • External solution (containing physiological concentrations of ions, including Ca2+)

  • Internal solution (pipette solution, containing a Cs-based solution to block K+ currents and a Ca2+ buffer like EGTA)

  • Patch clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope

  • This compound

Procedure:

  • Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential where L-type Ca2+ channels are in a closed state (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ca2+ currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of Niguldipine onto the cell.

  • Data Analysis: Measure the peak amplitude of the Ca2+ current before and after drug application to determine the percentage of inhibition. Construct dose-response curves to calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The dual antagonism of this compound involves the modulation of two distinct signaling pathways.

Antagonism of α1-Adrenoceptors

α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862), couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+, while DAG activates protein kinase C (PKC). Niguldipine, by acting as an antagonist at these receptors, competitively blocks the binding of norepinephrine and prevents this signaling cascade, thereby inhibiting the downstream physiological effects such as smooth muscle contraction.[7][8][9]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Norepinephrine Norepinephrine Alpha1_AR α1-Adrenoceptor Norepinephrine->Alpha1_AR Activates Niguldipine This compound Niguldipine->Alpha1_AR Inhibits Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Physiological_Response Physiological Response (e.g., Contraction) Ca_release->Physiological_Response PKC->Physiological_Response

α1-Adrenoceptor Gq-coupled signaling pathway and its inhibition by Niguldipine.
Blockade of L-type Calcium Channels

L-type voltage-gated calcium channels are crucial for the influx of extracellular Ca2+ in response to membrane depolarization. This influx of Ca2+ is a primary trigger for excitation-contraction coupling in smooth and cardiac muscle, as well as for neurotransmitter release in neurons. Niguldipine directly binds to the α1 subunit of the L-type calcium channel, physically occluding the pore and preventing the influx of Ca2+.[10] This leads to a reduction in intracellular Ca2+ concentration, resulting in smooth muscle relaxation and a negative inotropic effect on the heart.

L_type_Ca_Channel_Blockade cluster_workflow Mechanism of L-type Calcium Channel Blockade Depolarization Membrane Depolarization L_type_Channel L-type Voltage-Gated Ca²⁺ Channel Depolarization->L_type_Channel Opens Ca_Influx Extracellular Ca²⁺ Influx L_type_Channel->Ca_Influx Mediates Niguldipine This compound Niguldipine->L_type_Channel Blocks Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Physiological_Response Physiological Response (e.g., Muscle Contraction) Intracellular_Ca->Physiological_Response

Inhibition of L-type voltage-gated calcium channels by Niguldipine.

Conclusion

The foundational research on this compound has firmly established its identity as a dual antagonist of L-type calcium channels and α1-adrenoceptors. The stereoselective nature of its interactions, with the (+)-enantiomer showing high affinity for both L-type Ca2+ channels and α1A-adrenoceptors, underscores the complexity and specificity of its pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of cardiovascular therapeutics. Understanding these fundamental mechanisms is crucial for optimizing the clinical application of Niguldipine and for the design of novel drugs with similar dual-action profiles.

References

Methodological & Application

Application Notes and Protocols for (+/-)-Niguldipine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+/-)-Niguldipine hydrochloride is a dihydropyridine (B1217469) derivative that functions as a calcium channel blocker and an α1-adrenergic receptor antagonist.[1][2] Its dual action on calcium influx and adrenergic signaling makes it a compound of interest in various research areas, including neuroscience and oncology.[1] In cancer research, dihydropyridines have been investigated for their potential to inhibit cell proliferation, induce apoptosis, and reverse multidrug resistance.[3][4][5] For instance, the related compound dexniguldipine (B47117) has been shown to be a potent inhibitor of mitogenic signal transduction pathways dependent on Protein Kinase C (PKC) activation in several lung cancer cell lines.[5] This document provides detailed experimental protocols for the application of this compound hydrochloride in cell culture, a summary of relevant quantitative data, and visualizations of experimental workflows and associated signaling pathways.

Data Presentation

The following table summarizes the effects of Niguldipine and related dihydropyridine compounds on various cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview.

CompoundCell LineAssayEffectConcentration/IC50Citation
Dexniguldipine (B859-35)Human Lung Cancer Cell LinesProliferation AssayInhibition of PKC-dependent cell proliferationNot specified[3][5]
NiguldipineKB-8-5 (Multidrug-resistant)Growth Inhibition (with Adriamycin)Increased growth reduction compared to Adriamycin alone1 µM[4]
NicardipineC4-2B-TaxR (Chemoresistant Prostate Cancer)Cytotoxicity AssayIC502.1 µM[6]
NicardipineBPH1 (Benign Prostatic Epithelial)Cytotoxicity AssayIC5079.5 µM[6]
NifedipineA549 (Lung Cancer)Cell Viability AssayProtective effect against CoCl2-induced cell death10 µM[7]
Nimodipine (B1678889)Glioblastoma CellsGrowth Inhibition Assay16.55-26.88% inhibitionNot specified[8]
AmlodipineMDA-MB-231 (Breast Cancer)Apoptosis AssayInduction of caspase-3/7 activityDose-dependent[9]
AmlodipineA549 (Lung Cancer)Migration AssaySuppression of cell migrationNot specified[10]

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution

Objective: To prepare a concentrated stock solution for use in cell culture experiments.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Due to its low aqueous solubility, a concentrated stock solution of this compound hydrochloride should be prepared in an organic solvent like DMSO.

  • Calculate the required amount of this compound hydrochloride to prepare a 10 mM stock solution (Molecular Weight: 646.18 g/mol ).

  • In a sterile environment, weigh the calculated amount of the compound and transfer it to a sterile, light-protected microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of this compound hydrochloride on cell viability and to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cells of interest (e.g., A549 human lung adenocarcinoma)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound hydrochloride in complete cell culture medium from the 10 mM stock solution (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To assess the induction of apoptosis by this compound hydrochloride.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound hydrochloride stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound hydrochloride for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis of Signaling Pathway Proteins

Objective: To investigate the effect of this compound hydrochloride on the expression and phosphorylation of key signaling proteins. Based on studies of similar dihydropyridines, relevant pathways include PI3K/Akt and Raf/MEK/ERK.[10]

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound hydrochloride as described for the apoptosis assay.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each sample using a protein assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Densitometry analysis can be performed to quantify changes in protein expression.

Mandatory Visualization

G prep Prepare this compound Hydrochloride Stock Solution treat Treat Cells with Niguldipine prep->treat seed Seed Cells in Culture Plates seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot Analysis treat->western data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data western->data

Caption: Experimental workflow for cell culture studies with this compound hydrochloride.

G Niguldipine This compound Hydrochloride CaChannel L-type Ca2+ Channels Niguldipine->CaChannel Inhibits PKC Protein Kinase C (PKC) Niguldipine->PKC Inhibits PI3K PI3K/Akt Pathway CaChannel->PI3K ERK Raf/MEK/ERK Pathway CaChannel->ERK PKC->ERK Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibits ERK->Proliferation ERK->Apoptosis Inhibits

Caption: Plausible signaling pathways affected by this compound hydrochloride in cancer cells.

References

Application Notes and Protocols for Preparing (+/-)-Niguldipine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of (+/-)-Niguldipine stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring experimental accuracy and reproducibility.

Physicochemical Properties of this compound

This compound is a synthetic dihydropyridine (B1217469) derivative that functions as a potent L-type calcium channel blocker and a selective α1A-adrenoceptor antagonist.[][2] It is supplied as a yellow solid.[]

PropertyValueReference
Molecular Formula C₃₆H₃₉N₃O₆[][2]
Molecular Weight 609.71 g/mol []
Appearance Yellow Solid[]
Purity ≥95%[]
Solubility in DMSO Soluble[][3]
Solubility of Hydrochloride Salt in DMSO 30 mg/mL[4]

Storage and Stability

Proper storage of both the powdered form and stock solutions of this compound is critical to maintain its integrity and activity.

FormStorage TemperatureDurationNotes
Powder -20°C≥ 4 yearsStore in a dark and dry place.[3][4]
Stock Solution in DMSO -20°CLong-term (months to years)Aliquot into single-use volumes to minimize freeze-thaw cycles.[3][5]
Stock Solution in DMSO 0 - 4°CShort-term (days to weeks)For immediate or frequent use.[3]

Studies on the stability of various compounds in DMSO suggest that most are stable for extended periods when stored properly.[6][7] However, it is best practice to prepare fresh solutions and avoid prolonged storage of diluted aqueous solutions. For similar compounds, it is recommended not to store aqueous dilutions for more than one day.[8]

Experimental Protocols: Stock Solution Preparation

Safety Precautions: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.

Protocol 3.1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 609.71 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • For 1 mL of 10 mM solution:

      • 0.010 mol/L * 0.001 L * 609.71 g/mol = 0.0060971 g = 6.10 mg

  • Weighing: Accurately weigh 6.10 mg of this compound powder and place it into a sterile amber microcentrifuge tube or glass vial.

  • Dissolution: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. Store at -20°C for long-term storage.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate (/-)-Niguldipine Powder Calculate Calculate Required Mass Equilibrate->Calculate Room Temperature Weigh Weigh Powder Calculate->Weigh e.g., 6.10 mg for 1 mL of 10 mM Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Mix Vortex/Sonicate Add_DMSO->Mix e.g., 1 mL Inspect Visually Inspect Solution Mix->Inspect Ensure complete dissolution Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot If clear Store Store at -20°C Aliquot->Store Long-term storage

Signaling Pathways

This compound is known to act on L-type calcium channels and α1A-adrenoceptors. The diagram below illustrates the general mechanism of action.

Niguldipine_Signaling_Pathway cluster_calcium L-type Calcium Channel cluster_adrenoceptor α1A-Adrenoceptor Niguldipine This compound Ca_Channel L-type Ca²⁺ Channel Niguldipine->Ca_Channel Blocks Adrenoceptor α1A-Adrenoceptor Niguldipine->Adrenoceptor Antagonizes Ca_Influx Ca²⁺ Influx Cellular_Response_Ca Decreased Intracellular Ca²⁺ Ca_Influx->Cellular_Response_Ca Inhibits Gq_Protein Gq Protein Activation Downstream_Effects Downstream Signaling Adrenoceptor->Downstream_Effects Inhibits Signaling Cascade PLC Phospholipase C Activation IP3_DAG IP₃ and DAG Production

References

Application Notes and Protocols for the In Vivo Administration of (+/-)-Niguldipine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Niguldipine is a dihydropyridine (B1217469) calcium channel blocker that exhibits high affinity for L-type calcium channels.[1] Its pharmacological activity has been investigated in various animal models for its potential therapeutic applications, including anticonvulsant and antihypertensive effects. These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound in animal models, offering detailed protocols and quantitative data to guide preclinical research. Niguldipine's mechanism of action involves the inhibition of calcium influx through L-type calcium channels, which are crucial for a variety of physiological processes, including muscle contraction and neurotransmitter release.[2][3]

Quantitative Data Summary

The following tables summarize the reported in vivo dosages of this compound and its derivatives in different animal models and therapeutic contexts.

Table 1: Anticonvulsant Effects of this compound in Rats

Animal ModelTherapeutic AreaRoute of AdministrationDosage RangeObserved Effect
Amygdala-kindled ratsAnticonvulsantIntraperitoneal (i.p.)5 - 7.5 mg/kgA dose of 7.5 mg/kg showed a significant anticonvulsant effect. At 5 mg/kg, it exhibited proconvulsive action when combined with carbamazepine (B1668303) or phenobarbital.[4]

Table 2: Antihypertensive Effects of this compound in Dogs

Animal ModelTherapeutic AreaRoute of AdministrationDosageObserved Effect
Normotensive and renal hypertensive dogsAntihypertensiveOral (p.o.)0.3 mg/kgCaused a marked and persistent decrease in blood pressure.[5]

Table 3: Multidrug Resistance Reversal by a Niguldipine Derivative in Mice

Animal ModelTherapeutic AreaRoute of AdministrationDosage RangeObserved Effect
Nude mice with adriamycin-resistant tumorsOncology (MDR reversal)Intraperitoneal (i.p.)5, 10, or 25 mg/kgEffectively reversed multidrug resistance in combination with adriamycin.

Experimental Protocols

Vehicle Formulation

Due to the lipophilic nature of dihydropyridines like niguldipine, a suitable vehicle is necessary for in vivo administration. While specific formulations for this compound are not extensively reported, common vehicles for this class of compounds can be adapted.

For Intraperitoneal (i.p.) Injection:

  • Suspension in Methylcellulose (B11928114)/Tween 80:

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Add 0.1% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly.

    • Weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the vehicle to create a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension. Prepare fresh on the day of dosing.[6]

  • Co-solvent System (for soluble compounds):

    • A mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400), and sterile saline can be used.

    • A common ratio is 10% DMSO, 40% PEG400, and 50% saline.

    • Dissolve the this compound in DMSO first, then add PEG400, and finally, slowly add the saline while vortexing to prevent precipitation.[6] Note: The final concentration of DMSO should be kept low to minimize toxicity.

For Oral (p.o.) Gavage:

  • Suspension in Methylcellulose:

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile, purified water.

    • Follow the procedure for preparing a suspension as described for i.p. injection.

Administration Protocols

A. Intraperitoneal (i.p.) Injection in Mice

This method is suitable for systemic drug delivery.

Materials:

  • Prepared this compound formulation

  • Sterile 1 mL syringe

  • Sterile 25-27 gauge needle

  • 70% alcohol swabs

Procedure:

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse's head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[7][8]

  • Wipe the injection site with a 70% alcohol swab.

  • Insert the needle at a 30-40 degree angle with the bevel facing up.[9]

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.[7]

  • Slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

B. Oral Gavage in Rats

This method allows for precise oral dosing.

Materials:

  • Prepared this compound formulation

  • Sterile syringe (appropriate volume)

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a ball tip.[10]

Procedure:

  • Measure the correct length of the gavage needle from the tip of the rat's nose to the last rib to ensure it reaches the stomach without causing perforation.[11]

  • Securely restrain the rat, ensuring the head and body are in a straight line.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle; the animal should swallow it.[12]

  • Once the needle has reached the predetermined depth, slowly administer the formulation.

  • Gently remove the needle along the same path of insertion.

  • Return the rat to its cage and monitor for any signs of distress.

Mandatory Visualizations

Signaling Pathway

L_type_calcium_channel_signaling Ca_int Ca²⁺ (Intracellular) Calmodulin Calmodulin (CaM) Ca_int->Calmodulin Activation Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_int->Cellular_Response Triggers CaMKII CaMKII Calmodulin->CaMKII Activation MAPK_Pathway MAPK Pathway (e.g., Ras/ERK) Calmodulin->MAPK_Pathway Activation Gene_Expression Gene Expression (e.g., CREB, MEF-2) MAPK_Pathway->Gene_Expression Regulation Niguldipine Niguldipine LTCC LTCC Niguldipine->LTCC Inhibition LTCC->Ca_int Ca_ext Ca_ext Ca_ext->LTCC Influx

Experimental Workflow

in_vivo_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_eval Evaluation Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Measurements (e.g., Blood Pressure, Seizure Score) Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Vehicle_Admin Vehicle Administration (Control Group) Randomization->Vehicle_Admin Niguldipine_Admin This compound Administration (Treatment Groups) Randomization->Niguldipine_Admin Monitoring Monitoring of Physiological Parameters Vehicle_Admin->Monitoring Niguldipine_Admin->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Seizure Duration, Blood Pressure) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Statistical Evaluation Endpoint_Analysis->Data_Analysis

References

Application Notes and Protocols for Studying the Effects of (+/-)-Niguldipine on Vascular Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific effects of (+/-)-Niguldipine on vascular smooth muscle cell (VSMC) proliferation are limited in publicly available literature. The following application notes and protocols are based on the known mechanisms of this compound as a dihydropyridine (B1217469) calcium channel blocker and the well-documented anti-proliferative effects of other drugs in this class, such as nifedipine (B1678770) and amlodipine. These notes are intended to provide a predictive framework for studying this compound.

Introduction

Abnormal proliferation of vascular smooth muscle cells is a key contributor to the pathogenesis of cardiovascular diseases like atherosclerosis and hypertension. Dihydropyridine calcium channel blockers are a class of drugs that have shown potential in mitigating VSMC proliferation. This compound, a member of this class, is known to modulate calcium and potassium currents in VSMCs.[1] While its direct impact on proliferation is not extensively documented, its mechanism of action suggests a potential inhibitory role, similar to other dihydropyridines.[2][3][4] These notes provide a guide for researchers to investigate the potential anti-proliferative effects of this compound on VSMCs.

Quantitative Data

The primary quantitative data available for this compound focuses on its effects on ion channels in vascular smooth muscle cells.

Table 1: Effects of this compound on Ion Currents in Bovine VSMCs

ParameterEffective ConcentrationEffect
L-type Ca2+ Current (ICa)> 0.1 µMReduction
L-type Ca2+ Current (ICa)1 µMComplete Block
L-type Ca2+ Current (ICa)0.4 µM50% Block (IC50)
L-type Ca2+ Current (ICa)50 - 200 nMFacilitation ('Ca-agonistic effect')
K+ Current (IK)> 10 nMIncreased outward current
K+ Current (IK)1 µM~400% maximal facilitation
K+ Current (IK)20 nMHalf-maximal facilitation
Data sourced from Klöckner & Isenberg (1989).[1]

Proposed Signaling Pathways for Anti-Proliferative Effects

Based on the known mechanisms of other dihydropyridine calcium channel blockers, this compound may inhibit VSMC proliferation through the following signaling pathways:

  • Inhibition of Calcium Influx: By blocking L-type calcium channels, this compound would reduce intracellular calcium concentrations. Calcium is a critical second messenger in signaling pathways that lead to cell proliferation.

  • Modulation of Akt Signaling: Nifedipine has been shown to inhibit VSMC dedifferentiation and proliferation by suppressing the Akt signaling pathway.[5] It is plausible that this compound shares this mechanism.

  • Activation of AMP-Activated Protein Kinase (AMPK): Nifedipine can suppress VSMC proliferation and reactive oxygen species production by activating the LKB1-AMPK pathway.[2] This leads to cell cycle arrest in the G0/G1 phase.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_type_Ca_Channel L-type Ca2+ Channel Ca2_influx Ca2+ Influx L_type_Ca_Channel->Ca2_influx Mediates Niguldipine This compound Niguldipine->L_type_Ca_Channel Inhibits AMPK AMPK Niguldipine->AMPK Activates (Proposed) Akt Akt Ca2_influx->Akt Activates pAkt p-Akt (Active) Akt->pAkt Cell_Cycle Cell Cycle Progression pAkt->Cell_Cycle Promotes pAMPK p-AMPK (Active) AMPK->pAMPK pAMPK->Cell_Cycle Inhibits (G0/G1 Arrest) Proliferation VSMC Proliferation Cell_Cycle->Proliferation

Caption: Proposed signaling pathways for the anti-proliferative effect of this compound in VSMCs.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on VSMC proliferation.

VSMC Culture
  • Isolation: Isolate VSMCs from the aorta of rats or other suitable animal models by enzymatic digestion.

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.

Proliferation Assays

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Seeding: Seed VSMCs in a 96-well plate at a density of 2 x 10^4 cells/mL and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by serum-starving them in DMEM with 0.5% FBS for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of a mitogen such as platelet-derived growth factor (PDGF, 10 ng/mL) or 10% FBS for 48 hours. Include a positive control (mitogen only) and a negative control (serum-free medium).

  • EdU Labeling: Add EdU to a final concentration of 10 µM and incubate for an additional 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.

  • Click-iT Reaction: Detect EdU incorporation using a Click-iT EdU imaging kit according to the manufacturer's instructions. This involves a copper-catalyzed cycloaddition reaction that covalently attaches a fluorescent azide (B81097) to the alkyne group of EdU.

  • Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of DAPI-stained cells.

This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells.

  • Seeding and Treatment: Follow steps 1-3 from the EdU assay protocol.

  • MTT Incubation: After the 48-hour treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (mitogen-stimulated cells without this compound treatment).

  • Seeding and Treatment: Seed VSMCs in a 24-well plate at a density of 5 x 10^4 cells/well. Follow steps 2 and 3 from the EdU assay protocol.

  • Cell Detachment: After the 48-hour treatment period, wash the cells with PBS and detach them using trypsin-EDTA.

  • Counting: Count the number of cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot the cell number against the concentration of this compound.

Experimental Workflow Visualization

cluster_assays Proliferation Assays start Isolate and Culture VSMCs seed Seed Cells in Multi-well Plates start->seed starve Serum Starve (24h) seed->starve treat Treat with this compound and Mitogen (e.g., PDGF) starve->treat edu EdU Incorporation Assay (DNA Synthesis) treat->edu mtt MTT Assay (Viability) treat->mtt count Cell Counting (Cell Number) treat->count analyze Data Analysis and Visualization edu->analyze mtt->analyze count->analyze conclusion Determine IC50 and Mechanism of Action analyze->conclusion

Caption: General experimental workflow for studying the anti-proliferative effects of this compound on VSMCs.

References

Application Notes and Protocols: Assessing the Effects of (±)-Niguldipine on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the effects of the dihydropyridine (B1217469) calcium channel antagonist, (±)-Niguldipine, on intracellular calcium levels. Niguldipine is known to interact with L-type and T-type voltage-gated calcium channels, playing a crucial role in modulating calcium influx and subsequent cellular processes.[1][2] The protocols detailed below are designed for researchers in pharmacology, cell biology, and drug development to accurately quantify the impact of (±)-Niguldipine and its enantiomers on intracellular calcium dynamics.

Introduction

(±)-Niguldipine is a potent calcium channel blocker belonging to the dihydropyridine class of compounds.[3] It exerts its effects by binding to voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium into the cell.[4][5] This modulation of intracellular calcium is critical in various physiological processes, including muscle contraction, neurotransmission, and gene expression.[6] Understanding the specific effects of (±)-Niguldipine on intracellular calcium is therefore essential for elucidating its mechanism of action and therapeutic potential. The following protocols utilize the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration with high sensitivity and temporal resolution.[7]

Data Presentation

The following tables summarize the binding affinities and inhibitory concentrations of (±)-Niguldipine and its enantiomers on different calcium channels and tissues.

Table 1: Binding Affinity (Ki) of Niguldipine Enantiomers for L-type Ca2+ Channel 1,4-Dihydropyridine Receptors

EnantiomerTissueKi Value
(+)-NiguldipineSkeletal Muscle (guinea pig)85 pmol/l
(+)-NiguldipineBrain (guinea pig)140 pmol/l
(+)-NiguldipineHeart (guinea pig)45 pmol/l
(-)-NiguldipineHeart (guinea pig)~40 times less potent than (+)

Data extracted from a study by Boer et al. (1989).[1]

Table 2: Inhibitory Concentration (IC50) of (±)-Niguldipine on Ca2+ Currents

CompoundChannel TypeCell TypeIC50 Value
(±)-NiguldipineT-typeGuinea Pig Atrial Myocytes0.18 µM
(±)-NiguldipineL-typeGuinea Pig Atrial MyocytesNot specified, but significant blockade at 1 µM

Data extracted from a study by Romanin et al. (1992).[2]

Table 3: Comparative Potency of Niguldipine Enantiomers on L-type Ca2+ Current Inhibition

EnantiomerCell TypeRelative Potency
(S)-NiguldipineGuinea Pig Ventricular MyocytesMore potent than (R)-enantiomer
(R)-NiguldipineGuinea Pig Ventricular MyocytesLess potent

Note: The extent of enantioselectivity was found to be relatively small (≤ 4.4-fold) in this study.[8]

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Hanks' Balanced Salt Solution (HBSS): Prepare HBSS containing 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM KCl, 1 mM MgCl2, 10 mM Glucose, and 2 mM CaCl2.[9]

  • Fura-2 AM Stock Solution (1 mg/mL): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.[9] Vortex for at least one minute to ensure complete dissolution. Store protected from light.

  • Pluronic F-127 (100X Stock): Prepare a 20% w/v solution in DMSO.

  • Probenecid (100X Stock): Prepare a 250 mM solution in a 1:1 mixture of NaOH and HBSS.

  • (±)-Niguldipine Stock Solution: Prepare a stock solution of (±)-Niguldipine hydrochloride in DMSO at a concentration of 10 mM. Further dilutions should be made in HBSS to the desired final concentrations.

Protocol 2: Cell Preparation and Dye Loading

This protocol is a general guideline and should be optimized for the specific cell type being used.[7]

  • Cell Seeding: Seed cells onto glass coverslips or into clear-bottom, black-walled 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.[6] Culture overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading Solution: For each mL of HBSS, add 1 µL of Fura-2 AM stock solution (final concentration ~1-5 µM), 10 µL of 100X Pluronic F-127 (final concentration ~0.02%), and optionally, 10 µL of 100X Probenecid.[7]

  • Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[9]

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells in HBSS (containing Probenecid if used during loading) for at least 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[6][9]

Protocol 3: Measurement of Intracellular Calcium Levels
  • Microscopy Setup: Place the coverslip with loaded cells into a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. The system should have excitation light sources for 340 nm and 380 nm and be able to detect emission at ~510 nm.[10]

  • Baseline Measurement: Perfuse the cells with HBSS and record the baseline Fura-2 fluorescence ratio (F340/F380) for a stable period (e.g., 2-5 minutes).

  • Application of (±)-Niguldipine: Perfuse the cells with HBSS containing the desired concentration of (±)-Niguldipine. Record the change in the F340/F380 ratio over time until a stable response is observed.

  • Positive Control: To confirm cell viability and the responsiveness of the dye, a calcium ionophore such as Ionomycin (1-5 µM) can be added at the end of the experiment to elicit a maximal calcium response.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is directly proportional to the intracellular calcium concentration.[6] Calculate the change in the F340/F380 ratio in response to (±)-Niguldipine relative to the baseline. For quantitative measurements of calcium concentration, a calibration curve can be generated using calcium standards.

Mandatory Visualizations

Niguldipine_Signaling_Pathway L_type L-type Ca2+ Channel Ca_influx_node [Ca2+]i Increase L_type->Ca_influx_node T_type T-type Ca2+ Channel T_type->Ca_influx_node Niguldipine (±)-Niguldipine Niguldipine->L_type Blocks Niguldipine->T_type Blocks Ca_extracellular->L_type Influx Ca_extracellular->T_type Influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_influx_node->Cellular_Response

Caption: Signaling pathway of (±)-Niguldipine action.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells on Coverslips/Plates Dye_Loading 2. Load Cells with Fura-2 AM Cell_Seeding->Dye_Loading Washing 3. Wash to Remove Extracellular Dye Dye_Loading->Washing De_esterification 4. Allow for Dye De-esterification Washing->De_esterification Baseline 5. Record Baseline F340/F380 Ratio De_esterification->Baseline Add_Niguldipine 6. Apply (±)-Niguldipine Baseline->Add_Niguldipine Record_Response 7. Record Change in F340/F380 Ratio Add_Niguldipine->Record_Response Calculate_Ratio 8. Calculate F340/F380 Ratio Change Record_Response->Calculate_Ratio Quantify 9. Quantify [Ca2+]i (Optional) Calculate_Ratio->Quantify

Caption: Experimental workflow for calcium imaging.

References

Application Notes: (+/-)-Niguldipine as a Pharmacological Tool for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. The intricate signaling cascades that govern endothelial cell proliferation, migration, and differentiation are areas of intense research. Calcium signaling is a fundamental component of these pathways, acting as a ubiquitous second messenger that translates extracellular cues into intracellular responses. Vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, elicits increases in intracellular calcium, which are crucial for its downstream effects.

(+/-)-Niguldipine is a dihydropyridine (B1217469) L-type calcium channel blocker.[1] While direct studies on its role in angiogenesis are not extensively documented, its mechanism of action as a calcium channel antagonist suggests its potential as a valuable pharmacological tool to investigate the role of calcium influx in the angiogenic process. Other dihydropyridine calcium channel blockers, such as nifedipine (B1678770), amlodipine, and lacidipine, have been shown to modulate endothelial cell function and angiogenesis-related processes in vitro and in vivo.[2][3][4] Therefore, this compound can be employed to probe the dependency of specific angiogenic events on L-type calcium channel activity.

Mechanism of Action and Potential Applications

This compound is known to block L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium into cells.[5] In the context of angiogenesis, this action can be leveraged to:

  • Investigate the role of calcium in endothelial cell proliferation and migration: These are key initial steps in angiogenesis that are known to be calcium-dependent.[6]

  • Elucidate the contribution of L-type calcium channels to tube formation: The differentiation and organization of endothelial cells into capillary-like structures is a complex process that may be influenced by calcium signaling.[4]

  • Probe the interplay between VEGF signaling and calcium influx: By observing how the inhibition of L-type calcium channels by this compound affects VEGF-induced angiogenic responses, researchers can dissect the contribution of this specific calcium entry pathway.

Data Presentation: Effects of Dihydropyridine Calcium Channel Blockers on Angiogenesis-Related Parameters

The following tables summarize quantitative data from studies on dihydropyridine calcium channel blockers, providing a rationale for the proposed use of this compound.

Table 1: Effects of Dihydropyridine Calcium Channel Blockers on Endothelial Cell Function

CompoundCell TypeAssayConcentration(s)Observed EffectReference
NifedipineEndothelial Progenitor Cells (EPCs)Differentiation, MigrationNot specifiedImproved angiogenesis-related functions[2]
LacidipineHuman Umbilical Vein Endothelial Cells (HUVECs)Cell Proliferation5 µM<10% reduction in cell growth over 48h[4]
LacidipineHuman Umbilical Vein Endothelial Cells (HUVECs)Apoptosis (in tube formation assay)Not specifiedIncreased number of apoptotic cells in the luminal space[4]
AmlodipineHuman Umbilical Vein Endothelial Cells (HUVECs)Apoptosis (Angiotensin II-induced)10⁻⁸–10⁻⁶ MDose-dependent suppression of apoptosis[7]
AmlodipineA549 Lung Cancer CellsCell MigrationNot specifiedSuppression of cell migration[8]

Table 2: In Vivo and Ex Vivo Effects of Dihydropyridine Calcium Channel Blockers on Angiogenesis

CompoundModelOutcome MeasuredTreatmentResultReference
AmlodipineDiabetic Rats with Acute Myocardial InfarctionNeovascularizationNot specifiedPromoted neovascularization by activating EPC mobilization[3]
NifedipineDiabetic MiceCirculating EPCs and Angiogenesis1.5 mg·kg⁻¹·d⁻¹ for 6 weeksSignificantly increased circulating EPCs and promoted angiogenesis[9]
NifedipineHypertensive PatientsCirculating Progenitor Cells20 mg/day for 4 weeksIncreased numbers of circulating CD34+CD133+ progenitor cells and EPCs[2]

Experimental Protocols

The following are detailed protocols for key in vitro angiogenesis assays, adapted for the use of this compound.

Protocol 1: Endothelial Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 supplemented with 10% FBS.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Resuspend cells in EGM-2 and perform a cell count.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of this compound in EGM-2 from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO) and an untreated control.

    • After 24 hours of cell attachment, replace the medium with the prepared dilutions of this compound.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Quantification:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ value if applicable.

Protocol 2: Wound Healing / Scratch Migration Assay

This assay assesses the effect of this compound on endothelial cell migration.

Materials:

  • HUVECs

  • EGM-2 with 10% FBS

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tip or a cell scraper

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed HUVECs in 6-well or 12-well plates and grow to 90-100% confluency.

  • Wound Creation:

    • Create a "scratch" or wound in the confluent monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with EGM-2 containing different concentrations of this compound.

    • Include a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at time 0.

    • Incubate the plate at 37°C, 5% CO₂.

    • Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis:

    • Measure the width of the scratch at different points for each condition and time point.

    • Calculate the percentage of wound closure relative to the initial wound area.

    • Compare the migration rate between treated and control groups.

Protocol 3: Endothelial Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • HUVECs

  • Basement membrane matrix (e.g., Matrigel®)

  • Serum-free endothelial cell basal medium (EBM-2)

  • 96-well tissue culture plates

  • This compound stock solution

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix.

    • Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation and Treatment:

    • Harvest HUVECs and resuspend them in serum-free EBM-2 at a concentration of 2 x 10⁵ cells/mL.

    • Prepare dilutions of this compound in EBM-2.

    • Mix the cell suspension with the drug dilutions.

  • Cell Seeding:

    • Add 100 µL of the cell/drug mixture to each coated well.

    • Include a vehicle control and a positive control (e.g., with VEGF).

  • Incubation:

    • Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

  • Visualization and Quantification:

    • Stain the cells with Calcein AM.

    • Visualize the tube network using a fluorescence microscope.

    • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

Proposed Signaling Pathway of L-type Calcium Channel Blockade in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG ER Endoplasmic Reticulum IP3->ER Acts on Ca_ER Ca²⁺ Release ER->Ca_ER Ca_Signal Increased Intracellular [Ca²⁺] Ca_ER->Ca_Signal Ca_Influx Ca²⁺ Influx Ca_Influx->Ca_Signal LType_Channel L-type Ca²⁺ Channel LType_Channel->Ca_Influx Niguldipine This compound Niguldipine->LType_Channel Blocks Downstream Downstream Effectors (e.g., Calmodulin, PKC) Ca_Signal->Downstream Activates Angiogenesis Angiogenic Responses (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes

Caption: Proposed mechanism of this compound's effect on angiogenesis.

Experimental Workflow for the Endothelial Tube Formation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat 96-well plate with basement membrane matrix p2 Incubate at 37°C to solidify p1->p2 p3 Prepare HUVEC suspension and this compound dilutions p2->p3 e1 Add cell/compound mixture to coated wells p3->e1 e2 Incubate for 4-18 hours at 37°C, 5% CO₂ e1->e2 a1 Stain cells with Calcein AM e2->a1 a2 Image tube formation with fluorescence microscope a1->a2 a3 Quantify tube length, junctions, and loops a2->a3

Caption: Workflow for the endothelial tube formation assay.

Logical Relationship for Using this compound in Angiogenesis Research

G Angiogenesis Angiogenesis Ca_Signaling Calcium Signaling is a Key Regulator Angiogenesis->Ca_Signaling is dependent on Ca_Influx Extracellular Ca²⁺ Influx is a Component Ca_Signaling->Ca_Influx LType_Channels L-type Ca²⁺ Channels Mediate Influx Ca_Influx->LType_Channels Niguldipine This compound as a Pharmacological Tool LType_Channels->Niguldipine is blocked by Hypothesis Hypothesis: Inhibition of L-type Ca²⁺ channels will modulate angiogenesis Niguldipine->Hypothesis allows testing of Experiment In Vitro/In Vivo Angiogenesis Assays Hypothesis->Experiment is investigated by Experiment->Angiogenesis measures changes in

References

Application Notes and Protocols for In Vitro Assay Design in Screening L-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are crucial voltage-gated ion channels that mediate the influx of calcium ions into excitable cells, such as cardiomyocytes and vascular smooth muscle cells.[1][2] This calcium influx is a fundamental process in signal transduction, muscle contraction, and neurotransmission.[1] The dysregulation of LTCCs is implicated in a variety of cardiovascular diseases, including hypertension and angina, making them a significant therapeutic target.[1] Consequently, robust and efficient in vitro screening assays are essential for the discovery and development of novel LTCC blockers.[3]

These application notes provide detailed protocols for three primary high-throughput screening (HTS) methodologies for the identification and characterization of L-type calcium channel blockers: a fluorescence-based calcium influx assay, an automated electrophysiology assay, and a radioligand binding assay.

L-Type Calcium Channel Signaling Pathway

Upon membrane depolarization, LTCCs open, allowing Ca²⁺ to enter the cell. This increase in intracellular Ca²⁺ acts as a second messenger, initiating a cascade of downstream signaling events. Key pathways include:

  • Calcium-Calmodulin (CaM) Dependent Signaling: Influxed Ca²⁺ binds to calmodulin, which can then modulate the activity of CaV1.2 channels and other downstream effectors.[3]

  • Protein Kinase A (PKA) Pathway: G protein-coupled receptors can modulate LTCCs through the PKA pathway, which can phosphorylate the channel and increase calcium current.[3]

  • Ras/ERK/CREB Pathway: Depolarization of cells expressing CaV1.2 can activate this pathway, which is involved in gene expression and cellular growth.[3]

L-Type Calcium Channel Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MembraneDepolarization Membrane Depolarization LTCC L-Type Calcium Channel (CaV1.2) MembraneDepolarization->LTCC activates Ca2_influx Ca²⁺ Influx LTCC->Ca2_influx mediates GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates PKA PKA AC->PKA activates CaM Calmodulin (CaM) Ca2_influx->CaM binds to Ras_ERK_CREB Ras/ERK/CREB Pathway Ca2_influx->Ras_ERK_CREB activates Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Downstream Downstream Cellular Responses (e.g., Contraction, Gene Expression) Ca_CaM->Downstream PKA->LTCC phosphorylates/ modulates Ras_ERK_CREB->Downstream

Caption: L-Type Calcium Channel Signaling Pathway.

High-Throughput Screening Assays

A combination of fluorescence-based and automated patch clamp assays is a common strategy for ion channel drug discovery.[4] The fluorescence-based assays are well-suited for primary screening of large compound libraries, while the automated patch clamp provides a higher fidelity method for hit confirmation and lead optimization.[3]

Fluorescence-Based Calcium Influx Assay

This assay provides a high-throughput method to functionally assess the inhibitory activity of compounds on LTCCs by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).[3][5]

Fluorescence-Based Calcium Influx Assay Workflow Cell_Seeding 1. Seed Cells (HEK293-CaV1.2) in 384-well plates Incubation1 2. Incubate Overnight Cell_Seeding->Incubation1 Dye_Loading 3. Load Cells with Fluo-4 AM Calcium Indicator Incubation1->Dye_Loading Incubation2 4. Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition 5. Add Test Compounds and Controls Incubation2->Compound_Addition Incubation3 6. Incubate Compound_Addition->Incubation3 Depolarization 7. Add Depolarization Solution (High K⁺) Incubation3->Depolarization Fluorescence_Reading 8. Measure Fluorescence (FLIPR) Depolarization->Fluorescence_Reading Data_Analysis 9. Analyze Data (IC₅₀ determination) Fluorescence_Reading->Data_Analysis

Caption: Fluorescence-Based Calcium Influx Assay Workflow.

a. Cell Line and Culture:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel subunits (CaV1.2 α1c, β2, and α2δ) are recommended.[3]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

b. Reagents:

  • Fluo-4 AM Calcium Indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Depolarization Buffer: HBSS with a high concentration of KCl (e.g., 40 mM).

  • Test compounds and reference blockers (e.g., Nifedipine, Verapamil).

c. Assay Procedure:

  • Cell Plating: Seed the HEK293-CaV1.2 cells into black-walled, clear-bottom 384-well microplates at a density of 10,000 to 20,000 cells per well.[6]

  • Incubation: Incubate the plates overnight at 37°C and 5% CO₂.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. Add the loading solution to each well and incubate for 1 hour at 37°C.[6][7]

  • Compound Addition: Add test compounds and reference blockers at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature for 15 to 30 minutes.[6]

  • Fluorescence Measurement: Place the plate in a FLIPR instrument. Add the depolarization buffer to all wells to activate the LTCCs and immediately begin recording the fluorescence signal (Ex/Em = 490/525 nm) for 2-3 minutes.[3][6]

d. Data Analysis:

  • The increase in fluorescence upon depolarization corresponds to the influx of calcium.

  • The inhibitory effect of the compounds is measured as a percentage reduction of the fluorescence signal in the presence of the compound compared to the vehicle control.

  • Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Automated Electrophysiology Assay

Automated patch clamp (APC) systems provide a higher throughput alternative to traditional manual patch clamp, which is the gold standard for ion channel research.[4][8] This method directly measures the ion flow through the channels, offering high-quality data for hit confirmation and characterization.

Automated Electrophysiology Assay Workflow Cell_Prep 1. Prepare Cell Suspension (HEK293-CaV1.2) APC_Setup 2. Load Cells and Solutions onto APC platform Cell_Prep->APC_Setup Seal_Formation 3. Automated Cell Trapping and Seal Formation APC_Setup->Seal_Formation Whole_Cell 4. Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording 5. Record Baseline L-type Calcium Current Whole_Cell->Baseline_Recording Compound_Application 6. Apply Test Compounds Baseline_Recording->Compound_Application Effect_Recording 7. Record Current in Presence of Compound Compound_Application->Effect_Recording Data_Analysis 8. Analyze Current Inhibition and determine IC₅₀ Effect_Recording->Data_Analysis

Caption: Automated Electrophysiology Assay Workflow.

a. Cell Preparation:

  • Use HEK293 cells stably expressing CaV1.2, cultured as described previously.

  • On the day of the experiment, detach the cells using a non-enzymatic solution and resuspend them in the appropriate external solution for the APC system.

b. Solutions:

  • Internal Solution (in mM): e.g., 120 CsF, 10 EGTA, 10 HEPES, 2 MgCl₂, adjusted to pH 7.2 with CsOH.

  • External Solution (in mM): e.g., 140 Choline-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with CsOH. (Barium is often used as the charge carrier to avoid calcium-dependent inactivation).[8]

c. APC System Operation:

  • Prime the APC system with the internal and external solutions.

  • Load the cell suspension and compound plates.

  • The system will automatically trap individual cells, form giga-ohm seals, and establish a whole-cell recording configuration.

  • Apply a voltage protocol to elicit L-type calcium currents (e.g., depolarizing steps from a holding potential of -80 mV).

  • Record a stable baseline current.

  • Apply test compounds at increasing concentrations.

  • Record the current at each concentration until a steady-state block is achieved.

d. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the compound.

  • Normalize the current to the control (vehicle) and plot the percentage of block against the compound concentration.

  • Fit the concentration-response data to determine the IC₅₀ value.[3]

Radioligand Binding Assay

Radioligand binding assays are a classic method to determine the affinity of unlabeled compounds for a receptor or channel protein.[9] This assay measures the displacement of a radiolabeled ligand that binds to a specific site on the L-type calcium channel.

a. Membrane Preparation:

  • Homogenize cells or tissues expressing L-type calcium channels in a suitable buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the membrane pellet in the assay buffer.

b. Reagents:

  • Radioligand: e.g., [³H]PN200-110, a dihydropyridine (B1217469) antagonist.[9]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled LTCC blocker (e.g., 1 µM Nifedipine).

  • Test compounds.

c. Assay Procedure:

  • In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes typical IC₅₀ values for common L-type calcium channel blockers obtained from different assay types. These values can vary depending on the specific experimental conditions.

CompoundAssay TypeCell LineReported IC₅₀ (nM)
Nifedipine Automated Patch ClampHEK293-CaV1.2~300
Fluorescence (FLIPR)HEK293-CaV1.2~500
Radioligand BindingRat cardiac membranes~1-5
Verapamil Automated Patch ClampHEK293-CaV1.2~1000
Fluorescence (FLIPR)HEK293-CaV1.2~1500
Radioligand BindingRat cardiac membranes~50-100
Diltiazem Automated Patch ClampHEK293-CaV1.2~2000
Fluorescence (FLIPR)HEK293-CaV1.2~3000
Radioligand BindingRat cardiac membranes~100-200

Note: The IC₅₀ values presented are approximate and can be influenced by factors such as the specific cell line, assay conditions, and the use of different charge carriers (Ca²⁺ vs. Ba²⁺).

Conclusion

The described fluorescence-based and automated patch clamp HTS assays provide a robust and comprehensive platform for the discovery and characterization of novel L-type calcium channel blockers.[3] The fluorescence assay is ideal for primary screening, while the automated patch clamp offers a more detailed and accurate method for hit validation and lead optimization.[3] Radioligand binding assays provide a valuable orthogonal approach for determining compound affinity. The selection of the appropriate assay or combination of assays will depend on the specific stage of the drug discovery process and the desired throughput and data quality.

References

Application Notes and Protocols for (+/-)-Niguldipine Solutions: Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Niguldipine is a dihydropyridine (B1217469) calcium channel blocker and α1-adrenergic receptor antagonist.[1] Like other 1,4-dihydropyridine (B1200194) derivatives, niguldipine is susceptible to degradation, which can impact its potency and the reproducibility of experimental results.[2][3] These application notes provide a comprehensive guide to the stability and proper storage conditions for this compound solutions, based on the known characteristics of this class of compounds. Due to the limited availability of specific stability data for niguldipine in the public domain, this document extrapolates from studies on closely related dihydropyridines to offer best practice recommendations. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Key Stability Considerations

Dihydropyridine compounds, including niguldipine, are known to be sensitive to several environmental factors:

  • Light: Exposure to light, particularly UV light, is a primary cause of degradation for dihydropyridines. This photodegradation often involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, rendering the compound inactive as a calcium channel blocker.

  • pH: The stability of dihydropyridines can be pH-dependent. Both acidic and alkaline conditions can promote hydrolysis and other degradation pathways.

  • Oxidation: The dihydropyridine ring is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents.

  • Temperature: Elevated temperatures can increase the rate of degradation.

Proper Storage of this compound Solutions

To ensure the integrity of this compound solutions, the following storage conditions are recommended:

  • Stock Solutions (in organic solvents like DMSO or Ethanol):

    • Store at -20°C or -80°C for long-term storage.

    • Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

    • Protect from light by using amber-colored vials or by wrapping vials in aluminum foil.

  • Aqueous Working Solutions:

    • It is highly recommended to prepare aqueous solutions fresh for each experiment.

    • If short-term storage is necessary, keep the solution on ice and protected from light.

    • Due to the poor water solubility of dihydropyridines, the use of a co-solvent or solubilizing agent may be necessary. The stability of niguldipine in the presence of these agents should be validated.

Comparative Stability of Dihydropyridine Derivatives

The following table summarizes the stability of several dihydropyridine compounds that are structurally related to niguldipine. This information provides an indication of the potential stability profile of niguldipine under various stress conditions.

Dihydropyridine DerivativeStress ConditionObservations
Nifedipine Acidic (0.1 N HCl, 80°C, 6h)Significant degradation (89.19%) observed.[4]
Alkaline (0.1 N NaOH, 80°C, 6h)Significant degradation (67.74%) observed.[4]
Oxidative (3% H₂O₂, 80°C, 6h)Significant degradation (72%) observed.[4]
PhotolyticHighly sensitive to light, leading to the formation of a nitrosophenylpyridine derivative in daylight and a nitrophenylpyridine derivative under UV light.
Nimodipine (B1678889) Acidic, Alkaline, Oxidative, Thermal, and Photolytic conditionsDegradation occurs depending on the nature and duration of the stress.[5]
Amlodipine Acidic (0.1 N HCl)Significant degradation (60%) observed.[6]
Basic (0.1 N NaOH)Degradation (25%) observed.[6]
Oxidative (30% H₂O₂)Degradation (20%) observed.[6]
PhotolyticMain degradation pathway is basic hydrolysis and photolysis.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (MW: 609.72 g/mol ), weigh 6.10 mg.

  • Dissolution: Transfer the weighed powder into a sterile, light-protected vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Cap the vial securely and vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C or -80°C.

Protocol 2: Forced Degradation Study of a this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of a niguldipine solution under various stress conditions. The concentration of niguldipine should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • pH meter

  • Thermostatically controlled oven or water bath

  • Photostability chamber or a light source with controlled UV and visible light output

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Test Solutions: Dilute the niguldipine stock solution with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix equal volumes of the test solution and 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the initial concentration.

    • Alkaline Hydrolysis: Mix equal volumes of the test solution and 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix equal volumes of the test solution and 3% H₂O₂. Incubate at room temperature for a defined period, protected from light. At each time point, withdraw a sample and dilute with the mobile phase.

    • Thermal Degradation: Place the test solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period, protected from light.

    • Photodegradation: Expose the test solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Sample Analysis: At each time point, analyze the stressed samples and a non-stressed control sample by HPLC. A suitable starting point for an HPLC method could be a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a pH of 7.0, with UV detection at 238 nm.[8] The method must be able to separate the intact niguldipine peak from any degradation product peaks.

  • Data Analysis: Calculate the percentage of niguldipine remaining at each time point for each stress condition. Identify and, if possible, characterize the major degradation products.

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare Niguldipine Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation, Degradant Profile) hplc->data

Caption: Workflow for a forced degradation study of a this compound solution.

Caption: Primary degradation pathway of 1,4-dihydropyridines like niguldipine.

References

Application Notes and Protocols for Inducing Vasodilation in Ex Vivo Models Using (+/-)-Niguldipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Niguldipine is a potent vasodilator belonging to the dihydropyridine (B1217469) class of L-type calcium channel blockers. It also exhibits antagonist activity at α1-adrenergic receptors. This dual mechanism of action contributes to its efficacy in relaxing vascular smooth muscle and reducing blood pressure. These application notes provide a comprehensive overview and detailed protocols for studying the vasodilatory effects of this compound in ex vivo models, particularly utilizing isolated aortic rings. This ex vivo approach offers a controlled environment to investigate the direct pharmacological effects of niguldipine on vascular tissue, independent of systemic physiological responses.

Mechanism of Action

This compound induces vasodilation primarily through two synergistic pathways:

  • L-type Calcium Channel Blockade: In vascular smooth muscle cells (VSMCs), the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels is a critical step for initiating and maintaining contraction. Niguldipine binds to these channels, inhibiting the influx of Ca2+ and thereby promoting muscle relaxation and vasodilation.

  • α1-Adrenergic Receptor Antagonism: α1-adrenergic receptors, upon activation by agonists like norepinephrine (B1679862), trigger a signaling cascade that leads to an increase in intracellular Ca2+ from the sarcoplasmic reticulum and subsequent vasoconstriction. By blocking these receptors, niguldipine prevents this signaling pathway, further contributing to vasodilation.

Quantitative Data Presentation

CompoundPre-contraction AgentEC50 / IC50 (M)Maximal Relaxation (%)Reference
Nifedipine (B1678770)KCl (40 mM)3 x 10-9Not Specified[1]
Amlodipine (B1666008)KCl (40 mM)7.5 x 10-9Not Specified[2]
NimodipineNot Specified~5 x 10-6 (IC50 for TMEM16A inhibition)Not Specified[3]
Nisoldipine (B1678946)K+-induced contractionPotent inhibitionNot Specified[4]

Experimental Protocols

Protocol 1: Preparation of Isolated Aortic Rings

This protocol describes the dissection and preparation of rat thoracic aortic rings for ex vivo vasodilation studies.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection microscope

  • Surgical instruments (forceps, scissors)

  • Petri dish

Procedure:

  • Humanely euthanize the rat according to institutional guidelines.

  • Immediately perform a thoracotomy and carefully excise the thoracic aorta.

  • Place the aorta in a Petri dish filled with ice-cold K-H solution and aerate with carbogen gas.

  • Under a dissection microscope, carefully remove adherent connective and adipose tissues.

  • Cut the aorta into rings of approximately 2-3 mm in width.

  • Take care to not stretch or damage the endothelial layer of the aortic rings.

Protocol 2: Ex Vivo Vasodilation Assay in an Organ Bath

This protocol details the procedure for measuring the vasodilatory effect of this compound on pre-contracted isolated aortic rings.

Materials:

  • Prepared aortic rings

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

  • Krebs-Henseleit (K-H) solution

  • Carbogen gas (95% O2, 5% CO2)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Acetylcholine (ACh) for endothelium integrity check

Procedure:

  • Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with K-H solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, wash the rings with fresh K-H solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce a contraction with 1 µM Phenylephrine or 80 mM KCl.

    • Once a stable plateau is reached, add 1 µM Acetylcholine to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

    • Wash the rings thoroughly with K-H solution and allow them to return to baseline tension.

  • Pre-contraction: Induce a stable submaximal contraction with a vasoconstrictor. Commonly used agents are:

    • Phenylephrine (an α1-adrenergic agonist) at a concentration of approximately 1 µM.

    • Potassium Chloride (KCl) at a concentration of 60-80 mM to induce depolarization-mediated contraction.

  • Concentration-Response Curve Generation:

    • Once the contraction induced by the vasoconstrictor reaches a stable plateau, add this compound to the organ bath in a cumulative, log-incremental manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue to stabilize after each addition until a steady response is observed before adding the next concentration.

    • Record the isometric tension continuously using the data acquisition system.

  • Data Analysis:

    • Calculate the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by the pre-contraction agent.

    • Plot the concentration-response curve (percentage relaxation vs. log concentration of niguldipine).

    • Determine the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax) from the curve.

Visualizations

Niguldipine_Signaling_Pathway cluster_contraction Contraction Pathway Niguldipine This compound L_type_Ca_Channel L-type Ca2+ Channel Niguldipine->L_type_Ca_Channel Blocks Alpha1_Receptor α1-Adrenergic Receptor Niguldipine->Alpha1_Receptor Blocks Relaxation Vasodilation Niguldipine->Relaxation Induces Ca_Influx Ca2+ Influx PLC PLC Alpha1_Receptor->PLC Activates Intracellular_Ca ↑ Intracellular [Ca2+] NE Norepinephrine NE->Alpha1_Receptor Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca2+ Release SR->Ca_Release Induces MLCK MLCK Activation Intracellular_Ca->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow Start Start: Euthanize Rat & Excise Thoracic Aorta Preparation Prepare Aortic Rings (2-3 mm width) Start->Preparation Mounting Mount Rings in Organ Bath Preparation->Mounting Equilibration Equilibrate (60-90 min) under 1.5-2.0g Tension Mounting->Equilibration Viability_Check Viability & Endothelium Integrity Check (PE/ACh) Equilibration->Viability_Check Pre_Contraction Induce Submaximal Contraction (PE or KCl) Viability_Check->Pre_Contraction Drug_Addition Cumulative Addition of This compound Pre_Contraction->Drug_Addition Data_Acquisition Record Isometric Tension Drug_Addition->Data_Acquisition Data_Analysis Analyze Data: - % Relaxation - Concentration-Response Curve - EC50 & Emax Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for ex vivo vasodilation assay.

References

Application Notes and Protocols for Cell-Based Assays Measuring α1-Adrenergic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1] Three distinct subtypes have been identified: α1A, α1B, and α1D. These receptors are involved in a wide array of physiological processes, including smooth muscle contraction, cardiac function, and neurotransmission.[1] Consequently, they are significant targets for therapeutic intervention in conditions such as hypertension and benign prostatic hyperplasia.

These application notes provide detailed protocols for robust cell-based assays designed to identify and characterize antagonists of α1-adrenergic receptors. The assays covered include calcium mobilization, reporter gene, β-arrestin recruitment, and radioligand binding assays.

α1-Adrenergic Receptor Signaling Pathway

Upon activation by an agonist, α1-adrenergic receptors, which are coupled to Gq/11 proteins, initiate a well-defined signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of α1-AR activation and forms the basis for several functional assays.[2]

Gq_Signaling_Pathway Agonist Agonist (e.g., Norepinephrine) a1AR α1-Adrenergic Receptor Agonist->a1AR Activates Antagonist Antagonist Antagonist->a1AR Blocks Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Initiates Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Seeding 1. Seed α1-AR expressing cells (e.g., CHO-K1, HEK293) in a 96/384-well plate Dye_Loading 2. Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Addition 3. Add test compounds (potential antagonists) Dye_Loading->Compound_Addition Agonist_Stimulation 4. Stimulate with α1-AR agonist (e.g., Phenylephrine) at EC80 Compound_Addition->Agonist_Stimulation Fluorescence_Measurement 5. Measure fluorescence intensity in real-time Agonist_Stimulation->Fluorescence_Measurement Data_Analysis 6. Plot dose-response curves and calculate IC50 values Fluorescence_Measurement->Data_Analysis CRE_Luciferase_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Seeding 1. Seed HEK293 cells in a 96-well white, clear-bottom plate Transfection 2. Co-transfect with α1-AR expression vector and CRE-luciferase reporter vector Cell_Seeding->Transfection Compound_Addition 3. Add test compounds (potential antagonists) Transfection->Compound_Addition Agonist_Stimulation 4. Stimulate with α1-AR agonist Compound_Addition->Agonist_Stimulation Lysis_and_Substrate 5. Lyse cells and add luciferase substrate Agonist_Stimulation->Lysis_and_Substrate Luminescence_Measurement 6. Measure luminescence Lysis_and_Substrate->Luminescence_Measurement Data_Analysis 7. Plot dose-response curves and calculate IC50 values Luminescence_Measurement->Data_Analysis bArrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Plating 1. Plate PathHunter® cells expressing PK-tagged α1-AR and EA-tagged β-arrestin Compound_Addition 2. Add test compounds (potential antagonists) Cell_Plating->Compound_Addition Agonist_Stimulation 3. Add α1-AR agonist at EC80 Compound_Addition->Agonist_Stimulation Detection_Reagent 4. Add detection reagents Agonist_Stimulation->Detection_Reagent Signal_Measurement 5. Measure chemiluminescent signal Detection_Reagent->Signal_Measurement Data_Analysis 6. Plot dose-response curves and calculate IC50 values Signal_Measurement->Data_Analysis Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Prepare cell membranes from cells expressing the target α1-AR subtype Incubation 2. Incubate membranes with [³H]-Prazosin and varying concentrations of test compound Membrane_Prep->Incubation Filtration 3. Separate bound from free radioligand by rapid filtration Incubation->Filtration Scintillation_Counting 4. Quantify bound radioactivity using a scintillation counter Filtration->Scintillation_Counting Data_Analysis 5. Determine IC50 and calculate Ki values Scintillation_Counting->Data_Analysis

References

Application Notes and Protocols for Measuring the Effects of (+/-)-Niguldipine on Blood Pressure in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+/-)-Niguldipine is a potent dihydropyridine (B1217469) calcium channel blocker that also exhibits α1-adrenergic receptor antagonist properties.[1] This dual mechanism of action makes it a compound of significant interest in cardiovascular research, particularly for its antihypertensive effects.[2][3] Accurate and reliable measurement of its impact on blood pressure in preclinical models, such as rats, is crucial for evaluating its therapeutic potential.

These application notes provide detailed protocols for the most common and effective techniques used to measure blood pressure in rats following the administration of this compound. The methodologies covered include both invasive and non-invasive approaches, catering to various experimental needs and endpoints.

Mechanism of Action Signaling Pathway

This compound primarily exerts its vasodilatory effect by blocking L-type calcium channels, which reduces the transmembrane influx of calcium ions in vascular smooth muscle cells.[2] This inhibition of calcium entry leads to smooth muscle relaxation and subsequent vasodilation, resulting in a decrease in blood pressure. Additionally, its antagonism of α1-adrenergic receptors contributes to its antihypertensive effect by inhibiting vasoconstriction mediated by the sympathetic nervous system.[1][4]

Niguldipine_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell cluster_1 Cell Membrane Niguldipine This compound L_type_Ca_Channel L-type Ca2+ Channel Niguldipine->L_type_Ca_Channel Blocks Alpha1_Receptor α1-Adrenergic Receptor Niguldipine->Alpha1_Receptor Antagonizes Vasodilation Vasodilation Niguldipine->Vasodilation Promotes Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Allows Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Leads to Ca_influx->Vasoconstriction Leads to Blood_Pressure_Decrease Decrease in Blood Pressure Vasoconstriction->Blood_Pressure_Decrease Opposes Vasodilation->Blood_Pressure_Decrease Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Tail_Cuff_Workflow A Acclimatization and Training (2-3 days) B Animal Restraint and Warming A->B C Tail Cuff and Sensor Placement B->C D Blood Pressure Measurement (multiple readings) C->D E Administration of (+/—)-Niguldipine D->E F Post-Dose Blood Pressure Measurement at Timed Intervals E->F G Data Analysis F->G Telemetry_Workflow A Surgical Implantation of Telemetry Transmitter B Post-Operative Recovery (7-10 days) A->B C Baseline Blood Pressure Recording (Continuous) B->C D Administration of (+/—)-Niguldipine C->D E Post-Dose Blood Pressure Recording (Continuous) D->E F Data Acquisition and Analysis E->F

References

The Application of (+/-)-Niguldipine in Myocardial Hypertrophy Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to various physiological and pathological stimuli. However, sustained pathological hypertrophy can lead to heart failure. Calcium signaling plays a pivotal role in the hypertrophic process, making calcium channel blockers a subject of interest for therapeutic intervention. (+/-)-Niguldipine, a dihydropyridine (B1217469) calcium channel blocker, exhibits high affinity for L-type and T-type calcium channels, as well as α1-adrenoceptors, suggesting its potential to modulate key pathways in cardiac hypertrophy. This document provides detailed application notes and protocols for utilizing this compound in the study of myocardial hypertrophy, based on its known mechanisms and established experimental models.

Mechanism of Action

This compound is a potent calcium channel blocker with a dual action on both L-type and T-type calcium channels. Additionally, it demonstrates significant affinity for α1-adrenoceptors. This multifaceted interaction with key cellular signaling components makes it a valuable tool for dissecting the complex mechanisms underlying myocardial hypertrophy.

Key Molecular Targets of this compound:

  • L-type Calcium Channels (LTCCs): Blockade of LTCCs by dihydropyridines like niguldipine can inhibit the influx of Ca2+ into cardiomyocytes. This reduction in intracellular calcium can interfere with downstream signaling cascades that are critical for hypertrophic gene expression. One such pathway involves the Calcium/calmodulin-dependent protein kinase II (CaMKII) and the nuclear factor of activated T-cells (NFAT)[1][2][3].

  • T-type Calcium Channels (TTCCs): Niguldipine also inhibits T-type calcium currents, with a reported IC50 of 0.18 µM[4]. The role of TTCCs in cardiac hypertrophy is an area of active research, and niguldipine provides a tool to investigate their contribution.

Data Presentation: Quantitative Insights into this compound's Activity

For effective experimental design, understanding the potency and binding characteristics of this compound is crucial. The following tables summarize key quantitative data from published studies.

ParameterValueTargetTissue/Cell TypeReference
Ki 45 pmol/LL-type Ca2+ Channel (1,4-DHP receptor)Guinea-pig heart[5]
Ki 52 pmol/Lα1A-AdrenoceptorRat brain cortex[5]
IC50 0.18 µMT-type Ca2+ Current InhibitionGuinea pig atrial myocytes[4]
Inhibitory Concentration 1 µMT-type Ca2+ CurrentGuinea pig atrial myocytes[4]
Inhibitory Concentration 1 µML-type Ca2+ CurrentGuinea pig atrial myocytes[4]

Table 1: Binding Affinities and Inhibitory Concentrations of this compound. This table provides a quick reference for the effective concentrations of Niguldipine at its primary molecular targets.

Experimental Protocols

The following protocols are designed as a starting point for investigating the effects of this compound on myocardial hypertrophy. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Model of Cardiomyocyte Hypertrophy using Phenylephrine (B352888)

This protocol details the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) using the α1-adrenergic agonist phenylephrine (PE) and subsequent treatment with this compound.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Plating medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • Serum-free medium

  • Phenylephrine (PE) solution (10 mM stock in water)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against α-actinin

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear visualization

  • Reagents for RNA extraction and qPCR (for hypertrophic markers)

  • Reagents for protein extraction and Western blotting

Procedure:

  • Cell Culture: Plate NRVMs on fibronectin-coated culture dishes at a suitable density. Culture in plating medium for 24-48 hours.

  • Serum Starvation: Replace the plating medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.

    • Induce hypertrophy by adding phenylephrine to a final concentration of 50-100 µM.

    • Incubate for 48 hours.

  • Assessment of Hypertrophy:

    • Cell Size Measurement (Immunofluorescence):

      • Fix cells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Block with 5% BSA.

      • Incubate with anti-α-actinin antibody.

      • Incubate with a fluorescently labeled secondary antibody and counterstain nuclei with DAPI.

      • Acquire images using a fluorescence microscope and quantify cell surface area using image analysis software.

    • Gene Expression Analysis (qPCR):

      • Extract total RNA from the cells.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) using qPCR. Normalize to a housekeeping gene (e.g., GAPDH).

    • Protein Analysis (Western Blot):

      • Extract total protein and determine protein concentration.

      • Perform SDS-PAGE and transfer to a membrane.

      • Probe with antibodies against proteins in the CaMKII-NFAT pathway (e.g., phospho-CaMKII, total CaMKII, NFAT).

Protocol 2: In Vivo Model of Pressure Overload-Induced Myocardial Hypertrophy (Transverse Aortic Constriction - TAC)

This protocol describes the use of the TAC mouse model to induce cardiac hypertrophy and the administration of this compound to assess its therapeutic potential.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for TAC surgery

  • This compound

  • Vehicle solution for in vivo administration

  • Echocardiography system

  • Reagents for histological analysis (formalin, paraffin, H&E stain, Masson's trichrome stain)

Procedure:

  • Transverse Aortic Constriction (TAC) Surgery:

    • Anesthetize the mice.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left carotid arteries using a suture tied around a needle of a specific gauge (e.g., 27-gauge) to create a defined stenosis.

    • Sham-operated animals will undergo the same procedure without the aortic constriction.

  • This compound Administration:

    • One week post-surgery, randomize the TAC-operated mice into treatment and vehicle groups.

    • Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose of Niguldipine should be determined based on preliminary dose-response studies, starting from doses reported for other dihydropyridines in similar models (e.g., nifedipine (B1678770) at 10 mg/kg/day)[1][2].

    • Continue treatment for a predefined period (e.g., 2-4 weeks).

  • Assessment of Cardiac Hypertrophy and Function:

    • Echocardiography: Perform serial echocardiography to measure left ventricular wall thickness, internal dimensions, and fractional shortening to assess cardiac function and remodeling.

    • Histological Analysis:

      • At the end of the study, euthanize the animals and excise the hearts.

      • Measure heart weight and normalize to tibia length (HW/TL ratio).

      • Fix the hearts in formalin and embed in paraffin.

      • Prepare sections and stain with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area.

      • Use Masson's trichrome or Picrosirius red staining to assess cardiac fibrosis.

    • Gene and Protein Expression Analysis: Analyze the expression of hypertrophic and fibrotic markers from heart tissue as described in the in vitro protocol.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Hypertrophic Stimuli cluster_1 Cellular Receptors & Channels cluster_2 Intracellular Signaling cluster_3 Cellular Response PE Phenylephrine (α1-AR agonist) Alpha1AR α1-Adrenoceptor PE->Alpha1AR Pressure_Overload Pressure Overload (TAC) LTCC L-type Ca2+ Channel Pressure_Overload->LTCC Mechanical Stretch Ca_Influx ↑ Intracellular Ca2+ Alpha1AR->Ca_Influx LTCC->Ca_Influx TTCC T-type Ca2+ Channel TTCC->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII Calcineurin Calcineurin Ca_Influx->Calcineurin NFAT NFAT CaMKII->NFAT Phosphorylation Calcineurin->NFAT Dephosphorylation (Activation) Gene_Expression Hypertrophic Gene Expression (ANP, BNP) NFAT->Gene_Expression Nuclear Translocation Hypertrophy Cardiomyocyte Hypertrophy Gene_Expression->Hypertrophy Niguldipine This compound Niguldipine->Alpha1AR Niguldipine->LTCC Niguldipine->TTCC

Caption: Proposed mechanism of this compound in myocardial hypertrophy.

Experimental Workflow

G cluster_0 In Vitro Study cluster_1 In Vivo Study NRVM_Culture NRVM Culture & Seeding Serum_Starvation Serum Starvation (24h) NRVM_Culture->Serum_Starvation Treatment Pre-treatment: this compound Stimulation: Phenylephrine (48h) Serum_Starvation->Treatment Analysis_InVitro Analysis: - Cell Size (IF) - Gene Expression (qPCR) - Protein Expression (WB) Treatment->Analysis_InVitro TAC_Surgery TAC Surgery in Mice Post_Op_Recovery Recovery (1 week) TAC_Surgery->Post_Op_Recovery Treatment_InVivo Daily Treatment: This compound or Vehicle Post_Op_Recovery->Treatment_InVivo Monitoring Monitoring: Echocardiography Treatment_InVivo->Monitoring Endpoint_Analysis Endpoint Analysis: - HW/TL Ratio - Histology - Gene/Protein Expression Monitoring->Endpoint_Analysis

Caption: Experimental workflows for in vitro and in vivo studies.

Logical Relationships

G cluster_0 Rationale for Using this compound cluster_1 Hypothesized Outcomes Multi_Target Multi-Target Profile: - L-type Ca2+ Channels - T-type Ca2+ Channels - α1-Adrenoceptors Reduced_Hypertrophy Attenuation of Cardiomyocyte Hypertrophy Multi_Target->Reduced_Hypertrophy Ca_Signaling Calcium Signaling is Central to Hypertrophy Ca_Signaling->Reduced_Hypertrophy Alpha1_Stimulation α1-Adrenergic Stimulation Induces Hypertrophy Alpha1_Stimulation->Reduced_Hypertrophy Improved_Function Improved Cardiac Function (in vivo) Reduced_Hypertrophy->Improved_Function Altered_Signaling Modulation of CaMKII-NFAT Signaling Pathway Altered_Signaling->Reduced_Hypertrophy

Caption: Logical framework for investigating this compound.

Conclusion

This compound presents a compelling pharmacological tool for the investigation of myocardial hypertrophy due to its unique multi-target profile. The protocols and information provided herein offer a robust framework for researchers to explore its potential anti-hypertrophic effects. It is important to note that while the proposed mechanisms are based on the known pharmacology of Niguldipine and related compounds, further experimental validation is necessary to fully elucidate its specific effects on the signaling pathways governing myocardial hypertrophy. The provided protocols should be adapted and optimized for specific experimental conditions to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of (+/-)-Niguldipine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of (+/-)-Niguldipine.

Troubleshooting Guide

This section offers step-by-step guidance for resolving common issues encountered during experiments with this compound.

Issue 1: My this compound powder will not dissolve directly in my aqueous buffer.

  • Answer: This is expected behavior. This compound is a highly lipophilic molecule with very low intrinsic water solubility.[1] Direct dissolution in aqueous buffers is generally not feasible. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

    Recommended Action:

    • Consult the experimental protocols section for a detailed guide on preparing a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[2][3]

    • Once the stock solution is prepared, it can be diluted into the final aqueous buffer.

Issue 2: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer.

  • Answer: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous/organic co-solvent mixture.[4][5] The high XLogP value of 6.2 indicates a strong preference for a non-polar environment.[1]

    Recommended Actions (Follow in order):

    • Optimize Dilution Protocol: The method of dilution is critical. Instead of a single large dilution, perform a serial dilution. Add the stock solution dropwise into the aqueous buffer while continuously vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.[4]

    • Reduce Final Concentration: The most straightforward solution is often to lower the final desired concentration of Niguldipine in the aqueous buffer. Perform a preliminary solubility test to determine the maximum achievable concentration under your specific buffer conditions.[4]

    • Adjust Co-Solvent Percentage: If your experimental system allows, you can slightly increase the percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your assay to solvents like DMSO. For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.1%, to avoid toxicity.[5][6]

    • Modify Buffer pH: this compound has a predicted pKa of 8.45, indicating it is a weak base.[3][7] Lowering the pH of the aqueous buffer to below this pKa (e.g., pH 6.0-7.0) will protonate the molecule, increasing its polarity and aqueous solubility. Always verify that the final pH is compatible with your experimental model.[4][8]

Issue 3: I am observing high variability in my assay results.

  • Answer: High variability can be a direct consequence of poor solubility. Undissolved micro-precipitates can lead to inconsistent compound concentrations across different wells or samples.

    Recommended Actions:

    • Confirm Solubility: Before starting a large-scale experiment, visually inspect your final solution for any signs of cloudiness or precipitation.[4]

    • Centrifugation Test: Centrifuge a sample of your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates that the compound has not fully dissolved.[4]

    • Re-evaluate Solubilization Method: If precipitation is confirmed, you may need to adopt a more robust solubilization strategy, such as using cyclodextrins or surfactants as detailed in the protocols section.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

  • Answer: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key data is summarized in the table below.

Q2: What is the best organic solvent to prepare a stock solution of this compound?

  • Answer: DMSO is an excellent choice as Niguldipine is readily soluble in it at concentrations up to 13 mg/mL or 100 mM.[2][3][7] Ethanol is another viable option with reported solubility up to 100 mM.[2]

Q3: Should I use the free base or the hydrochloride salt form of Niguldipine?

  • Answer: The hydrochloride salt form of Niguldipine is generally preferred for experiments requiring aqueous dissolution.[7][10] Salt forms of weakly basic drugs typically exhibit improved aqueous solubility and faster dissolution rates compared to the free base. For a similar compound, nicardipine (B1678738), the hydrochloride salt's solubility is enhanced in certain buffer systems.[11]

Q4: How can I increase the solubility of Niguldipine if my experiment is sensitive to organic solvents?

  • Answer: If organic solvents must be avoided or minimized, alternative formulation strategies can be employed. The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method.[9] Cyclodextrins have a hydrophobic inner cavity that can encapsulate the Niguldipine molecule, while their hydrophilic exterior allows the entire complex to dissolve in water. See the experimental protocols for a detailed method.

Q5: What is the maximum recommended concentration of DMSO for cell-based assays?

  • Answer: The maximum tolerated DMSO concentration varies between cell lines and assay types. However, a general guideline is to keep the final concentration at or below 1%, with 0.1% being considered safe for most applications.[5] It is always best practice to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent effects.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource(s)
This compound
Molecular FormulaC₃₆H₃₉N₃O₆[1][12]
Molecular Weight609.71 g/mol [1][12]
XLogP3 (Hydrophobicity)6.2[1]
Predicted pKa (Weak Base)8.45 ± 0.10[3][7]
S(+)-Niguldipine Hydrochloride
Molecular FormulaC₃₆H₃₉N₃O₆·HCl[2]
Molecular Weight646.18 g/mol [2][10]
Solubility in DMSO13 mg/mL[3][7]
Solubility in EthanolSoluble to 100 mM[2]

Experimental Protocols

Protocol 1: Preparation of a Niguldipine Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[4]

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Solubilization in Aqueous Buffer using the Co-solvent Method

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., PBS, TRIS) and ensure it is at the correct pH and temperature.

  • Dispense Buffer: Add the required volume of the aqueous buffer to your experimental tube or plate well.

  • Dilute Stock: Add a small volume of the Niguldipine DMSO stock solution to the buffer while vortexing or stirring vigorously. The final DMSO concentration should ideally be below 0.1%.[5]

  • Final Concentration: Calculate the final concentration of Niguldipine based on the dilution factor.

  • Immediate Use: Use the freshly prepared solution immediately to minimize the risk of precipitation over time.

Protocol 3: Using Cyclodextrins for Solubilization

  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. A concentration of 1-5% (w/v) is a good starting point.

  • Add Niguldipine: Add the pre-weighed Niguldipine powder directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. The solution may need to be shaken or stirred at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarification: If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it. The filtered solution contains the soluble Niguldipine-cyclodextrin complex.

  • Quantification: It is recommended to determine the actual concentration of solubilized Niguldipine in the final solution using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Mandatory Visualizations

G start Start: this compound Precipitates in Aqueous Buffer check_conc Is the final concentration as low as possible? start->check_conc reduce_conc Action: Reduce final concentration check_conc->reduce_conc No check_solvent Is the co-solvent (e.g., DMSO) percentage < 0.1%? check_conc->check_solvent Yes reduce_conc->check_conc increase_solvent Action: Cautiously increase co-solvent (if assay permits) check_solvent->increase_solvent No check_ph Is buffer pH < 7.5? check_solvent->check_ph Yes increase_solvent->check_solvent lower_ph Action: Lower buffer pH to 6.0-7.0 check_ph->lower_ph No alternatives Still Precipitates? Consider Advanced Methods check_ph->alternatives Yes lower_ph->check_ph cyclo Use Cyclodextrins (e.g., HP-β-CD) alternatives->cyclo surfactant Use Surfactants (e.g., Tween-20) alternatives->surfactant success Success: Compound Solubilized cyclo->success surfactant->success

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Optimizing (+/-)-Niguldipine for In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (+/-)-Niguldipine in in vitro neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer troubleshooting advice, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a neuroprotective context?

A1: this compound is a dihydropyridine (B1217469) compound that acts as a calcium channel blocker.[1] It is known to inhibit both L-type and T-type calcium channels.[2] Its neuroprotective effects are thought to stem primarily from its ability to prevent excessive calcium (Ca²⁺) influx into neurons, a key event in excitotoxicity and other forms of neuronal cell death. By blocking these channels, niguldipine can mitigate the downstream detrimental effects of calcium overload.

Q2: What is a recommended starting concentration range for this compound in in vitro neuroprotection assays?

A2: Direct studies on optimizing niguldipine for neuroprotection are limited. However, based on studies of the structurally similar L-type calcium channel blocker, nimodipine (B1678889), a good starting point is a broad range from 0.1 µM to 100 µM.[3][4][5] More specifically, concentrations between 10 µM and 20 µM have shown significant neuroprotective effects in various models without inducing cytotoxicity.[6] It is crucial to perform a dose-response curve for your specific cell type and neurotoxic insult to determine the optimal concentration.

Q3: What solvent should be used to prepare this compound stock solutions?

A3: Like other dihydropyridines, niguldipine has poor water solubility.[7][8] The recommended solvent for preparing a high-concentration stock solution is Dimethyl sulfoxide (B87167) (DMSO).[9] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.[10] Always include a vehicle control (medium with the same final DMSO concentration as the highest niguldipine dose) in your experiments.

Q4: How long should cells be pre-incubated with this compound before inducing neurotoxicity?

A4: Pre-incubation time is a critical parameter. For acute toxicity models, a pre-incubation period of 1 to 4 hours is common. For instance, in studies using H₂O₂-induced toxicity, a 2-hour pre-treatment with nimodipine was effective.[6] For models of oxygen-glucose deprivation, a protective time window of the first 5 hours has been noted.[4][5] A time-course experiment is recommended to determine the optimal pre-incubation duration for your specific experimental setup.

Q5: Is this compound light-sensitive?

A5: Yes, dihydropyridine compounds like nifedipine (B1678770) are known to be extremely photosensitive and can be converted to inactive derivatives upon exposure to daylight or UV light.[7] Therefore, it is essential to protect niguldipine solutions from light at all times by using amber vials and minimizing exposure during experimental procedures. Prepare fresh solutions for each experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Cell Viability / Unexpected Cytotoxicity in Niguldipine-Treated Wells High Drug Concentration: The concentration of niguldipine may be too high for the specific cell line, leading to off-target effects.Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM) to identify the optimal non-toxic concentration range.[9]
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is minimal (ideally <0.1%, not exceeding 0.5%) and is consistent across all treatment groups, including a vehicle control.[9][10]
Precipitation of Niguldipine in Culture Medium Poor Solubility: Niguldipine has limited solubility in aqueous solutions. High stock concentrations or rapid dilution can cause precipitation.Prepare the stock solution in 100% DMSO. When diluting into the culture medium, add the stock solution dropwise while gently vortexing the medium to ensure proper mixing. Visually inspect for precipitates.[10]
Drug Instability: The compound may be degrading under experimental conditions.Prepare fresh drug solutions for each experiment. Protect all solutions from light.[7][9]
Inconsistent or Non-Reproducible Results Inconsistent Cell State: Cell passage number and seeding density can affect drug sensitivity.Use cells within a consistent and defined passage number range. Standardize the initial cell seeding density for all experiments.[9]
Variable Drug Activity: Degradation of the compound due to light exposure or improper storage.Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. Thaw a fresh aliquot for each experiment.
Edge Effects in Multi-Well Plates: Evaporation from wells on the edge of the plate can concentrate media components and the drug.To minimize edge effects, do not use the outer wells for experimental conditions. Instead, fill them with sterile PBS or culture medium.[10]
No Observed Neuroprotective Effect Concentration Too Low: The concentrations tested may be below the effective threshold.Re-evaluate the dose-response curve and test higher concentrations, ensuring they remain non-toxic to the cells.
Incorrect Timing: The pre-incubation time may be too short or too long, or the therapeutic window for the specific insult may be narrow.Perform a time-course experiment to optimize the pre-incubation duration relative to the application of the neurotoxic stimulus.[4][5]
Assay Interference: Niguldipine may interfere with the chemistry of the viability assay (e.g., reducing MTT itself).Run a cell-free control containing media, niguldipine, and the assay reagent to check for direct chemical reactions.[10]

Quantitative Data Summary

The following table summarizes effective concentrations of the related dihydropyridine, nimodipine, in various in vitro neuroprotection models. This data can serve as a valuable reference for designing initial dose-finding experiments for this compound.

Compound Cell Type Neurotoxic Insult Effective Concentration Range Observed Neuroprotective Effect Reference
NimodipinePC12 CellsH₂O₂ (Oxidative Stress)20 µMPrevented ~90% of H₂O₂-induced cytotoxicity.[6]
NimodipinePC12 CellsCalcium Ionophore A2318710-20 µMSignificantly increased cell viability.[6]
NimodipineNeuro2a CellsEthanol, Heat, Mechanical StressNot specified, but effectiveSignificantly decreased ethanol-, heat-, and mechanically-induced cell death.[11]
NimodipineNGF-differentiated PC12 CellsOxygen-Glucose Deprivation (OGD)1-100 µMConferred up to 65% neuroprotection.[4][5]
NimodipineNGF-differentiated PC12 CellsTrophic Withdrawal1-100 µMConferred up to 35% neuroprotection.[4][5]
NimodipineOrganotypic Slice CulturesNMDA (Excitotoxicity)0.1 - 20 µMTime-dependent neuroprotective effects observed.[3]

Experimental Protocols & Workflows

Protocol 1: Determining Optimal Niguldipine Concentration using MTT Assay

This protocol outlines a typical workflow to identify the therapeutic concentration range of niguldipine against a neurotoxic insult (e.g., H₂O₂).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Complete culture medium

  • This compound

  • DMSO

  • Neurotoxic agent (e.g., Hydrogen Peroxide, H₂O₂)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Niguldipine Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create working solutions (e.g., for final concentrations of 0.1, 1, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final DMSO concentration.

  • Toxicity Test (Niguldipine alone): To determine niguldipine's intrinsic toxicity, replace the medium in a set of wells with the various niguldipine concentrations and the vehicle control. Incubate for 24-48 hours.

  • Neuroprotection Assay:

    • Pre-treatment: In a separate set of plates, replace the medium with niguldipine working solutions and incubate for a set pre-treatment time (e.g., 2 hours).[6]

    • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells already containing niguldipine to reach a final concentration known to induce ~50% cell death. Also include a "toxin alone" control.

    • Incubation: Incubate for the duration required for the toxin to take effect (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

    • Incubate for 3-4 hours at 37°C for formazan (B1609692) crystal formation.[12]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express results as a percentage of the viability of the untreated control cells. Plot the dose-response curves for both niguldipine toxicity and its neuroprotective effect.

Workflow for Optimizing Niguldipine Concentration

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Neuroprotection Assay cluster_2 Phase 3: Optimization start Select Cell Line & Neurotoxic Insult dose_response Dose-Response (Toxicity) Niguldipine alone (0.1 µM to 100 µM) start->dose_response toxin_cal Calibrate Toxin Conc. (to achieve ~50% cell death, EC50) start->toxin_cal pre_treat Pre-treat with non-toxic Niguldipine concentrations dose_response->pre_treat Select non-toxic range add_toxin Add calibrated concentration of neurotoxic agent toxin_cal->add_toxin Use EC50 concentration pre_treat->add_toxin assess Assess Viability (e.g., MTT, LDH assay) add_toxin->assess analyze Analyze Data: Identify effective conc. range assess->analyze narrow Narrow Concentration Range & Repeat Assay analyze->narrow time_course Optimize Pre-incubation Time narrow->time_course final_protocol Final Protocol time_course->final_protocol Define Optimal Conditions

Caption: Workflow for determining the optimal neuroprotective concentration of Niguldipine.

Signaling Pathways and Logic Diagrams

Proposed Neuroprotective Signaling Pathway

The primary mechanism of dihydropyridine neuroprotection involves the blockade of L-type voltage-gated calcium channels (L-VGCCs). This action prevents the massive influx of Ca²⁺ triggered by neurotoxic stimuli, thereby inhibiting downstream cell death pathways. Some dihydropyridines, like nimodipine, have also been shown to engage other pro-survival pathways.[6]

G stimulus Neurotoxic Stimulus (e.g., Glutamate, H₂O₂) lvgcc L-type Ca²⁺ Channel stimulus->lvgcc Activates niguldipine This compound niguldipine->lvgcc Blocks erk_pathway ERK/CREB Pathway (Potential secondary mechanism) niguldipine->erk_pathway May Activate ca_influx Ca²⁺ Influx lvgcc->ca_influx ca_overload Intracellular Ca²⁺ Overload ca_influx->ca_overload downstream Activation of Proteases, Lipases, Endonucleases ca_overload->downstream apoptosis Apoptosis & Cell Death downstream->apoptosis neuroprotection Neuroprotection survival Increased Expression of Neurotrophic & Antioxidant Genes erk_pathway->survival survival->neuroprotection

Caption: Proposed neuroprotective mechanism of this compound.

Troubleshooting Decision Tree

This diagram provides a logical flow to diagnose common experimental issues.

G start Inconsistent or Unexpected Results Observed check_viability Is there high cytotoxicity in drug-only wells? start->check_viability check_precipitate Is there visible precipitate in the media? check_viability->check_precipitate No reduce_conc Reduce Niguldipine concentration. Perform new dose-response. check_viability->reduce_conc Yes check_effect Is there a lack of neuroprotective effect? check_precipitate->check_effect No remake_sol Remake stock solution. Dilute slowly into media. check_precipitate->remake_sol Yes increase_conc Increase Niguldipine concentration. check_effect->increase_conc Yes check_dmso Lower final DMSO concentration. Verify vehicle control. reduce_conc->check_dmso If still toxic protect_light Protect solutions from light. Use fresh aliquots. remake_sol->protect_light If persists optimize_time Optimize pre-incubation time. increase_conc->optimize_time If no effect verify_assay Run cell-free assay control. optimize_time->verify_assay If still no effect

Caption: A decision tree for troubleshooting common issues in Niguldipine experiments.

References

Identifying and mitigating off-target effects of (+/-)-Niguldipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of (+/-)-Niguldipine.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target activities of this compound?

A1: this compound is a potent L-type calcium channel blocker.[1][2][3][4][5][6] Its primary off-target activity is the antagonism of α1-adrenergic receptors, with a notable selectivity for the α1A subtype.[1][3][4][7]

Q2: Are there differences in activity between the enantiomers of Niguldipine?

A2: Yes, the enantiomers exhibit different potencies. (+)-Niguldipine is a more potent L-type calcium channel blocker than (-)-Niguldipine.[1] Furthermore, (+)-Niguldipine is more selective for the α1A-adrenoceptor subtype, whereas both enantiomers display similar affinity for α1B-adrenoceptors.[1]

Q3: Can this compound affect other ion channels?

A3: Beyond its effects on calcium channels, research suggests that Niguldipine may also modulate potassium currents, which could contribute to its overall physiological effects.[2] As with many calcium channel blockers, off-target effects on sodium channels are also a possibility to consider.[8]

Q4: My binding assay results for Niguldipine are inconsistent. What could be the cause?

A4: The binding affinity (Ki values) of Niguldipine can be influenced by the concentration of membrane protein in your assay.[1][7] This is likely due to the compound partitioning into hydrophobic compartments of the cell membrane. It is crucial to maintain consistent protein concentrations across experiments and consider extrapolating to a "zero" membrane protein concentration to determine the true Ki value.[1]

Troubleshooting Guides

Issue 1: Unexpected Phenotypic or Cellular Responses

Symptom: You observe cellular effects that cannot be solely attributed to L-type calcium channel blockade (e.g., unexpected changes in blood pressure regulation, smooth muscle contraction unrelated to calcium influx, or unforeseen signaling pathway activation).

Possible Cause: Off-target antagonism of α1-adrenergic receptors.[1][3][7]

Troubleshooting Steps:

  • Control for α1-adrenergic effects:

    • Include a highly selective α1-adrenergic antagonist (e.g., Prazosin) as a control in your experiments to see if it phenocopies the unexpected effects of Niguldipine.

    • Conversely, use an α1-adrenergic agonist to see if it can reverse the unexpected effects of Niguldipine.

  • Use Enantiomers for Target Deconvolution:

    • If feasible, test the individual enantiomers. (+)-Niguldipine is more potent at both L-type calcium channels and α1A-adrenoceptors.[1] (-)-Niguldipine is significantly less potent at the L-type calcium channel but retains affinity for α1B-adrenoceptors.[1] Comparing their effects can help dissect the contribution of each target.

  • Knockdown/Knockout Models:

    • Utilize cell lines or animal models where the α1A-adrenoceptor has been knocked down or knocked out to confirm if the off-target effect is mediated through this receptor.[9]

Issue 2: Confounding Results in Calcium Flux Assays

Symptom: You observe changes in intracellular calcium levels that are inconsistent with pure L-type calcium channel blockade. For example, you might see calcium release from internal stores or unexpected kinetics.

Possible Cause: Off-target effects on G-protein coupled receptors (GPCRs), such as α1-adrenergic receptors, which can couple to phospholipase C and induce calcium release from the endoplasmic reticulum.[9]

Troubleshooting Steps:

  • Inhibit GPCR Signaling:

    • Pre-incubate your cells with an inhibitor of the PLC pathway (e.g., U73122) before adding Niguldipine to determine if the unexpected calcium signal is attenuated.[9]

  • Characterize Receptor Expression:

    • Confirm the expression levels of α1-adrenergic receptor subtypes in your experimental system (e.g., via qPCR or western blot). High expression of the α1A subtype could increase the likelihood of off-target effects.

  • Use a Negative Control Cell Line:

    • If possible, use a cell line that does not express α1-adrenergic receptors as a negative control. Any remaining effect in this cell line is less likely to be mediated by this off-target.[9]

Data Presentation

Table 1: Binding Affinities (Ki) of Niguldipine Enantiomers

CompoundTargetTissue/SystemKi ValueReference
(+)-NiguldipineL-type Ca2+ ChannelGuinea-pig heart45 pmol/L[1]
(+)-NiguldipineL-type Ca2+ ChannelGuinea-pig skeletal muscle85 pmol/L[1]
(+)-NiguldipineL-type Ca2+ ChannelGuinea-pig brain140 pmol/L[1]
(-)-NiguldipineL-type Ca2+ Channel-~40-fold less potent than (+)[1]
(+)-Niguldipineα1A-adrenoceptorRat brain cortex52 pmol/L[1]
(-)-Niguldipineα1A-adrenoceptorRat brain cortex>40-fold less potent than (+)[1]
(+)-Niguldipineα1B-adrenoceptorLiver cell membranes78 nmol/L[1]
(-)-Niguldipineα1B-adrenoceptorLiver cell membranes58 nmol/L[1]

Note: Ki values for Niguldipine can be dependent on membrane protein concentration.[1][7]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α1A-adrenoceptor Off-Target Affinity

This protocol is a generalized procedure based on methodologies described in the literature.[1][7]

Objective: To determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor.

Materials:

  • Rat brain cortex membranes (source of α1A-adrenoceptors)

  • [3H]Prazosin or [3H]5-methyl-urapidil (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Non-specific binding control (e.g., high concentration of phentolamine)

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, combine the rat brain cortex membranes, [3H]Prazosin (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.

  • To determine non-specific binding, add a high concentration of a competing non-labeled ligand (e.g., phentolamine) to a separate set of wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[10]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of this compound and perform a non-linear regression analysis to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Crucially, perform the assay at several different membrane protein concentrations and extrapolate the Ki values to a theoretical "zero" protein concentration to obtain the "true" Ki. [1][7]

Visualizations

On_Target_Pathway Niguldipine This compound L_type_Ca_Channel L-type Calcium Channel Niguldipine->L_type_Ca_Channel Inhibition Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Blocks Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response Reduced Activation

Caption: On-target effect of this compound on L-type calcium channels.

Off_Target_Pathway cluster_GPCR GPCR Signaling Niguldipine This compound Alpha1_AR α1A-Adrenergic Receptor Niguldipine->Alpha1_AR Antagonism Gq Gq Protein Alpha1_AR->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca2+ Release ER->Ca_Release Off_Target_Response Off-Target Cellular Response Ca_Release->Off_Target_Response

Caption: Off-target antagonism of α1A-adrenergic receptor signaling by this compound.

Troubleshooting_Workflow Start Unexpected Cellular Response Observed Check_Alpha1 Is an α1-adrenergic effect plausible? Start->Check_Alpha1 Use_Controls Use selective α1 agonist/ antagonist controls Check_Alpha1->Use_Controls Yes Conclusion_Other Investigate other potential off-targets Check_Alpha1->Conclusion_Other No Compare_Enantiomers Compare effects of (+) and (-) enantiomers Use_Controls->Compare_Enantiomers Knockout_Model Use α1A-AR knockout/knockdown model Compare_Enantiomers->Knockout_Model Conclusion_Off_Target Evidence supports α1-AR off-target effect Knockout_Model->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected cellular responses.

References

Technical Support Center: Prevention of Light-Induced Degradation of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the light-induced degradation of dihydropyridine (B1217469) compounds. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of light-induced degradation of dihydropyridine compounds?

A1: The primary mechanism of photodegradation for most 1,4-dihydropyridine (B1200194) (DHP) compounds is the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative.[1][2][3][4][5] This aromatization of the heterocyclic ring leads to a complete loss of the compound's pharmacological activity.[1][2][5][6][7] In some cases, secondary degradation products may also form, which could have toxic effects.[1][2][8] For instance, nifedipine (B1678770) can form a nitroso derivative upon exposure to light.[1][8][9][10]

Q2: Why are dihydropyridine solutions more susceptible to degradation than solid forms?

A2: Dihydropyridine compounds are significantly more photolabile in solution compared to their solid state.[1][2][3][4] The increased molecular mobility in solution facilitates the photochemical reactions that lead to degradation. For this reason, most pharmaceutical formulations of dihydropyridines are solid dosage forms, such as tablets.[1][2][3][4][7]

Q3: What are the consequences of photodegradation in my experiments?

A3: Photodegradation can lead to inaccurate and unreliable experimental results. The degradation of the active compound can result in an underestimation of its efficacy or potency.[2] Furthermore, the formation of degradation products can interfere with analytical measurements or introduce unintended biological effects in cellular assays.[2]

Q4: What general precautions should I take during my experiments to minimize photodegradation?

A4: The most critical strategy is to protect dihydropyridine solutions from light at all stages of your experiment, including preparation, storage, and the assay itself.[2] Simple and effective measures include using amber-colored glassware, opaque containers, or wrapping containers in aluminum foil.[2][11][12][13] It is also advisable to work in a dimly lit room or under specific low-light conditions, such as using a brown colored light with a wavelength above 500 nm.[2][13][14]

Q5: Are there any formulation strategies to enhance the photostability of dihydropyridines?

A5: Yes, several formulation approaches can improve the photostability of dihydropyridine compounds. These include:

  • Inclusion in Cyclodextrins: Encapsulating the dihydropyridine molecule within a cyclodextrin (B1172386) complex can significantly reduce its photodegradation.[7][15][16][17]

  • Liposomal Formulations: Incorporating the compound into liposomes can offer a high degree of protection from light.[15][17]

  • Use of Light-Absorbing Excipients: Adding excipients that absorb light at the same wavelengths as the dihydropyridine can provide a shielding effect.[16]

  • Antioxidants: Some antioxidants, like ascorbic acid and α-tocopherol, can help prevent the formation of free radicals and singlet-oxygen intermediates involved in degradation.[15][18][19]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Inconsistent or non-reproducible results in bioassays. Photodegradation of the dihydropyridine compound during the experiment.[2]1. Prepare fresh solutions for each experiment. 2. Minimize light exposure at all stages. 3. Use amber-colored vials or wrap containers in aluminum foil.[2][12] 4. Work under subdued lighting .[12]
Appearance of unexpected peaks in HPLC chromatograms. Formation of photodegradation products.[2]1. Analyze for known degradation products: The primary degradation product is typically the pyridine derivative.[1][2] 2. Perform a forced degradation study: Intentionally expose a solution to a UV lamp and analyze at different time points to confirm the identity of the degradation peaks.[2][20] 3. Optimize sample handling: Ensure samples are protected from light until injection into the HPLC system. Use amber autosampler vials.[2]
Low or no biological activity from a known active compound. Significant or complete degradation of the compound before or during the assay.1. Verify stock solution integrity: Prepare a fresh stock solution with rigorous light protection and re-run the experiment. 2. Analyze your solutions: Use HPLC or UV-Vis spectrophotometry to confirm the concentration of the active dihydropyridine in your stock and working solutions.[12]
Color change observed in the compound solution. This can be an indicator of photodegradation.[12]1. Immediately protect the solution from light. 2. Prepare a fresh solution under appropriate light-protective conditions. 3. Analyze the discolored solution by HPLC to identify degradation products.

Quantitative Data on Dihydropyridine Photodegradation

The rate of photodegradation is highly dependent on experimental conditions, including the light source, intensity, solvent, and concentration of the compound.

Table 1: Photodegradation Rates of Various Dihydropyridines in Solution

CompoundSolventLight SourceDegradation KineticsRate Constant (k)Reference
NifedipineMethanolHigh-pressure mercury lampZero-order, then first-orderNot specified[1]
NicardipineNot specifiedUV and daylightZero-orderNot specified[1]
NisoldipineSolid stateDaylightZero-orderNot specified[1]
NifedipineNot specifiedDaylight and UVFirst-orderNot specified[9]

Table 2: Effect of Stabilizers on Dihydropyridine Photostability

DihydropyridineStabilizerFormulationLight Source% Drug Remaining (Time)Reference
Amlodipine-Dry oil-in-water emulsionUV (24h)94.4%[1]
Amlodipine-PowderUV (24h)33.1%[1]
AmlodipineCyclodextrinInclusion complexXenon lamp (9h)90%[15]
AmlodipineLiposomes-Xenon lamp (220 min)10% degradation[15]
Various DHPsCyclodextrinsInclusion complexesXenon lamp (30 min)>90%[17]
Various DHPsLiposomes-Xenon lamp (30 min)77%[17]

Experimental Protocols

Protocol 1: Photostability Testing of Dihydropyridine Compounds (ICH Q1B Guideline)

This protocol outlines a general procedure for assessing the photostability of a dihydropyridine compound in accordance with ICH Q1B guidelines.[20][21][22][23][24]

Materials:

  • Dihydropyridine compound

  • Appropriate solvent (e.g., methanol, ethanol, acetonitrile)

  • Chemically inert, transparent containers (e.g., quartz cuvettes)

  • Amber-colored glassware and aluminum foil

  • Calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[23][24]

  • Dark control samples stored at the same temperature.

  • Validated stability-indicating analytical method (e.g., HPLC).

Procedure:

  • Sample Preparation:

    • For drug substance: Place a sufficient amount of the solid compound in a suitable transparent container.

    • For solution: Prepare a solution of known concentration in the chosen solvent and place it in a transparent container.

  • Dark Control: Prepare a corresponding set of samples, wrap them in aluminum foil to protect them from light, and store them alongside the light-exposed samples.

  • Light Exposure: Expose the samples to the calibrated light source. The duration of exposure should be sufficient to meet the ICH Q1B requirements.

  • Sample Analysis: At appropriate time intervals, withdraw samples (and their corresponding dark controls) and analyze them using a validated stability-indicating method (e.g., HPLC) to determine the concentration of the parent compound and to detect and quantify any degradation products.

  • Data Analysis: Compare the results from the light-exposed samples with those from the dark controls to determine the extent of photodegradation. Assess for changes in physical properties (e.g., appearance, color) and assay.

Protocol 2: Evaluation of a Stabilizer's Efficacy

This protocol describes a method to assess the effectiveness of a stabilizer (e.g., cyclodextrin, antioxidant) in preventing the photodegradation of a dihydropyridine.

Materials:

  • Dihydropyridine compound

  • Stabilizer of interest

  • Appropriate solvent

  • Transparent containers

  • Controlled light source

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Sample Preparation:

    • Test Sample: Prepare a solution of the dihydropyridine compound containing the stabilizer at a desired concentration.

    • Control Sample: Prepare a solution of the dihydropyridine compound at the same concentration without the stabilizer.

  • Light Exposure: Place both the test and control samples in transparent containers and expose them to a controlled light source for a defined period.

  • Sample Analysis: At regular time intervals, withdraw aliquots from both the test and control solutions and analyze them by HPLC.

  • Data Interpretation: Compare the degradation rate of the dihydropyridine in the presence of the stabilizer (test sample) to that of the control sample. A significantly lower degradation rate in the test sample indicates a protective effect of the stabilizer.

Visualizations

Dihydropyridine_Degradation_Pathway DHP Dihydropyridine (Active) Excited_DHP Excited State DHP* DHP->Excited_DHP Light (hν) Pyridine Pyridine Derivative (Inactive) Excited_DHP->Pyridine Oxidation Secondary_Products Secondary Degradation Products Pyridine->Secondary_Products Further Degradation

Primary photodegradation pathway of dihydropyridines.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep_Light Prepare Light-Exposed Sample Expose_Light Expose to Calibrated Light Source Prep_Light->Expose_Light Prep_Dark Prepare Dark Control Sample Store_Dark Store in Dark at Same Temperature Prep_Dark->Store_Dark Analyze_Samples Analyze Samples (e.g., HPLC) Expose_Light->Analyze_Samples Store_Dark->Analyze_Samples Compare_Results Compare Light vs. Dark Samples Analyze_Samples->Compare_Results Conclusion Determine Extent of Photodegradation Compare_Results->Conclusion Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Light Were samples protected from light at all stages? Start->Check_Light Implement_Protection Implement strict light protection measures: - Amber vials - Foil wrapping - Dim lighting Check_Light->Implement_Protection No Check_Freshness Were fresh solutions used for each experiment? Check_Light->Check_Freshness Yes Implement_Protection->Check_Freshness Prepare_Fresh Prepare fresh solutions immediately before use. Check_Freshness->Prepare_Fresh No Verify_Concentration Verify stock solution concentration and purity (e.g., via HPLC). Check_Freshness->Verify_Concentration Yes Prepare_Fresh->Verify_Concentration End Results should now be consistent. Verify_Concentration->End

References

Technical Support Center: Interpreting Unexpected Proconvulsive Effects of (+/-)-Niguldipine with Antiepileptics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers understand and navigate the unexpected proconvulsive effects observed when (+/-)-Niguldipine is co-administered with certain antiepileptic drugs (AEDs).

Frequently Asked Questions (FAQs)

Q1: We observed an increase in seizure activity after administering Niguldipine with a standard antiepileptic drug in our animal model. Is this a known interaction?

A1: Yes, this is a documented phenomenon. Preclinical studies have unexpectedly shown that while Niguldipine alone can have anticonvulsant effects at certain doses, it can also exhibit proconvulsive actions, particularly when combined with specific antiepileptic drugs like carbamazepine (B1668303) and phenobarbital (B1680315).[1][2] This paradoxical effect is a critical consideration in translational research.

Q2: What is the proposed mechanism for the proconvulsive effect of Niguldipine when combined with certain AEDs?

A2: The exact mechanism is not fully elucidated, but experimental evidence suggests it is not a typical pharmacokinetic interaction, as Niguldipine did not significantly alter the free plasma levels of co-administered antiepileptics like carbamazepine and phenobarbital.[1][2] The proconvulsive action also appears to be independent of its L-type calcium channel blocking activity, as it was not reversed by the L-type Ca2+ channel agonist BAY k-8644.[1][2] It is hypothesized that complex pharmacodynamic interactions at the level of neurotransmitter systems or receptor modulation may be involved.

Q3: Does Niguldipine show proconvulsive effects with all antiepileptic drugs?

A3: No, the proconvulsive effect has been specifically reported with carbamazepine and phenobarbital.[1][2] Studies have shown no such proconvulsive interaction when Niguldipine was combined with valproate, diphenylhydantoin (phenytoin), or clonazepam at the tested doses.[1]

Q4: Can the proconvulsive effect be attributed to Niguldipine's interaction with GABAergic or glutamatergic systems?

A4: While direct evidence linking Niguldipine's proconvulsive interactions to specific actions on GABAergic or glutamatergic systems is limited, some calcium channel blockers have been shown to modulate these neurotransmitter systems. For instance, some dihydropyridines can inhibit GABAA receptors.[3] It is plausible that Niguldipine might alter the delicate balance of excitation and inhibition in the brain, which, in the presence of certain AEDs, leads to a net proconvulsive outcome. Further research is needed to explore this possibility.

Troubleshooting Guide

If you are encountering unexpected proconvulsive effects in your experiments with Niguldipine and antiepileptics, consider the following troubleshooting steps:

1. Verify Drug Combination and Dosages:

  • Cross-reference your experimental design with published data. Ensure that the doses of Niguldipine and the specific antiepileptic drug you are using are within the ranges reported to cause this interaction.

  • Review the specific antiepileptic drug used. The proconvulsive effect is documented with carbamazepine and phenobarbital, but not with others like valproate or phenytoin.[1]

2. Rule Out Pharmacokinetic Interactions:

  • Measure plasma drug concentrations. Although previous studies did not find significant pharmacokinetic interactions, it is a crucial step to confirm this in your specific experimental setup.[1][2] Factors such as animal strain, age, and vehicle can influence drug metabolism.

3. Investigate Potential Pharmacodynamic Mechanisms:

  • Evaluate neuronal excitability. Conduct electrophysiological recordings (e.g., EEG) to characterize the nature of the seizure activity.

  • Explore neurotransmitter systems. Consider experiments to assess GABAergic and glutamatergic function in the presence of the drug combination. This could involve techniques like microdialysis to measure neurotransmitter levels or receptor binding assays.

Data Presentation

Table 1: Summary of Niguldipine's Effects on Seizure Parameters in Amygdala-Kindled Rats

Treatment GroupDose (mg/kg)Seizure Duration (s)Afterdischarge Duration (s)
Control-45.3 ± 3.189.7 ± 5.6
Niguldipine542.1 ± 4.585.3 ± 6.2
Niguldipine7.528.7 ± 3.955.4 ± 7.1
Niguldipine + Carbamazepine5 + 2065.8 ± 5.2 121.4 ± 8.9
Niguldipine + Phenobarbital5 + 2071.2 ± 6.1 130.5 ± 9.3
Niguldipine + Valproate5 + 7540.5 ± 4.881.9 ± 7.5
Niguldipine + Diphenylhydantoin5 + 4043.8 ± 5.188.1 ± 8.0

*Data are presented as mean ± SEM. *p < 0.05 vs. control; *p < 0.05 vs. control (proconvulsive effect). Data synthesized from literature.[1]

Table 2: Effect of Niguldipine on the Protective Action of Antiepileptics in the Maximal Electroshock Seizure (MES) Test in Mice

Antiepileptic DrugDose (mg/kg)Niguldipine Dose (mg/kg)Protective Effect
CarbamazepineED502.5 - 5Impaired
PhenobarbitalED502.5 - 5Impaired
DiphenylhydantoinED502.5 - 5No effect
ValproateED502.5 - 5No effect

ED50 refers to the dose of the antiepileptic drug that protects 50% of the animals from seizures. Data synthesized from literature.[2]

Experimental Protocols

Amygdala Kindling in Rats

  • Animal Model: Adult male Wistar rats are surgically implanted with a bipolar electrode in the basolateral amygdala.

  • Kindling Procedure: After a recovery period, a constant current stimulation (e.g., 50 Hz, 1 ms (B15284909) pulses for 1 second) is delivered daily. The seizure severity is scored according to a standardized scale (e.g., Racine's scale). Animals are considered fully kindled when they exhibit stage 5 seizures on three consecutive stimulations.

  • Drug Administration: On the test day, fully kindled rats are administered Niguldipine, the antiepileptic drug, or their combination intraperitoneally.

  • Seizure Induction and Monitoring: One hour after drug administration, the amygdala is stimulated, and the duration of the seizure and afterdischarge (recorded via EEG) are measured.

Maximal Electroshock (MES) Seizure Test in Mice

  • Animal Model: Adult male albino mice are used.

  • Drug Administration: Mice are pre-treated with Niguldipine, the antiepileptic drug, or their combination, typically via intraperitoneal injection.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered through corneal electrodes.

  • Endpoint Measurement: The endpoint is the occurrence of a tonic hindlimb extension. The ability of the drug treatment to prevent this endpoint is recorded. The protective effect is often quantified as the ED50 (the dose protecting 50% of the animals).

Visualizations

Experimental_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment Groups cluster_outcome Outcome Measures A Amygdala Kindling in Rats (Chronic Model) C Vehicle Control A->C Drug Administration D Niguldipine Alone A->D Drug Administration E Antiepileptic Alone A->E Drug Administration F Niguldipine + Antiepileptic A->F Drug Administration B Maximal Electroshock in Mice (Acute Model) B->C Drug Administration B->D Drug Administration B->E Drug Administration B->F Drug Administration G Seizure & Afterdischarge Duration (EEG) C->G Kindling Stimulation H Tonic Hindlimb Extension (MES Test) C->H Electroshock I Plasma Drug Levels C->I Sample Collection D->G Kindling Stimulation D->H Electroshock D->I Sample Collection E->G Kindling Stimulation E->H Electroshock E->I Sample Collection F->G Kindling Stimulation F->H Electroshock F->I Sample Collection Troubleshooting_Logic Start Unexpected Proconvulsive Effect Observed CheckCombo Verify Drug Combination (Niguldipine + CBZ/PB?) Start->CheckCombo CheckCombo->Start No, re-evaluate experiment CheckDose Confirm Dosages Match Published Proconvulsive Range CheckCombo->CheckDose Yes CheckDose->Start No, adjust dose MeasurePK Measure Plasma Drug Concentrations CheckDose->MeasurePK Yes PK_Interaction Pharmacokinetic Interaction Likely MeasurePK->PK_Interaction PD_Investigation Investigate Pharmacodynamic Mechanisms PK_Interaction->PD_Investigation No Conclusion Novel Pharmacodynamic Interaction PK_Interaction->Conclusion Yes, investigate metabolism EEG EEG Analysis of Seizure Activity PD_Investigation->EEG Neurotransmitter Assess GABAergic/ Glutamatergic Systems PD_Investigation->Neurotransmitter EEG->Conclusion Neurotransmitter->Conclusion Putative_Signaling_Pathway Hypothesized Proconvulsive Interaction cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Niguldipine Niguldipine CaChannel L-type Ca2+ Channel Niguldipine->CaChannel Blocks GABA_R GABAA Receptor Niguldipine->GABA_R Inhibits (?) Glutamate_Vesicle Glutamate Vesicles GABA_R->Glutamate_Vesicle Inhibits Release Excitability {Increased Neuronal Excitability} Glutamate_Vesicle->Excitability Glutamate Release AEDs Carbamazepine/ Phenobarbital NaChannel Na+ Channel AEDs->NaChannel Blocks Postsynaptic_GABA_R GABAA Receptor AEDs->Postsynaptic_GABA_R Enhances Postsynaptic_GABA_R->Excitability Inhibition

References

Technical Support Center: Optimizing Patch Clamp Recordings with (+/-)-Niguldipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (+/-)-Niguldipine in patch clamp electrophysiology studies. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you optimize your recordings and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the context of patch clamp recordings?

A1: this compound is a dihydropyridine (B1217469) derivative that primarily functions as a potent L-type calcium channel blocker.[1] In patch clamp experiments, application of niguldipine is expected to cause a significant reduction in the amplitude of inward calcium currents upon depolarization.[2][3] Additionally, it has been shown to inhibit T-type calcium channels, making it a non-selective calcium channel antagonist.[3]

Q2: Are there any known off-target effects of this compound that I should be aware of?

A2: Yes, beyond its effects on calcium channels, this compound has been reported to modulate other ion channels and receptors. Notably, it can increase potassium currents (IK) in vascular smooth muscle cells.[2] Furthermore, niguldipine has been shown to bind with high affinity to a subtype of alpha-1 adrenoceptors.[4] It is crucial to consider these potential off-target effects when interpreting your data.

Q3: Is the action of Niguldipine stereospecific?

A3: Yes, the action of niguldipine is stereospecific. The (+)-enantiomer is reportedly more potent than the (-)-enantiomer in blocking both L-type and T-type calcium currents.[3] However, the degree of enantioselectivity observed in functional patch clamp experiments may be less pronounced than in binding assays.[5]

Q4: I am observing inconsistent block with this compound. What could be the issue?

A4: Inconsistent effects can stem from several factors. Due to its hydrophobic nature, this compound can be prone to poor solubility and adsorption to tubing and glassware.[2] Ensure your stock solutions are properly prepared and that the final concentration in your perfusion solution is accurate. It is also important to allow sufficient time for the drug to equilibrate in the recording chamber.

Q5: How can I minimize current rundown when studying L-type calcium channels with Niguldipine?

A5: Rundown of L-type calcium currents is a common issue in whole-cell patch clamp recordings. To minimize this, ensure your internal solution contains ATP and GTP to support channel phosphorylation. Maintaining healthy cells and using a perforated patch clamp configuration can also help preserve the integrity of intracellular signaling pathways that modulate channel activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty Achieving a Stable Gigaseal Poor cell health.Ensure cells are from a fresh passage and not over-confluent.
Debris in solutions or on the pipette tip.Filter all solutions (0.22 µm) on the day of the experiment and keep the workspace clean.[6]
Incorrect pipette resistance.For whole-cell recordings, aim for a pipette resistance of 2-5 MΩ.[1]
High Noise Levels in the Recording Poor seal resistance (<1 GΩ).Pull a new pipette and ensure solutions are clean.
Improper grounding.Check that all equipment is connected to a common ground and use a Faraday cage.
Inconsistent or Unexpected Drug Effects Incorrect drug concentration due to poor solubility or adsorption.Prepare fresh stock solutions of niguldipine in a suitable solvent like DMSO. Ensure the final DMSO concentration is low (≤0.1%). Be aware that effective concentrations can be lower than nominal concentrations due to adsorption.[2]
Incomplete solution exchange.Verify that your perfusion system allows for rapid and complete exchange of the solution surrounding the cell.
Slow washout of the compound.Due to its lipophilic nature, niguldipine may exhibit slow washout kinetics. Prolong the washout period and monitor for recovery of the current.
Current Rundown Washout of essential intracellular components.Use a perforated patch configuration (e.g., with amphotericin B or gramicidin) to preserve the intracellular milieu.[7]
Decline in cell health during the recording.Ensure recording solutions are fresh and properly oxygenated if necessary.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Niguldipine on various targets. Note that values can vary depending on the experimental conditions, cell type, and specific enantiomer used.

Target Compound Potency (IC50 / Ki) Cell/Tissue Type Reference
L-type Ca2+ ChannelsThis compoundIC50: ~0.4 µM (nominal)Bovine vascular smooth muscle cells[2]
T-type Ca2+ ChannelsThis compoundIC50: 0.18 µMGuinea pig atrial myocytes[3]
L-type Ca2+ Channels (Binding)(+)-NiguldipineKi: 45 pMGuinea pig heart[4]
L-type Ca2+ Channels (Binding)(+)-NiguldipineKi: 140 pMGuinea pig brain[4]
L-type Ca2+ Channels (Binding)(-)-Niguldipine~40-fold less potent than (+)Guinea pig heart[4]
Alpha-1A Adrenoceptor (Binding)(+)-NiguldipineKi: 52 pMRat brain cortex[4]
Potassium Channels (IK)NiguldipineHalf-maximal facilitation at 20 nM (nominal)Bovine vascular smooth muscle cells[2]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Ca²⁺ Currents

This protocol is designed to assess the inhibitory effect of this compound on L-type calcium channels heterologously expressed in a cell line (e.g., HEK293) or in primary cells.

1. Cell Preparation:

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • For transient transfections, perform 24-48 hours prior to recording.

2. Solution Preparation:

  • External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂. Adjust pH to 7.4 with CsOH. Barium (Ba²⁺) is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

  • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store in small aliquots at -20°C, protected from light. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

3. Pipette Preparation:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[1]

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

4. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a target cell with the pipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a Giga-ohm seal (resistance > 1 GΩ).

  • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

  • Compensate for pipette and whole-cell capacitance.

  • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to remove channel inactivation.

  • Apply a voltage protocol to elicit L-type Ca²⁺ currents (e.g., depolarizing steps from -40 mV to +50 mV in 10 mV increments for 200 ms).

  • Establish a stable baseline recording in the control external solution for several minutes.

  • Perfuse the cell with the this compound-containing solution and record the drug's effect until a steady-state block is achieved.

  • To determine the IC₅₀, apply the drug at increasing concentrations.

  • Perform a washout by perfusing with the control solution to check for the reversibility of the block.

5. Data Analysis:

  • Measure the peak inward current at each voltage step before, during, and after drug application.

  • Construct current-voltage (I-V) relationships.

  • Plot the percentage of current inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC₅₀.

Visualizations

Niguldipine_Signaling_Pathway cluster_membrane Cell Membrane Niguldipine This compound LTypeCaChannel L-Type Ca²⁺ Channel (α1 subunit) Niguldipine->LTypeCaChannel Binds & Inhibits Ca_in Ca²⁺ CellularResponse Reduced Cellular Response (e.g., Vasodilation) Ca_in->CellularResponse Leads to Ca_out Ca²⁺ Ca_out->Ca_in Influx

Caption: Signaling pathway of this compound on L-type calcium channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis CellPrep Cell Preparation (Plating/Transfection) Seal Approach Cell & Form Gigaseal (>1 GΩ) CellPrep->Seal SolPrep Solution Preparation (Internal, External, Niguldipine) SolPrep->Seal PipettePrep Pipette Pulling & Fire-Polishing PipettePrep->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Ca²⁺ Currents WholeCell->Baseline DrugApp Apply this compound Baseline->DrugApp Stable Baseline Washout Washout with Control Solution DrugApp->Washout Steady-State Block DataAnalysis Data Analysis (I-V Curve, IC₅₀) Washout->DataAnalysis

Caption: Experimental workflow for a this compound patch clamp experiment.

References

Technical Support Center: Best Practices for Minimizing Cytotoxicity of (+/-)-Niguldipine in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing (+/-)-Niguldipine in long-term cell culture experiments while minimizing its cytotoxic effects. The following information is curated to address specific issues that may be encountered, offering troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dihydropyridine (B1217469) derivative that acts as a calcium channel blocker.[1] It also exhibits antagonist activity at α1-adrenergic receptors.[1][2] Its effects in cell culture are primarily related to its ability to inhibit L-type calcium channels, thereby modulating intracellular calcium concentrations.[2]

Q2: What are the expected cytotoxic effects of this compound in cell culture?

A2: As a calcium channel blocker, this compound can induce cytotoxicity, though specific IC50 values across a wide range of cell lines are not extensively documented in publicly available literature. The cytotoxic effects are expected to be cell line-dependent and concentration-dependent. At high concentrations, disruption of calcium homeostasis can lead to apoptosis (programmed cell death) and cell cycle arrest.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: For in vitro studies, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[3] It is crucial to keep the final DMSO concentration in the cell culture medium low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced toxicity.[4] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and degradation.[3] Due to the light sensitivity of dihydropyridine compounds, it is recommended to protect solutions from light.[5]

Q4: My cells are showing high levels of death even at low concentrations of this compound. What could be the issue?

A4: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in calcium signaling.

  • Compound Stability: this compound may degrade in the culture medium over time, leading to the formation of more toxic byproducts. It is advisable to refresh the medium with a freshly prepared solution regularly during long-term experiments.[3]

  • Precipitation: The compound may precipitate out of the solution, especially at higher concentrations, leading to inconsistent and potentially toxic effects. Visually inspect the medium for any signs of precipitation.

  • Solvent Toxicity: Ensure the final DMSO concentration is within a safe range for your specific cell line. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[4]

Q5: How can I minimize the cytotoxic effects of this compound in my long-term culture?

A5: To minimize cytotoxicity, consider the following strategies:

  • Dose-Response Curve: Perform a preliminary dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule where the compound is present for a defined period followed by a wash-out phase.

  • Lower Seeding Density: For long-term studies, seeding cells at a lower density can help manage confluence and reduce stress on the cells.

  • Regular Media Changes: Frequent replacement of the culture medium (e.g., every 2-3 days) with a freshly prepared this compound solution can help maintain a stable concentration and remove metabolic waste.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in culture medium - Concentration exceeds solubility limit. - Improper dissolution of stock solution. - Interaction with media components.- Lower the final concentration of this compound. - Ensure the DMSO stock is fully dissolved before diluting in media. - Add the stock solution to pre-warmed media while gently vortexing. - Perform a solubility test in your specific cell culture medium.
High variability in results between experiments - Inconsistent preparation of drug solutions. - Degradation of this compound stock. - Variation in cell seeding density or health.- Prepare fresh dilutions from a single, validated stock for each experiment. - Aliquot and store the stock solution properly to avoid degradation. - Standardize cell seeding procedures and monitor cell viability before starting the experiment.
No observable effect at expected concentrations - The cell line may be resistant. - Degradation of the compound. - Incorrect concentration calculations.- Verify the expression of L-type calcium channels in your cell line. - Use a positive control (another calcium channel blocker with known effects). - Prepare fresh stock and working solutions. - Double-check all calculations for dilutions.
Increased cell death in vehicle control - DMSO concentration is too high. - Contamination of stock solution or media.- Reduce the final DMSO concentration to ≤ 0.1%. - Perform a dose-response curve for DMSO on your cell line. - Use sterile-filtered DMSO and practice aseptic techniques.

Data Presentation

Due to the limited availability of specific IC50 values for this compound across a wide range of cell lines in publicly accessible literature, a comprehensive table cannot be provided at this time. Researchers are strongly encouraged to determine the IC50 value for their specific cell line of interest using the protocol provided below. For reference, other dihydropyridine calcium channel blockers have shown cytotoxic effects in the micromolar range.

Table 1: Representative IC50 Values for Dihydropyridine Calcium Channel Blockers in Various Cell Lines (for reference)

CompoundCell LineAssay DurationIC50 (µM)
NicardipinePrimary Rat Colonic MucosaNot Specified2.0
NifedipineCardiomyocytesNot SpecifiedDid not induce apoptosis up to 100 µM[6]
AmlodipineUveal Melanoma (MP41)24 hoursApoptosis induced at higher concentrations[7]
AmlodipineUveal Melanoma (OMM2.3)24 hoursApoptosis induced at higher concentrations[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • In a sterile environment, weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • (Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes for single use.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of IC50 using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).

  • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control (medium only).

  • Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using appropriate software.

Visualizations

experimental_workflow Experimental Workflow for Assessing Niguldipine Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Niguldipine Stock (in DMSO) serial_dilution Prepare Serial Dilutions of Niguldipine prep_stock->serial_dilution prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Niguldipine Dilutions prep_cells->treat_cells serial_dilution->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Potential Niguldipine-Induced Apoptosis Pathway niguldipine This compound l_type_channel L-type Ca2+ Channel niguldipine->l_type_channel inhibition ca_influx Decreased Ca2+ Influx l_type_channel->ca_influx ca_homeostasis Disrupted Intracellular Ca2+ Homeostasis ca_influx->ca_homeostasis mitochondria Mitochondrial Stress ca_homeostasis->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A potential signaling pathway for niguldipine-induced apoptosis.

troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed check_dmso Check Final DMSO Concentration start->check_dmso check_precipitation Visually Inspect for Precipitation check_dmso->check_precipitation DMSO OK reduce_dmso Reduce DMSO to ≤ 0.1% check_dmso->reduce_dmso Too High check_stability Consider Compound Stability check_precipitation->check_stability No Precipitate lower_concentration Lower Niguldipine Concentration check_precipitation->lower_concentration Precipitate Observed dose_response Perform Dose-Response Experiment check_stability->dose_response Stable fresh_solutions Use Freshly Prepared Solutions check_stability->fresh_solutions Unstable end Optimized Experiment dose_response->end reduce_dmso->check_precipitation lower_concentration->check_stability fresh_solutions->dose_response

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Oral Bioavailability of (+/-)-Niguldipine for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo bioavailability of the poorly water-soluble drug, (+/-)-Niguldipine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful design and execution of animal studies.

Understanding the Challenge: Poor Bioavailability of Niguldipine

This compound, a potent L-type calcium channel blocker and α1-adrenergic antagonist, exhibits low and variable oral bioavailability primarily due to its poor aqueous solubility and potential for significant first-pass metabolism.[1][2] This poses a considerable challenge for in vivo experiments, where achieving consistent and therapeutically relevant plasma concentrations is crucial for accurate pharmacological assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of niguldipine, a common issue for many dihydropyridine (B1217469) derivatives, is attributed to two main factors:

  • Poor Aqueous Solubility: Niguldipine is a lipophilic compound with low solubility in gastrointestinal fluids. This limits its dissolution rate, which is often the rate-limiting step for absorption.[1][2]

  • First-Pass Metabolism: Like other dihydropyridines, niguldipine is susceptible to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes (CYP3A4) before it reaches systemic circulation.[1] This significantly reduces the amount of active drug that becomes available.

Q2: Which formulation strategies are most effective for improving the bioavailability of dihydropyridine calcium channel blockers like niguldipine?

A2: Several advanced formulation techniques have been successfully employed to enhance the oral bioavailability of poorly soluble drugs, including dihydropyridines. The most promising strategies include:

  • Solid Dispersions: Dispersing niguldipine in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by presenting the drug in an amorphous, high-energy state.[3]

  • Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption and potentially bypassing first-pass metabolism through lymphatic uptake.[4][5]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic niguldipine molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility and dissolution rate.[6][7][8][9]

Q3: How do I choose the best formulation strategy for my in vivo experiment?

A3: The choice of formulation depends on several factors, including the specific objectives of your study, the animal model, and available resources.

  • For initial screening studies where ease of preparation is a priority, solid dispersions or cyclodextrin complexes may be suitable.

  • For achieving maximal bioavailability enhancement, nanoemulsions or SNEDDS are often the most effective, though their development can be more complex.

  • Consider the physicochemical properties of your chosen excipients and their compatibility with niguldipine and the animal model.

Q4: What are the critical pharmacokinetic parameters to assess when evaluating the bioavailability of different niguldipine formulations?

A4: The key pharmacokinetic parameters to compare are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Relative Bioavailability (Frel): A comparison of the AUC of a test formulation to a reference formulation (e.g., a simple suspension).

Troubleshooting Common Issues in In Vivo Experiments

Problem Potential Cause Troubleshooting Suggestions
High variability in plasma concentrations between animals - Inconsistent dosing volume or technique.- Formulation instability leading to drug precipitation.- Inter-animal differences in metabolism.- Ensure accurate and consistent oral gavage technique.- Check the physical stability of the formulation prior to each dose.- Increase the number of animals per group to improve statistical power.
Low or undetectable plasma concentrations - Insufficient bioavailability of the formulation.- Rapid metabolism of niguldipine.- Issues with the analytical method.- Consider a more advanced formulation strategy (e.g., nanoemulsion).- Increase the administered dose, if tolerated.- Validate the sensitivity and accuracy of your HPLC or LC-MS/MS method for niguldipine in plasma.[10][11][12]
Unexpected adverse effects in animals - Toxicity of the drug at the administered dose.- Adverse reaction to the formulation excipients.- Perform a dose-ranging study to determine the maximum tolerated dose.- Review the safety profile of all excipients used in the formulation.[13]

Comparative Pharmacokinetic Data of Dihydropyridine Formulations in Rats

While specific comparative data for various this compound formulations are limited in publicly available literature, the following table provides a representative comparison of pharmacokinetic parameters for different formulations of the structurally similar dihydropyridine, nimodipine, following oral administration in rats. This data can serve as a guide for expected improvements with different formulation strategies for niguldipine.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%) Reference
Drug Suspension 40~150~4.0~140100[14]
Nanoemulsion 40~450~1.5~420~300[14]

Note: The values presented are approximate and have been extrapolated from published studies for illustrative purposes. Actual results with niguldipine may vary.

Detailed Experimental Protocols

Protocol 1: Preparation of a Niguldipine-Loaded Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic carrier, such as polyvinylpyrrolidone (B124986) (PVP K30), to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming and sonication if necessary.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried product from the flask and pulverize it using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: Preparation of a Niguldipine-Loaded Nanoemulsion

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion of this compound for improved oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Peceol)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-pressure homogenizer

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion.

  • Preparation of the Nanoemulsion: a. Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio determined from the phase diagram. b. Dissolve the required amount of this compound in this mixture with gentle stirring until a clear solution is obtained. c. Slowly add deionized water to the mixture under constant stirring to form a coarse emulsion. d. Subject the coarse emulsion to high-energy emulsification using a probe sonicator or a high-pressure homogenizer to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the prepared nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a comparative pharmacokinetic study of different this compound formulations in rats.

Materials and Methods:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulations (e.g., suspension, solid dispersion, nanoemulsion)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • HPLC or LC-MS/MS system for drug analysis[10][11][12]

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before drug administration.

  • Dosing: Divide the rats into groups (n=5-6 per group) for each formulation. Administer the respective this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.[10][11][12]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software.

Visualization of Signaling Pathways and Experimental Workflow

Niguldipine's Dual Mechanism of Action

This compound exerts its pharmacological effects by targeting two distinct signaling pathways: the L-type calcium channels and the α1-adrenergic receptors.[15]

Niguldipine_Mechanism cluster_ltcc L-type Calcium Channel Blockade cluster_alpha1 α1-Adrenergic Receptor Blockade Niguldipine1 This compound LTCC L-type Ca2+ Channel Niguldipine1->LTCC Blocks Ca_influx Ca2+ Influx ↓ LTCC->Ca_influx Contraction Smooth Muscle Contraction ↓ Ca_influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation Niguldipine2 This compound Alpha1_AR α1-Adrenergic Receptor Niguldipine2->Alpha1_AR Antagonizes Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG ↓ PLC->IP3_DAG Ca_release Intracellular Ca2+ Release ↓ IP3_DAG->Ca_release Contraction2 Smooth Muscle Contraction ↓ Ca_release->Contraction2 Vasodilation2 Vasodilation Contraction2->Vasodilation2

Caption: Dual mechanism of action of this compound.

General Workflow for Improving Niguldipine Bioavailability

The following diagram illustrates the logical progression of experiments to enhance and evaluate the oral bioavailability of this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Optimization Solubility Characterize Physicochemical Properties (e.g., Solubility) Strategy Select Formulation Strategy (Solid Dispersion, Nanoemulsion, etc.) Solubility->Strategy Preparation Prepare Niguldipine Formulations Strategy->Preparation Characterization In Vitro Characterization (e.g., Particle Size, Dissolution) Preparation->Characterization Animal_Study Design and Conduct Animal Pharmacokinetic Study Characterization->Animal_Study Blood_Sampling Collect Blood Samples at Timed Intervals Animal_Study->Blood_Sampling Bioanalysis Quantify Niguldipine in Plasma (HPLC/LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Comparison Compare Bioavailability of Different Formulations PK_Analysis->Comparison Optimization Optimize Formulation Based on In Vivo Performance Comparison->Optimization

Caption: Experimental workflow for enhancing niguldipine bioavailability.

References

Overcoming issues with inconsistent results in (+/-)-Niguldipine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies with (+/-)-Niguldipine. Our goal is to help researchers, scientists, and drug development professionals overcome challenges related to inconsistent results and ensure the reliability and reproducibility of their experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability with our this compound. What could be the cause?

A1: Batch-to-batch inconsistency is a common challenge with complex small molecules like this compound. The primary reasons often stem from the synthesis and purification processes. Minor variations in reaction conditions can alter the enantiomeric ratio or lead to different impurity profiles, both of which can significantly impact biological activity.

Troubleshooting Steps:

  • Analytical Characterization: Perform rigorous analytical characterization on each new batch to confirm its identity, purity, and enantiomeric ratio. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is essential. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should also be used to confirm the structure and identify any potential impurities.[1]

  • Standardize Purification: Employ a consistent and robust purification protocol for every synthesis to minimize variations in impurity profiles.[1]

  • Enantiomer-Specific Analysis: Since the enantiomers of Niguldipine have different biological activities, it is crucial to determine the enantiomeric excess (e.e.) of each batch.[2][3][4]

Q2: The potency of our this compound seems to decrease over time, even when stored in solution. What is happening?

A2: this compound is a 1,4-dihydropyridine, a class of compounds known for its sensitivity to light.[5][6][7] Exposure to light, especially UV light, can cause photodegradation, leading to a loss of pharmacological activity.[5][6][7][8] This degradation typically involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative, which is inactive as a calcium channel blocker.[7]

Troubleshooting Steps:

  • Protect from Light: All solutions containing Niguldipine should be prepared, stored, and handled in light-protected conditions (e.g., using amber vials, foil-wrapped containers).[9][10]

  • Fresh Solutions: Prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.[11] Aqueous solutions are not recommended for storage for more than one day.[12]

  • Storage Conditions: Store stock solutions in an appropriate solvent, such as DMSO, at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11]

Q3: We are observing inconsistent results in our cell-based assays. What experimental factors should we investigate?

A3: Inconsistent results in cell-based assays can arise from several factors related to the compound's physicochemical properties and the specifics of the assay protocol.

Troubleshooting Steps:

  • Solubility: Poor aqueous solubility is a common issue with dihydropyridines.[12][13] Ensure that this compound is fully dissolved in the assay medium at the tested concentrations. Visually inspect for any signs of precipitation.[11] It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[11][12]

  • Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) can have effects on the cells. Run a vehicle control with the same concentration of the solvent to account for these effects.[11]

  • Slow On-Rate: Some lipophilic compounds have a slow onset of action. Ensure that the incubation time is sufficient for the drug to reach its target and achieve a steady-state effect. Time-course experiments can help determine the optimal incubation period.[11]

  • Protein Binding: Niguldipine is highly protein-bound.[3][14] The presence of serum or albumin in the cell culture medium can reduce the free concentration of the drug available to interact with the cells. Consider this when determining the effective concentration and, if possible, quantify the free concentration.

Troubleshooting Guide

Issue 1: Unexpected Vasoconstriction or Biphasic Dose-Response Curve

  • Possible Cause: At lower concentrations (50-200 nM), Niguldipine has been reported to have a "Ca-agonistic effect," leading to an increase in calcium currents.[15] At higher concentrations (above 0.1 µM), it acts as a typical calcium channel blocker, causing vasodilation.[15] This dual effect can result in a complex dose-response relationship.

  • Recommendation: Perform a wide dose-response curve to fully characterize the effects of the compound. Be aware of the potential for agonistic effects at lower concentrations.

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

  • Possible Cause: this compound has a low oral bioavailability due to extensive first-pass metabolism, primarily by the CYP3A4 enzyme system.[13] Therefore, high in vitro potency may not translate directly to high in vivo efficacy when administered orally.

  • Recommendation: For in vivo studies, consider the route of administration and the pharmacokinetic properties of the compound. Intravenous administration may be necessary to achieve plasma concentrations comparable to the effective in vitro concentrations.

Issue 3: Variable Effects on Different Tissue Types

  • Possible Cause: this compound is not only a calcium channel blocker but also a potent α1-adrenoceptor antagonist.[3][16] The expression levels of L-type calcium channels and α1-adrenoceptors can vary significantly between different tissues, leading to different pharmacological responses.[3]

  • Recommendation: Characterize the expression of both L-type calcium channels and α1-adrenoceptors in your experimental model to better understand the observed effects.

Quantitative Data

Table 1: Enantiomer-Specific Binding Affinities (Ki values)

Target(+)-Niguldipine(-)-NiguldipineReference
L-type Ca2+ Channel (Skeletal Muscle)85 pM~3.4 nM[3]
L-type Ca2+ Channel (Brain)140 pM~5.6 nM[3]
L-type Ca2+ Channel (Heart)45 pM~1.8 nM[3]
α1A-Adrenoceptor52 pM>2.08 nM[3]
α1B-Adrenoceptor78 nM58 nM[3]

Table 2: Solubility of Related Dihydropyridines

SolventNicardipine Hydrochloride SolubilityNifedipine SolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL50 mg/mL[10][12]
Ethanol~1 mg/mL17 g/L[10][12]
Water2.5 µg/mLPractically insoluble[10][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound hydrochloride powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile, light-protecting microcentrifuge tubes.

  • Procedure: a. Weigh the required amount of this compound hydrochloride powder in a sterile, light-protecting microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Sterile filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile, light-protecting tube. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for longer-term storage. Protect all solutions from light.[11][12]

Protocol 2: In Vitro Calcium Influx Assay using Fura-2

  • Cell Culture: Culture vascular smooth muscle cells (VSMCs) on coverslips in appropriate media.

  • Dye Loading: Load the cells with the ratiometric calcium indicator Fura-2 AM.

  • Microscopy Setup: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Continuously perfuse the cells with a physiological salt solution and establish a baseline intracellular calcium concentration ([Ca²⁺]i) by alternately exciting the Fura-2 at 340 nm and 380 nm and capturing the emission at ~510 nm.

  • Stimulation: Apply a stimulus to induce calcium influx (e.g., a depolarizing concentration of KCl).

  • Inhibition: After observing the calcium influx, introduce this compound at the desired concentration into the perfusion solution to observe its inhibitory effect on the calcium response.[12]

Visualizations

G cluster_0 Troubleshooting Inconsistent Results cluster_1 Potential Causes cluster_2 Recommended Actions Variability Batch-to-Batch Variability Enantiomers Enantiomeric Ratio Variability->Enantiomers Impurities Impurity Profile Variability->Impurities Degradation Compound Degradation Photosensitivity Photosensitivity Degradation->Photosensitivity Assay_Issues Inconsistent Assay Results Solubility Poor Solubility Assay_Issues->Solubility Protein_Binding Protein Binding Assay_Issues->Protein_Binding Inconsistency Inconsistent Results Inconsistency->Variability Inconsistency->Degradation Inconsistency->Assay_Issues Characterization Analytical Characterization (HPLC, MS, NMR) Enantiomers->Characterization Purification Standardize Purification Impurities->Purification Light_Protection Protect from Light Photosensitivity->Light_Protection Fresh_Solutions Prepare Fresh Solutions Photosensitivity->Fresh_Solutions Solubility_Test Confirm Solubility Solubility->Solubility_Test Controls Run Vehicle Controls Protein_Binding->Controls

Caption: A logical workflow for troubleshooting inconsistent experimental data.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Niguldipine This compound L_type L-type Ca2+ Channel Niguldipine->L_type Blocks Alpha1 α1-Adrenoceptor Niguldipine->Alpha1 Blocks Ca_Influx Ca2+ Influx L_type->Ca_Influx Mediates IP3_DAG IP3/DAG Pathway Alpha1->IP3_DAG Activates Response Cellular Response (e.g., Vasoconstriction/Dilation) Ca_Influx->Response Ca_Release Ca2+ Release from ER IP3_DAG->Ca_Release PKC Protein Kinase C Activation IP3_DAG->PKC Ca_Release->Response PKC->Response

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Refinement of Animal Models for Testing Cardiovascular Effects of (+/-)-Niguldipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with (+/-)-Niguldipine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on the cardiovascular system?

A1: this compound is a dihydropyridine (B1217469) calcium antagonist. Its primary mechanism involves the blockade of L-type calcium channels, which are prevalent in vascular smooth muscle. This inhibition of calcium influx leads to vasodilation, resulting in a decrease in blood pressure.[1][2] Additionally, studies have shown that niguldipine can also inhibit T-type Ca2+ currents in atrial myocytes, suggesting it may not discriminate between T- and L-type calcium channels.[3] It also shows high-affinity binding to a subtype of alpha 1-adrenoceptors.[4]

Q2: What are the expected hemodynamic effects of this compound administration in animal models?

A2: Intravenous or oral administration of Niguldipine typically induces a dose-dependent decrease in both systolic and diastolic arterial blood pressure.[1][5] This hypotensive effect is often accompanied by a reflex increase in heart rate (tachycardia) and cardiac output.[1][5] A marked reduction in left atrial pressure and an increase in coronary blood flow are also observed.[1] Effects on other vascular beds, such as renal and femoral, may be less pronounced and more transient.[1]

Q3: Are there species-specific differences in the response to Niguldipine?

A3: While direct comparative studies for Niguldipine are limited in the provided results, it is a common phenomenon in cardiovascular research that different animal species and even strains can exhibit varied responses to the same compound. For instance, the cardiovascular pharmacology of the related dihydropyridine, nicardipine (B1678738), has been studied in rats, dogs, and monkeys, with each species showing nuanced differences in hemodynamic responses.[6][7] Researchers should be aware of potential differences in drug metabolism, receptor density, and physiological compensatory mechanisms between species like dogs and rodents.[8][9]

Q4: Can Niguldipine affect myocardial metabolism?

A4: Studies in anesthetized open-chest dogs have shown that Niguldipine does not have a major effect on myocardial metabolism. Balances of metabolic substrates like O2, CO2, H+ ions, glucose, lactate, and free fatty acids were not significantly altered by the drug.[1]

Q5: Is tolerance to the hypotensive effects of Niguldipine observed with chronic administration?

A5: In studies with renal hypertensive dogs receiving Niguldipine for 12 days, a marked and persistent decrease in blood pressure was observed without the development of tolerance.[5] In fact, the initial counterregulatory increases in heart rate, plasma renin activity, and angiotensin II were blunted with chronic treatment.[5]

Troubleshooting Guides

Issue 1: Excessive Hypotension and Tachycardia Observed at Low Doses

  • Possible Cause: The chosen animal model or specific strain may be highly sensitive to dihydropyridine calcium antagonists. Anesthesia can also potentiate hypotensive effects.

  • Troubleshooting Steps:

    • Review Anesthetic Protocol: Ensure the anesthetic agent and its depth are appropriate and consistent. Some anesthetics have more pronounced cardiovascular depressant effects that can synergize with Niguldipine.

    • Dose Reduction: Start with a lower dose range and perform a careful dose-escalation study to determine the optimal dose for your model.

    • Route of Administration: If using intravenous administration, consider a slower infusion rate to mitigate the rapid onset of vasodilation and subsequent reflex tachycardia.[10]

    • Animal Health: Ensure animals are healthy and properly acclimated to the experimental setup to minimize stress-induced cardiovascular variability.[10]

Issue 2: High Variability in Blood Pressure Readings Between Animals

  • Possible Cause: Inconsistent experimental procedures, environmental stressors, or improper placement of monitoring equipment can lead to data variability.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all surgical procedures, catheter placements, and drug administration techniques are highly standardized across all animals.

    • Control Environment: Maintain a consistent and controlled environment (temperature, noise, light) to minimize stress on the animals.[10]

    • Equipment Calibration: Regularly calibrate blood pressure transducers and all other monitoring equipment to ensure accuracy.[10]

    • Acclimation: Allow for an adequate acclimation period for the animals to the laboratory environment and any restraint devices before starting the experiment.[10]

Issue 3: Unexpected Cardiac Arrhythmias

  • Possible Cause: While not a commonly reported effect of Niguldipine in the provided literature, reflex tachycardia in response to hypotension can sometimes predispose to arrhythmias, especially in models with underlying cardiac conditions.

  • Troubleshooting Steps:

    • ECG Monitoring: Continuously monitor the electrocardiogram (ECG) to characterize the type and frequency of any arrhythmias.

    • Electrolyte Balance: Ensure the animal's electrolyte levels are within the normal range, as imbalances can contribute to cardiac electrical instability.

    • Dose and Infusion Rate: As with excessive hypotension, consider reducing the dose or the rate of infusion to lessen the intensity of the reflex sympathetic activation.

Data Presentation

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs

ParameterDose (µmol/kg i.v.)Direction of ChangeMagnitude of Change
Arterial Blood Pressure 0.01 - 0.5Dose-dependent decrease
Heart Rate 0.01 - 0.5Increase (reflex)
Cardiac Output 0.01 - 0.5Increase
Left Atrial Pressure 0.01 - 0.5Marked reduction
Coronary Blood Flow 0.01 - 0.5Dose-dependent & persistent
Renal Blood Flow 0.01 - 0.5Transient & less pronounced
Femoral Blood Flow 0.01 - 0.5Transient & less pronounced

Data synthesized from a study in anesthetized open-chest dogs.[1]

Table 2: Effects of Chronic Oral this compound in Renal Hypertensive Dogs

ParameterDose (mg/kg p.o., twice daily)DurationObservation
Blood Pressure 0.312 daysMarked and persistent decrease
Heart Rate 0.3Initial daysPositive chronotropic effect
Plasma Renin Activity 0.3Initial daysIncrease
Angiotensin II 0.3Initial daysIncrease
Counterregulatory Response 0.3After several daysBlunted

Data from a long-term study in conscious renal hypertensive dogs.[5]

Experimental Protocols

Protocol: Assessment of Acute Cardiovascular Effects of this compound in Anesthetized Dogs

This protocol is based on the methodology described by Knorr and Stenzel (1987).[1]

  • Animal Preparation:

    • Adult mongrel dogs of either sex are anesthetized (e.g., with sodium pentobarbital).

    • Animals are intubated and ventilated with room air.

    • A thoracotomy is performed to expose the heart.

  • Instrumentation and Monitoring:

    • Arterial and Venous Catheterization: Catheters are placed in a femoral artery for blood pressure measurement and in a femoral vein for drug administration.

    • Pulmonary Artery Catheter: A Swan-Ganz catheter is inserted via a jugular vein for measuring pulmonary arterial pressure and cardiac output (by thermodilution).

    • Left Ventricular Pressure: A catheter-tip manometer is inserted into the left ventricle via a carotid artery to measure left ventricular pressure and calculate dP/dtmax.

    • Atrial Pressures: Catheters are placed in the left and right atria for pressure monitoring.

    • Regional Blood Flow: Electromagnetic flow probes are placed around the circumflex branch of the left coronary artery, a renal artery, and a femoral artery.

  • Experimental Procedure:

    • Allow the animal to stabilize after instrumentation until hemodynamic parameters are steady.

    • Record baseline measurements for all parameters for a control period (e.g., 30 minutes).

    • Administer this compound intravenously at escalating doses (e.g., 0.01, 0.025, and 0.5 µmol/kg).

    • Continuously monitor all hemodynamic parameters.

    • Collect arterial and coronary venous blood samples at predetermined intervals to analyze metabolic substrates (O2, CO2, glucose, lactate, etc.).

  • Data Analysis:

    • Calculate mean arterial pressure, heart rate, cardiac output, systemic vascular resistance, and regional vascular conductances.

    • Analyze changes from baseline for each parameter at each dose level.

    • Perform statistical analysis to determine dose-dependency and significance of effects.

Mandatory Visualization

Niguldipine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Systemic_Effects Systemic Cardiovascular Effects Niguldipine This compound L_type_Ca_Channel L-type Ca²⁺ Channel Niguldipine->L_type_Ca_Channel Blocks T_type_Ca_Channel T-type Ca²⁺ Channel Niguldipine->T_type_Ca_Channel Blocks Ca_Influx ↓ Ca²⁺ Influx MLCK_active MLCK (active) Ca_Influx->MLCK_active Inhibits activation MLCK_inactive MLCK (inactive) Contraction ↓ Muscle Contraction MLCK_active->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Causes Contraction->Vasodilation Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure Causes Baroreceptor_Reflex Baroreceptor Reflex Blood_Pressure->Baroreceptor_Reflex Activates Heart_Rate ↑ Heart Rate Baroreceptor_Reflex->Heart_Rate Increases Cardiac_Output ↑ Cardiac Output Baroreceptor_Reflex->Cardiac_Output Increases

Caption: Signaling pathway of this compound's cardiovascular effects.

Experimental_Workflow start Hypothesis Formulation animal_model Select Animal Model (e.g., Dog, Rat) start->animal_model acclimation Animal Acclimation & Health Screening animal_model->acclimation instrumentation Anesthesia & Surgical Instrumentation acclimation->instrumentation stabilization Stabilization Period instrumentation->stabilization baseline Record Baseline Hemodynamics stabilization->baseline drug_admin Administer this compound (Dose Escalation) baseline->drug_admin data_collection Continuous Data Collection (BP, HR, ECG, Flow) drug_admin->data_collection data_analysis Data Analysis & Statistical Comparison data_collection->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: Experimental workflow for cardiovascular assessment in animal models.

References

Technical Support Center: (+/-)-Niguldipine Stereoisomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the stereoisomer activity of (+/-)-Niguldipine.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacological differences between the (+)- and (-)-enantiomers of Niguldipine?

A: The two enantiomers of Niguldipine exhibit significant differences in their affinity for specific biological targets. The (+)-enantiomer shows a much higher affinity for L-type calcium channels and α1A-adrenoceptors compared to the (-)-enantiomer. However, both enantiomers are equipotent in their ability to inhibit the drug efflux pump P-glycoprotein.

Q2: Why is it crucial to separate the enantiomers of Niguldipine in my experiments?

A: Given the stereoselective activity of Niguldipine, using the racemic mixture can lead to confounding results. Attributing a biological effect to a specific mechanism (e.g., calcium channel blockade vs. α1A-adrenoceptor antagonism) is challenging without isolating the activity of each enantiomer. For instance, an observed effect could be due to the high-affinity interaction of the (+)-enantiomer with α1A-adrenoceptors, the combined effect on calcium channels, or a non-stereoselective effect on P-glycoprotein.

Q3: Which enantiomer is more potent as a calcium channel blocker?

A: The (+)-Niguldipine enantiomer is reported to be approximately 40 to 45-fold more potent in binding to L-type calcium channel sites than the (-)-Niguldipine enantiomer.

Q4: Is there a difference in their ability to reverse multidrug resistance?

A: No, studies have shown that both (+)- and (-)-Niguldipine are equally effective in inhibiting P-glycoprotein and reversing multidrug resistance in cancer cells. This is a critical consideration when studying the effects of Niguldipine in the context of cancer chemotherapy and drug transport.

Troubleshooting Guides

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Issue: Poor or no separation of enantiomers.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: The choice of CSP is critical for separating dihydropyridine (B1217469) enantiomers. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are often effective. If you are not achieving separation, consider screening different types of polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD).

  • Possible Cause 2: Incorrect Mobile Phase Composition.

    • Solution: The mobile phase composition significantly influences enantioselectivity. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. Systematically vary the ratio of the polar modifier. Small changes can have a large impact on resolution. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds like Niguldipine) can improve peak shape and resolution.

  • Possible Cause 3: Suboptimal Temperature.

    • Solution: Temperature can affect the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but can also increase analysis time and backpressure.

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: For a basic compound like Niguldipine, peak tailing can occur due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. Adding a basic modifier like diethylamine or triethylamine (B128534) to the mobile phase (typically 0.1%) can suppress these interactions and improve peak symmetry.

  • Possible Cause 2: Sample overload.

    • Solution: Injecting too much sample can lead to peak distortion. Reduce the concentration of your sample and/or the injection volume.

Chiral Separation by Capillary Electrophoresis (CE)

Issue: Enantiomers are not resolved.

  • Possible Cause 1: Ineffective Chiral Selector.

    • Solution: Cyclodextrins (CDs) are commonly used as chiral selectors in CE for dihydropyridines. Screen different types of CDs, including native β-cyclodextrin and derivatized CDs (e.g., hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin). The type and concentration of the CD are critical.

  • Possible Cause 2: Incorrect Buffer pH.

    • Solution: The pH of the background electrolyte (BGE) affects the charge of the analyte and the chiral selector, which in turn influences their interaction and electrophoretic mobility. Optimize the pH of your BGE. For a basic compound like Niguldipine, a lower pH (e.g., 2.5-4.0) will ensure it is protonated and has a positive charge.

  • Possible Cause 3: Insufficient Chiral Selector Concentration.

    • Solution: Increase the concentration of the chiral selector in the BGE. There is an optimal concentration for each separation, so it may be necessary to test a range of concentrations.

Quantitative Data Summary

The following tables summarize the binding affinities of the Niguldipine enantiomers for various targets.

Table 1: Binding Affinity (Ki) of Niguldipine Enantiomers for L-Type Calcium Channels

EnantiomerTissueKi (pmol/L)Reference
(+)-NiguldipineSkeletal Muscle85
Brain140
Heart45
(-)-Niguldipine-~40-fold less potent than (+)

Table 2: Binding Affinity (Ki) of Niguldipine Enantiomers for α-Adrenoceptors

EnantiomerReceptor SubtypeTissueKiReference
(+)-Niguldipineα1ARat Brain Cortex52 pmol/L
α1BLiver Cell Membranes78 nmol/L
(-)-Niguldipineα1ARat Brain Cortex>40-fold less potent than (+)
α1BLiver Cell Membranes58 nmol/L

Experimental Protocols

Protocol 1: Chiral Separation of Niguldipine Enantiomers by HPLC (Adapted from methods for other dihydropyridines)

This protocol is a starting point and may require optimization.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine. The optimal ratio of hexane to isopropanol should be determined empirically to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 238 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the prepared sample. c. Monitor the chromatogram for the separation of the two enantiomers. The elution order will need to be determined by injecting standards of the pure enantiomers if available.

Protocol 2: Radioligand Binding Assay for α1A-Adrenoceptors

This protocol is based on the methodology used to determine the Ki values presented in Table 2.

  • Materials:

    • Rat brain cortex membranes.

    • [³H]Prazosin (radioligand).

    • (+)- and (-)-Niguldipine stock solutions.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure: a. Prepare serial dilutions of (+)- and (-)-Niguldipine. b. In a microcentrifuge tube, add the binding buffer, a fixed concentration of [³H]Prazosin (e.g., 0.25 nM), the rat brain cortex membranes (e.g., 50-100 µg of protein), and varying concentrations of the Niguldipine enantiomers or vehicle. c. For non-specific binding determination, add a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine). d. Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. e. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand. g. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter. h. Analyze the data using non-linear regression to determine the IC50 values, from which the Ki values can be calculated using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_separation Chiral Separation cluster_activity Activity Assessment racemic Racemic this compound hplc Chiral HPLC racemic->hplc ce Chiral CE racemic->ce plus_nig (+)-Niguldipine hplc->plus_nig minus_nig (-)-Niguldipine hplc->minus_nig ce->plus_nig ce->minus_nig binding_assay Radioligand Binding Assays (Ca²+ Channels, α1-Adrenoceptors) plus_nig->binding_assay functional_assay Functional Assays (P-glycoprotein Inhibition) plus_nig->functional_assay minus_nig->binding_assay minus_nig->functional_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis functional_assay->data_analysis signaling_pathway cluster_receptor α1A-Adrenoceptor Signaling plus_nig (+)-Niguldipine (High Affinity Antagonist) receptor α1A-Adrenoceptor plus_nig->receptor Blocks minus_nig (-)-Niguldipine (Low Affinity Antagonist) minus_nig->receptor Blocks (weakly) gq11 Gq/11 receptor->gq11 Activates plc PLC gq11->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc p_glycoprotein_inhibition cluster_pgp P-glycoprotein Inhibition drug Chemotherapeutic Drug pgp P-glycoprotein (MDR1) drug->pgp Binds pgp->drug Efflux adp ADP + Pi pgp->adp niguldipine (+)- and (-)-Niguldipine (Equipotent Inhibitors) niguldipine->pgp Inhibits atp ATP atp->pgp extracellular Extracellular intracellular Intracellular cell_membrane

Technical Support Center: Optimization of HPLC Methods for (+/-)-Niguldipine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the quantification of (+/-)-Niguldipine in plasma using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for developing an HPLC method for niguldipine in plasma? A1: A common starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[1][2][3][4] UV detection is typically set around 238 nm.[1][2][5] Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove plasma proteins and other interferences.[1][4][6]

Q2: How can I improve the peak shape for niguldipine? A2: Peak tailing can be addressed by adjusting the mobile phase pH or adding a modifier like triethylamine (B128534) to reduce silanol (B1196071) interactions.[1][2] Peak fronting may indicate column overload, which can be resolved by injecting a smaller sample volume or diluting the sample.[7] Ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.[8][9]

Q3: What are the critical parameters to validate for this method according to ICH guidelines? A3: According to International Conference on Harmonisation (ICH) guidelines, the key validation parameters include linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][5][10][11]

Q4: What type of internal standard (IS) is suitable for niguldipine analysis? A4: An ideal internal standard should be structurally similar to the analyte and have a similar retention time without co-eluting. For dihydropyridine (B1217469) compounds like niguldipine, other drugs from the same class, such as nitrendipine (B1678957), nimodipine, or nisoldipine, are often used as internal standards.[1][6][12]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of niguldipine in plasma.

Issue 1: Pressure Fluctuations or High Backpressure
  • Question: My HPLC system is showing abnormally high or fluctuating backpressure. What are the possible causes and solutions?

  • Answer:

    • Causes:

      • Blockages: Clogged frits, filters, or guard columns are common culprits.[9] Particulates from the sample or precipitated buffer salts can cause blockages.[8]

      • Tubing Issues: Kinked or blocked tubing can restrict flow.[9]

      • Mobile Phase: High viscosity of the mobile phase or precipitated buffers can increase pressure.[8]

      • Column Contamination: Strongly retained contaminants from plasma samples can build up on the column.[8]

    • Solutions:

      • Systematic Check: Work backward from the detector to the pump, loosening fittings to identify the location of the pressure buildup.[13]

      • Flush the System: Flush the column with a strong solvent to remove contaminants.[8][14] If the column is obstructed, reversing and flushing it may help.[8]

      • Replace Consumables: Regularly replace inline filters and guard columns.[8][9]

      • Mobile Phase Preparation: Ensure mobile phase components are miscible and buffers are fully dissolved.[8][15] Degas the mobile phase to prevent bubbles.[14][16]

Issue 2: Baseline Noise or Drifting
  • Question: I am observing a noisy, drifting, or wandering baseline in my chromatogram. How can I fix this?

  • Answer:

    • Causes:

      • Air Bubbles: Air trapped in the pump, detector cell, or other parts of the system is a frequent cause of baseline noise.[13][14][16]

      • Contamination: A contaminated column, guard column, or detector flow cell can lead to a drifting or noisy baseline.[14][16]

      • Mobile Phase Issues: Improperly mixed or prepared mobile phase, or lack of degassing, can cause baseline problems.[14] Changes in mobile phase composition during a run will cause drift.[14]

      • Detector Lamp Instability: An aging detector lamp can cause noise.[14]

      • Temperature Fluctuations: Unstable column or detector temperatures can lead to baseline drift.[14][16]

    • Solutions:

      • Degas Solvents: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[14]

      • Clean the System: Flush the system and column with a strong, appropriate solvent.[14] Clean the detector cell according to the manufacturer's instructions.[16]

      • Ensure Thermal Stability: Use a column oven and allow the entire system to equilibrate to a stable temperature.[14][16]

      • Check Lamp: If the lamp is old or failing, it may need to be replaced.[13][16]

Issue 3: Poor Peak Resolution or Split Peaks
  • Question: My peaks are not well-separated (low resolution) or are splitting into two. What should I do?

  • Answer:

    • Causes:

      • Column Degradation: Loss of stationary phase or column contamination can lead to a loss of resolution.[7][13] A void at the head of the column can also cause split peaks.[8]

      • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating niguldipine from other plasma components.

      • Sample Injection Issues: A partially blocked injector port or a bad rotor seal can cause peak splitting.[13] Using an injection solvent that is much stronger than the mobile phase can also distort peaks.[8]

      • Co-eluting Interferences: Endogenous compounds from the plasma may be co-eluting with the analyte.[17][18]

    • Solutions:

      • Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer to improve separation.

      • Replace Guard/Analytical Column: If the column is old or contaminated, replacing it is often the best solution.[9][13]

      • Check Injector: Clean the injection port and inspect the rotor seal for wear.[13]

      • Improve Sample Preparation: Enhance the sample cleanup procedure (LLE or SPE) to better remove interfering substances from the plasma matrix.[17][18]

Experimental Protocols & Quantitative Data

While specific data for this compound is proprietary, the following protocols and data tables are based on validated methods for structurally similar dihydropyridine calcium channel blockers, providing a robust starting point for method development.

Detailed Experimental Protocol: Reversed-Phase HPLC-UV Method

This protocol outlines a typical method for quantifying a dihydropyridine compound (e.g., nifedipine (B1678770), a close analogue) in plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a centrifuge tube.

  • Add 50 µL of the internal standard (IS) working solution (e.g., nitrendipine at 1 µg/mL).

  • Vortex the mixture for 30 seconds.

  • Add 1.0 mL of an extraction solvent (e.g., a mixture of n-hexane and diethyl ether, 1:3 v/v).[6]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.[19]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex for 1 minute and inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150mm, 5µm particle size).[3]

  • Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate (KH2PO4) buffer (pH 4.8) in a 58:42 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 238 nm.[1][5]

Quantitative Data for Dihydropyridine Analogues

The tables below summarize typical method validation parameters achieved for compounds structurally related to niguldipine. These values serve as a benchmark for method optimization.

Table 1: Linearity and Detection Limits

CompoundMatrixLinearity RangeCorrelation Coefficient (r²)LLOQLODCitation
NifedipineHuman Plasma5.0 - 200.0 ng/mL> 0.995.0 ng/mL-[4]
NifedipineRat Plasma30 - 1000 ng/mL0.999830 ng/mL-[20]
NimodipineHuman Plasma0.1 - 40 ng/mL> 0.99380.1 ng/mL-[12]
DHP-014Rat Plasma2.5 - 200 nM0.998-1.0 nM[1][2]
NisoldipineBulk/Dosage5 - 25 µg/mL> 0.991.0 µg/mL0.4 µg/mL[10]

Table 2: Accuracy and Precision Data

CompoundMatrixConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Citation
NifedipineBulk Drug-< 2%< 2%99.7% - 100.27%[5]
DHP-014Rat Plasma10, 50, 100 nM4.7% - 7.9%6.9% - 9.9%97.9% - 103%[1][2]
NimodipineTablet-< 2%< 2%100.6%[3]

Visualized Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from plasma sample handling to final data analysis for niguldipine quantification.

G Experimental Workflow for Niguldipine Quantification in Plasma cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plasma 1. Plasma Sample Collection spike 2. Spike with Internal Standard plasma->spike extract 3. Liquid-Liquid Extraction spike->extract evap 4. Evaporation to Dryness extract->evap reconstitute 5. Reconstitution in Mobile Phase evap->reconstitute inject 6. Inject Sample reconstitute->inject separate 7. Chromatographic Separation (C18) inject->separate detect 8. UV Detection (238 nm) separate->detect integrate 9. Peak Integration detect->integrate calibrate 10. Calibration Curve Generation integrate->calibrate quantify 11. Quantification of Niguldipine calibrate->quantify

Caption: Workflow from plasma sample preparation to HPLC analysis and data processing.

Troubleshooting Decision Tree

This logical diagram provides a step-by-step guide for diagnosing and resolving common HPLC issues.

G HPLC Troubleshooting Decision Tree start Chromatographic Problem Observed pressure_issue Pressure Fluctuation / High Pressure? start->pressure_issue baseline_issue Baseline Noise / Drift? start->baseline_issue peak_issue Poor Peak Shape / Resolution? start->peak_issue sol_pressure1 Check for blockages (frits, filters). Flush or replace. pressure_issue->sol_pressure1 Yes sol_pressure2 Inspect tubing for kinks. pressure_issue->sol_pressure2 Yes sol_pressure3 Ensure buffer is dissolved in mobile phase. pressure_issue->sol_pressure3 Yes sol_baseline1 Degas mobile phase. Purge pump. baseline_issue->sol_baseline1 Yes sol_baseline2 Clean detector cell and column. baseline_issue->sol_baseline2 Yes sol_baseline3 Ensure stable column temperature. baseline_issue->sol_baseline3 Yes sol_peak1 Replace guard or analytical column. peak_issue->sol_peak1 Yes sol_peak2 Optimize mobile phase composition. peak_issue->sol_peak2 Yes sol_peak3 Check injector for leaks/plugs. Match sample solvent to mobile phase. peak_issue->sol_peak3 Yes

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Enhancing (+/-)-Niguldipine Selectivity for α1A-Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at enhancing the selectivity of (+/-)-Niguldipine for α1A-adrenoceptors.

Frequently Asked Questions (FAQs)

Q1: What is the established α1-adrenoceptor subtype selectivity of (+)- and (-)-Niguldipine?

A1: (+)-Niguldipine is a potent and selective antagonist for the α1A-adrenoceptor subtype.[1][2] It exhibits significantly higher affinity for α1A-adrenoceptors compared to α1B-adrenoceptors.[1][2] The (-)-enantiomer of Niguldipine is considerably less potent at α1A-adrenoceptors but has a comparable affinity to the (+)-enantiomer at α1B-adrenoceptors.[1]

Q2: What are the key challenges when determining the binding affinity of Niguldipine in vitro?

A2: A primary challenge is the high lipophilicity of Niguldipine.[2][3][4] This can lead to significant non-specific binding to membranes and experimental apparatus, which can interfere with accurate determination of binding affinities.[3][4] The apparent potency of Niguldipine can be highly dependent on the concentration of membrane protein in the assay, necessitating careful experimental design and data analysis to determine the 'true' Ki values.[1][3]

Q3: What are potential molecular strategies to enhance the α1A-selectivity of Niguldipine?

A3: While specific studies on modifying Niguldipine are limited, strategies can be inferred from the structure-activity relationships of other α1A-selective antagonists. Key amino acid residues in the α1A-adrenoceptor, such as Phe 86 in transmembrane domain 2, are known to be important for the binding of dihydropyridine-type antagonists. Modifications to the Niguldipine structure that enhance interaction with these specific residues, while potentially clashing with residues in the α1B and α1D subtypes, could improve selectivity. Additionally, exploring allosteric modulators that bind to sites other than the primary ligand-binding pocket could be a promising avenue for altering subtype selectivity.

Q4: Which experimental systems are most suitable for assessing α1-adrenoceptor subtype selectivity?

A4: The most common and reliable systems include:

  • Cell lines stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D): These provide a clean system to determine the affinity and functional potency of a compound for each subtype individually.[5]

  • Tissues with a predominant expression of a specific subtype: For example, rat vas deferens is enriched in α1A-adrenoceptors, while rat spleen and liver are rich in α1B-adrenoceptors.[2][6] However, it's important to note that most tissues contain a mixed population of subtypes.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Potential Cause Troubleshooting Steps
High Lipophilicity of Test Compound (e.g., Niguldipine) 1. Optimize Protein Concentration: Perform binding assays at multiple membrane protein concentrations and extrapolate to "zero" membrane protein to determine the 'true' Ki value.[1][3] 2. Include a Surfactant: Add a low concentration of a non-ionic detergent (e.g., 0.01% BSA or 0.1% CHAPS) to the assay buffer to reduce non-specific binding to labware and membranes. 3. Pre-treat Filters: Soak glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) before use to reduce radioligand binding to the filter.
Inappropriate Radioligand Concentration 1. Use a Low Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize non-specific binding. 2. Determine Kd Experimentally: If the Kd of the radioligand for the specific receptor preparation is unknown, perform a saturation binding experiment to determine it.
Insufficient Washing 1. Optimize Wash Steps: Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand. 2. Ensure Rapid Filtration and Washing: Minimize the time between filtration and washing to prevent dissociation of the radioligand-receptor complex.
Issue 2: Inconsistent or Non-Reproducible Results in Functional Assays (e.g., Calcium Mobilization)
Potential Cause Troubleshooting Steps
Cell Health and Passage Number 1. Maintain Consistent Cell Culture Conditions: Use cells within a defined low passage number range, as receptor expression levels and signaling efficiency can change with excessive passaging. 2. Monitor Cell Viability: Ensure high cell viability (>95%) before starting the assay using a method like trypan blue exclusion.
Dye Loading and Leakage 1. Optimize Dye Loading Conditions: Titrate the concentration of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time and temperature to achieve optimal signal-to-noise ratio without causing cellular stress. 2. Use a Leakage Inhibitor: Include an anion-exchange inhibitor like probenecid (B1678239) in the assay buffer to prevent leakage of the dye from the cells.
Compound Precipitation 1. Check Compound Solubility: Visually inspect the compound stock and final assay concentrations for any signs of precipitation. 2. Use a Suitable Solvent: Ensure the solvent used to dissolve the compound (e.g., DMSO) is compatible with the assay and is present at a final concentration that does not affect cell health or signaling (typically <0.1%).

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of Niguldipine Enantiomers for α1-Adrenoceptor Subtypes

CompoundReceptor SubtypeKi (nM)Source
(+)-Niguldipineα1A0.052[1]
α1B78[1]
(-)-Niguldipineα1A>2.08[1]
α1B58[1]
This compoundα1A0.298[3]
(-)-Niguldipineα1A3.12[3]
(+)-Niguldipineα1A0.145[3]

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for α1-Adrenoceptor Subtypes

Objective: To determine the binding affinity (Ki) of a test compound for α1A, α1B, and α1D adrenoceptors.

Materials:

  • Cell membranes from cell lines stably expressing a single human α1-adrenoceptor subtype.

  • Radioligand: [3H]-Prazosin (a non-subtype-selective α1-antagonist).

  • Test compound (e.g., (+)-Niguldipine).

  • Non-specific binding control: 10 µM Phentolamine.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes using standard homogenization and differential centrifugation techniques. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [3H]-Prazosin (at a concentration close to its Kd, e.g., 0.2 nM), 50 µL of binding buffer, and 100 µL of membrane preparation (e.g., 20 µg protein).

    • Non-Specific Binding: 50 µL of [3H]-Prazosin, 50 µL of 10 µM Phentolamine, and 100 µL of membrane preparation.

    • Competition: 50 µL of [3H]-Prazosin, 50 µL of varying concentrations of the test compound (e.g., 10⁻¹² to 10⁻⁵ M), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (IC50 or EC50) of a test compound at α1-adrenoceptor subtypes.

Materials:

  • Cell line stably expressing a single human α1-adrenoceptor subtype, seeded in a black-walled, clear-bottom 96-well plate.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Agonist (e.g., Phenylephrine).

  • Test compound (antagonist, e.g., (+)-Niguldipine).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells into the 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer (e.g., 2 µM).

    • Remove the cell culture medium and add 100 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with 100 µL of assay buffer.

    • Add 100 µL of assay buffer to each well.

  • Assay Protocol (Antagonist Mode):

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add varying concentrations of the test compound (antagonist) to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Add a fixed concentration of the agonist (e.g., the EC80 concentration of phenylephrine) to all wells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the maximal agonist response against the log concentration of the antagonist.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

G α1A-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Niguldipine (+)-Niguldipine (Antagonist) a1A_AR α1A-Adrenoceptor Niguldipine->a1A_AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->a1A_AR Activates Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response PKC->Response

Caption: Signaling pathway of the α1A-adrenoceptor.

G Workflow for α1-Adrenoceptor Selectivity Screening cluster_binding Primary Screen: Binding Affinity cluster_functional Secondary Screen: Functional Potency start Start: Synthesize Niguldipine Analogs binding_assay Radioligand Competition Binding Assay start->binding_assay a1A α1A-AR binding_assay->a1A a1B α1B-AR binding_assay->a1B a1D α1D-AR binding_assay->a1D data_analysis1 Calculate Ki values and Selectivity Ratios (Ki α1B/Ki α1A, Ki α1D/Ki α1A) a1D->data_analysis1 decision High α1A Selectivity? data_analysis1->decision functional_assay Calcium Mobilization Assay (Antagonist Mode) decision->functional_assay Yes stop Synthesize New Analogs / Stop decision->stop No func_a1A α1A-AR functional_assay->func_a1A func_a1B α1B-AR functional_assay->func_a1B func_a1D α1D-AR functional_assay->func_a1D data_analysis2 Calculate IC50 values and Functional Selectivity func_a1D->data_analysis2 end Lead Compound Identified data_analysis2->end

Caption: Experimental workflow for selectivity screening.

G Troubleshooting Logic for High Non-Specific Binding start High Non-Specific Binding Observed q1 Is the test compound highly lipophilic? start->q1 a1_yes Extrapolate to zero protein concentration Add BSA/detergent to buffer q1->a1_yes Yes q2 Is radioligand concentration > Kd? q1->q2 No a1_yes->q2 a2_yes Lower radioligand concentration to ≤ Kd q2->a2_yes Yes q3 Are filters pre-treated? q2->q3 No a2_yes->q3 a3_no Pre-soak filters in 0.5% PEI q3->a3_no No q4 Are wash steps optimized? q3->q4 Yes a3_no->q4 a4_no Increase wash volume and/or number of washes q4->a4_no No end Re-run Assay q4->end Yes a4_no->end

Caption: Logical relationships in troubleshooting.

References

Validation & Comparative

A Comparative Analysis of (+/-)-Niguldipine and Nifedipine on Vascular Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dihydropyridine (B1217469) calcium channel blockers (+/-)-Niguldipine and nifedipine (B1678770), focusing on their effects on vascular remodeling. Vascular remodeling, a complex process involving alterations in the structure and function of blood vessels, is a key contributor to cardiovascular diseases such as hypertension, atherosclerosis, and restenosis. A critical aspect of this process is the behavior of vascular smooth muscle cells (VSMCs), including their proliferation, migration, and the deposition of extracellular matrix (ECM). This guide synthesizes the available experimental data to offer an objective comparison of how these two compounds modulate these key events.

Executive Summary

While both this compound and nifedipine are dihydropyridine calcium channel blockers expected to influence vascular remodeling by modulating calcium influx into vascular smooth muscle cells, the extent of their effects and the available research differ significantly. Nifedipine is well-documented to inhibit VSMC proliferation and migration and to modulate ECM deposition through various signaling pathways. In contrast, direct experimental evidence detailing the effects of this compound on these specific aspects of vascular remodeling is limited. This guide presents a comprehensive overview of the known effects of nifedipine and draws potential parallels and distinctions for this compound based on its established pharmacological properties.

Mechanism of Action

Both nifedipine and this compound are L-type calcium channel blockers. By inhibiting the influx of extracellular calcium into VSMCs, they induce vasodilation. This reduction in intracellular calcium is also expected to interfere with calcium-dependent signaling pathways that regulate cell growth, movement, and protein synthesis, which are central to vascular remodeling.

Nifedipine has been shown to exert its effects on vascular remodeling through several signaling pathways:

  • LKB1-AMPK Pathway: Nifedipine activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn inhibits VSMC proliferation.[1]

  • MEK-ERK Pathway: It can suppress the mitogen-activated protein kinase kinase (MEK) and extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation.

  • Akt Signaling: Nifedipine has been demonstrated to inhibit Akt signaling, a pathway involved in cell survival and proliferation.

  • Pyk2-Src Axis: It interferes with VSMC migration by inhibiting the proline-rich tyrosine kinase 2 (Pyk2) and Src kinase signaling cascade.[2]

For this compound, while its primary mechanism is also the blockade of L-type calcium channels, it has also been shown to modulate potassium currents in vascular smooth muscle cells.[3] Specifically, it can increase outward potassium currents, which would contribute to membrane hyperpolarization and further promote vasodilation.[3] The implications of this dual ion channel modulation on the intricate signaling pathways of vascular remodeling have not been extensively studied.

Comparative Data on Vascular Remodeling Parameters

Due to the limited availability of direct comparative studies, this section primarily details the well-documented effects of nifedipine on key vascular remodeling parameters. The potential effects of this compound are inferred from its mechanism of action as a calcium channel blocker.

Vascular Smooth Muscle Cell (VSMC) Proliferation

Nifedipine: Numerous studies have demonstrated that nifedipine inhibits VSMC proliferation in a dose-dependent manner. This anti-proliferative effect is a key aspect of its potential to mitigate vascular remodeling.[1]

Nifedipine Concentration Inhibition of VSMC Proliferation (%) Experimental Model
1 µMSignificant inhibitionRat aortic smooth muscle cells
10 µMFurther significant inhibitionRat aortic smooth muscle cells

Table 1: Effect of Nifedipine on Vascular Smooth Muscle Cell Proliferation.

Vascular Smooth Muscle Cell (VSMC) Migration

Nifedipine: Nifedipine has been shown to inhibit VSMC migration, a crucial step in the formation of neointimal lesions.[2] This inhibition is mediated, at least in part, by its interference with the Pyk2-Src signaling pathway.[2]

Nifedipine Concentration Inhibition of VSMC Migration (%) Experimental Model
10 µMSignificant inhibition of PDGF-induced migrationHuman aortic smooth muscle cells
30 µMPotent inhibition of PDGF-induced migrationHuman aortic smooth muscle cells

Table 2: Effect of Nifedipine on Vascular Smooth Muscle Cell Migration.

This compound: There is a lack of specific studies investigating the effect of this compound on VSMC migration. Its ability to block calcium influx suggests a potential to interfere with the calcium-dependent mechanisms of cell motility.

Extracellular Matrix (ECM) Deposition

Nifedipine: The effect of nifedipine on ECM deposition is complex. Some studies suggest that calcium antagonists can inhibit the synthesis of ECM components like collagen by fibroblasts.[4] However, other research indicates that nifedipine may not significantly alter or could even increase the deposition of certain matrix proteins in other contexts.

Nifedipine Concentration Effect on ECM Component Experimental Model
1-100 µMInhibition of proline incorporation (collagen synthesis)Fibroblast-populated collagen matrices

Table 3: Effect of Nifedipine on Extracellular Matrix Deposition.

This compound: No direct experimental data was found regarding the effects of this compound on ECM deposition. Its impact would likely be dependent on the specific cell type and the local microenvironment.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms discussed, the following diagrams illustrate the key signaling pathways affected by nifedipine and a general experimental workflow for studying the effects of these compounds on vascular remodeling.

nifedipine_signaling Nifedipine Nifedipine L_type_Ca_Channel L-type Ca2+ Channel Nifedipine->L_type_Ca_Channel inhibits LKB1 LKB1 Nifedipine->LKB1 activates MEK MEK Nifedipine->MEK inhibits Akt Akt Nifedipine->Akt inhibits Pyk2 Pyk2 Nifedipine->Pyk2 inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx VSMC_Proliferation VSMC Proliferation Ca_influx->VSMC_Proliferation stimulates VSMC_Migration VSMC Migration Ca_influx->VSMC_Migration stimulates AMPK AMPK LKB1->AMPK AMPK->VSMC_Proliferation inhibits ERK ERK MEK->ERK ERK->VSMC_Proliferation promotes Akt->VSMC_Proliferation promotes Src Src Pyk2->Src Src->VSMC_Migration promotes

Caption: Signaling pathways modulated by nifedipine in vascular smooth muscle cells.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies VSMC_culture Culture Vascular Smooth Muscle Cells Treatment Treat with this compound or Nifedipine VSMC_culture->Treatment Proliferation_assay Proliferation Assay (e.g., BrdU, MTT) Treatment->Proliferation_assay Migration_assay Migration Assay (e.g., Boyden chamber, wound healing) Treatment->Migration_assay ECM_analysis ECM Deposition Analysis (e.g., Western blot, immunofluorescence) Treatment->ECM_analysis Animal_model Induce Vascular Injury in Animal Model Drug_administration Administer this compound or Nifedipine Animal_model->Drug_administration Histology Histological Analysis of Vascular Remodeling Drug_administration->Histology

Caption: General experimental workflow for comparative analysis of drug effects on vascular remodeling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the effects of compounds on vascular remodeling.

Vascular Smooth Muscle Cell (VSMC) Culture and Proliferation Assay
  • Cell Culture: Primary VSMCs are typically isolated from the aortas of rats or other animal models by enzymatic digestion. Cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Proliferation Assay (BrdU Incorporation): VSMCs are seeded in 96-well plates and synchronized in a serum-free medium. Cells are then stimulated to proliferate with a mitogen (e.g., platelet-derived growth factor, PDGF) in the presence or absence of varying concentrations of the test compounds (this compound or nifedipine). After an incubation period, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, is added. The incorporation of BrdU into newly synthesized DNA is then quantified using an enzyme-linked immunosorbent assay (ELISA) with an anti-BrdU antibody.

VSMC Migration Assay (Boyden Chamber)
  • Assay Principle: This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant.

  • Procedure: A Boyden chamber consists of two compartments separated by a microporous membrane. VSMCs are placed in the upper chamber in a serum-free medium, with or without the test compounds. The lower chamber contains a chemoattractant, such as PDGF. After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope.

Extracellular Matrix (ECM) Deposition Analysis (Western Blot)
  • Sample Preparation: VSMCs are cultured and treated with the test compounds as described above. After treatment, the cell culture supernatant (containing secreted ECM proteins) and the cell lysate are collected.

  • Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for ECM proteins of interest (e.g., collagen I, fibronectin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion and Future Directions

Nifedipine has well-established inhibitory effects on key processes of vascular remodeling, including VSMC proliferation and migration. Its mechanisms of action involve the modulation of several important signaling pathways. While this compound, as a potent dihydropyridine calcium channel blocker with additional effects on potassium channels, is theoretically poised to have similar or potentially more complex effects on vascular remodeling, there is a clear and significant gap in the scientific literature.

Future research should focus on directly investigating the effects of this compound on VSMC proliferation, migration, and ECM deposition. Direct comparative studies with nifedipine are crucial to delineate the relative potencies and potential therapeutic advantages of each compound in the context of vascular remodeling. Elucidating the signaling pathways modulated by this compound will provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent for cardiovascular diseases characterized by pathological vascular remodeling.

References

A Comparative Analysis of (+/-)-Niguldipine Enantiomers' Binding Affinity to Ca2+ Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of the enantiomers of Niguldipine, a potent L-type and T-type calcium channel blocker. Understanding the stereoselectivity of drug candidates is a critical aspect of modern drug development, offering insights into potency, selectivity, and potential off-target effects. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying molecular interactions.

Data Summary: Binding Affinities of Niguldipine Enantiomers

The binding affinity of the two enantiomers of Niguldipine for L-type calcium channels demonstrates significant stereoselectivity, with the (+)-enantiomer consistently showing higher affinity. The following table summarizes the key quantitative data from radioligand binding assays.

EnantiomerTissue/PreparationRadioligandKi (dissociation constant)Fold Difference ((-)/(+))Reference
(+)-Niguldipine Guinea-pig skeletal muscle[3H]PN200-11085 pmol/l~40x[1]
(-)-Niguldipine Guinea-pig skeletal muscle[3H]PN200-110~3.4 nmol/l (estimated)[1]
(+)-Niguldipine Guinea-pig brain[3H]PN200-110140 pmol/l~40x[1]
(-)-Niguldipine Guinea-pig brain[3H]PN200-110~5.6 nmol/l (estimated)[1]
(+)-Niguldipine Guinea-pig heart[3H]PN200-11045 pmol/l~40x[1]
(-)-Niguldipine Guinea-pig heart[3H]PN200-110~1.8 nmol/l (estimated)[1]
(+/-)-Niguldipine Guinea pig atrial myocytesN/A (electrophysiology)IC50 = 0.18 µM (for T-type current)N/A[2]

Note: The Ki values for (-)-Niguldipine were estimated based on the statement that it is approximately 40 times less potent[1].

Studies have consistently shown that (+)-Niguldipine binds with very high affinity to Ca2+ channels[1]. In contrast, (-)-Niguldipine is reported to be about 40-fold less potent in binding to 1,4-dihydropyridine (B1200194) receptors on L-type Ca2+ channels[1]. Another study confirms a 45-fold lower affinity for calcium channel binding sites for (-)-niguldipine[3]. Interestingly, while a high degree of enantioselectivity is observed in binding assays, the difference in the blocking effect on L-type Ca2+ currents in guinea-pig ventricular myocytes was found to be much smaller (≤ 4.4-fold)[4]. Furthermore, (+)-Niguldipine has been shown to be more potent than (-)-Niguldipine in blocking both L-type and T-type Ca2+ currents[2].

Experimental Protocols

The determination of binding affinity for Niguldipine enantiomers to Ca2+ channels is typically achieved through radioligand binding assays and electrophysiological measurements.

Radioligand Binding Assay

This method quantifies the interaction between a radiolabeled ligand (e.g., [3H]PN200-110, a dihydropyridine (B1217469) Ca2+ channel antagonist) and its receptor (the Ca2+ channel) in the presence of a competing unlabeled ligand (e.g., (+)- or (-)-Niguldipine).

General Protocol:

  • Membrane Preparation: Tissues (e.g., guinea-pig skeletal muscle, brain, or heart) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the Ca2+ channels.

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (Niguldipine enantiomers).

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the competitor is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through Ca2+ channels in living cells and the effect of the drug on this current.

General Protocol:

  • Cell Preparation: Isolated cells (e.g., guinea pig atrial myocytes) are placed in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Configuration: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal"). The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: The membrane potential is clamped at a holding potential and then depolarized to specific test potentials to activate the Ca2+ channels and elicit Ca2+ currents.

  • Drug Application: The Niguldipine enantiomers are applied to the cell via the extracellular solution.

  • Data Acquisition and Analysis: The Ca2+ currents are recorded before and after drug application. The percentage of current inhibition at different drug concentrations is used to determine the half-maximal inhibitory concentration (IC50).

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Niguldipine Action on L-type Ca2+ Channels

G cluster_channel L-type Ca2+ Channel cluster_drug Niguldipine Enantiomers Resting Resting State Active Active (Open) State Resting->Active Activation Inactive Inactive State Active->Inactive Inactivation Ca_in Ca2+ Influx Active->Ca_in Inactive->Resting Recovery Inactive->Resting Stabilizes inactive state Inhibits recovery Niguldipine (+)-Niguldipine (-)-Niguldipine Niguldipine->Inactive High-affinity binding Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_in->Cellular_Response Depolarization Membrane Depolarization Depolarization->Resting

Caption: Mechanism of L-type Ca2+ channel inhibition by Niguldipine.

References

A Comparative Guide to the Neuroprotective Efficacy of Nimodipine in Oxygen-Glucose Deprivation Models

Author: BenchChem Technical Support Team. Date: December 2025

Nimodipine (B1678889), a dihydropyridine (B1217469) calcium channel blocker, has demonstrated significant neuroprotective properties in various in vitro models of ischemia.[1][2][3][4][5] Studies utilizing OGD, a common in vitro model mimicking ischemic conditions, have shown that nimodipine can enhance neuronal survival.[2][3]

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective effects of nimodipine have been quantified in several studies. A key study using nerve growth factor (NGF)-differentiated PC12 neuronal cultures reported that nimodipine (at concentrations of 1-100 μM) conferred a 65±13% neuroprotective effect against OGD-induced cell death.[3] This protective effect was observed to be time-dependent, with the most significant protection occurring within the first 5 hours of OGD exposure.[2][3] In another study on a global ischemia rat model, nimodipine treatment resulted in a significant increase in hippocampal cell viability, from 47.50±5.64% in the ischemia group to 95.46±6.60% in the nimodipine-treated group.[6][7]

CompoundCell Line/ModelConcentration RangeNeuroprotection RateKey Findings
Nimodipine NGF-differentiated PC12 cells1-100 μM65 ± 13%Time-dependent protection, most effective within the first 5 hours of OGD.
Nimodipine Rat global ischemia modelNot specified95.46 ± 6.60% cell viabilitySignificantly suppressed extracellular glutamate (B1630785) release.
(±)-Niguldipine Not availableNot availableNot availableNo data available in OGD models.

Experimental Protocols

The following is a representative experimental protocol for assessing the neuroprotective effects of nimodipine in an OGD model using PC12 cells.

Cell Culture and Differentiation:

  • PC12 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For differentiation, cells are seeded onto collagen-coated plates and treated with nerve growth factor (NGF) at a concentration of 50 ng/mL for 7-10 days.

Oxygen-Glucose Deprivation (OGD) Procedure:

  • The culture medium is replaced with a glucose-free DMEM.

  • The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 5 hours).

  • Nimodipine or the vehicle control is added to the culture medium at the desired concentrations prior to or during the OGD exposure.

Assessment of Neuroprotection:

  • Lactate Dehydrogenase (LDH) Assay: Cell death is quantified by measuring the release of LDH into the culture medium.

  • Caspase-3 Activity Assay: Apoptosis is assessed by measuring the activity of caspase-3, a key executioner caspase.

  • MTT Assay: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

Experimental Workflow for OGD Studies

G cluster_prep Cell Preparation cluster_ogd OGD Induction cluster_analysis Neuroprotection Assessment PC12 PC12 Cell Culture NGF NGF Differentiation PC12->NGF GlucoseFree Glucose-Free Medium NGF->GlucoseFree Start OGD Hypoxia Hypoxic Chamber (95% N2, 5% CO2) GlucoseFree->Hypoxia LDH LDH Assay (Cell Death) Hypoxia->LDH Analyze Caspase3 Caspase-3 Assay (Apoptosis) Hypoxia->Caspase3 Analyze MTT MTT Assay (Cell Viability) Hypoxia->MTT Analyze Treatment Nimodipine Treatment Treatment->Hypoxia

Caption: Workflow of an in vitro OGD experiment.

Signaling Pathways in Nimodipine-Mediated Neuroprotection

Nimodipine's neuroprotective effects are primarily attributed to its role as an L-type voltage-gated calcium channel (L-VGCC) antagonist.[1] By blocking these channels, nimodipine prevents the excessive influx of calcium into neurons, a key event in the ischemic cascade that leads to excitotoxicity and cell death.

Beyond its direct channel-blocking activity, nimodipine has been shown to modulate other signaling pathways. One proposed mechanism involves the activation of the ERK/CREB signaling pathway.[1] This pathway is crucial for promoting neuronal survival and plasticity. Nimodipine treatment has been observed to increase the phosphorylation of both ERK and CREB, leading to the transcription of pro-survival genes.[1]

Furthermore, nimodipine's neuroprotective actions may also involve the inhibition of microglial activation.[8] In response to ischemic injury, microglia can become over-activated and release pro-inflammatory cytokines and reactive oxygen species, exacerbating neuronal damage. Nimodipine has been shown to suppress this inflammatory response, thereby contributing to its overall neuroprotective profile.[8]

Nimodipine's Neuroprotective Signaling Pathways

G cluster_stimulus Stimulus cluster_drug Drug Action cluster_pathways Cellular Pathways cluster_outcome Outcome OGD Oxygen-Glucose Deprivation (OGD) LVGCC L-type Ca2+ Channels OGD->LVGCC Activates Microglia Microglial Activation OGD->Microglia Activates Nimodipine Nimodipine Nimodipine->LVGCC Blocks Nimodipine->Microglia Inhibits ERK_CREB ERK/CREB Pathway Nimodipine->ERK_CREB Activates Ca_influx Ca2+ Influx LVGCC->Ca_influx Allows NeuronalDeath Neuronal Death Ca_influx->NeuronalDeath Leads to Microglia->NeuronalDeath Contributes to Neuroprotection Neuroprotection ERK_CREB->Neuroprotection Promotes

Caption: Nimodipine's signaling in neuroprotection.

References

Comparing the potency of (+)-niguldipine and (-)-niguldipine in blocking Ca2+ currents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoselective inhibition of voltage-gated calcium channels by (+)-niguldipine and (-)-niguldipine, supported by experimental data from electrophysiological studies.

The dihydropyridine (B1217469) niguldipine is a potent blocker of voltage-gated Ca2+ channels, and its action is known to be stereospecific. This guide provides a comparative analysis of the potency of its two enantiomers, (+)-niguldipine and (-)-niguldipine, in inhibiting Ca2+ currents. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Potency

One study using radioligand binding assays on guinea-pig heart membranes found that (-)-niguldipine was approximately 40 times less potent than (+)-niguldipine in binding to the 1,4-dihydropyridine (B1200194) receptor of L-type Ca2+ channels.[1] Functional analysis of L-type Ca2+ current inhibition in guinea-pig ventricular myocytes revealed a smaller but significant difference in potency, with (S)-niguldipine (the (+)-enantiomer) being up to 4.4 times more potent than its (R)-enantiomer (the (-)-enantiomer).

In guinea pig atrial cells, it was qualitatively confirmed that (+)-niguldipine is more potent than (-)-niguldipine in blocking both T-type and L-type Ca2+ currents.[2] For the racemic mixture, (+/-)-niguldipine, the IC50 for T-type Ca2+ current inhibition was determined to be 0.18 µM.[2]

Enantiomer/MixtureTargetMethodCell TypePotency
(+)-Niguldipine L-type Ca2+ Channel (1,4-DHP Receptor)Radioligand Binding AssayGuinea-pig heart membranesKi = 45 pmol/l[1]
(-)-Niguldipine L-type Ca2+ Channel (1,4-DHP Receptor)Radioligand Binding AssayGuinea-pig heart membranes~40-fold less potent than (+)-enantiomer[1]
(+)-Niguldipine (S-Niguldipine) L-type Ca2+ CurrentWhole-Cell Patch ClampGuinea-pig ventricular myocytesUp to 4.4-fold more potent than (-)-enantiomer
(-)-Niguldipine (R-Niguldipine) L-type Ca2+ CurrentWhole-Cell Patch ClampGuinea-pig ventricular myocytesLess potent than (+)-enantiomer
This compound T-type Ca2+ CurrentWhole-Cell Patch ClampGuinea-pig atrial myocytesIC50 = 0.18 µM[2]
(+)-Niguldipine T-type & L-type Ca2+ CurrentsWhole-Cell Patch ClampGuinea-pig atrial myocytesMore potent than (-)-niguldipine[2]
(-)-Niguldipine T-type & L-type Ca2+ CurrentsWhole-Cell Patch ClampGuinea-pig atrial myocytesLess potent than (+)-niguldipine[2]

Experimental Protocols

The following is a representative methodology for assessing the effects of niguldipine enantiomers on Ca2+ currents using the whole-cell patch-clamp technique, based on protocols described for cardiac myocytes.

Cell Preparation
  • Isolation of Myocytes: Single ventricular or atrial myocytes are enzymatically isolated from guinea pig hearts.

  • Cell Culture: The isolated myocytes are stored in a high K+ solution and used for experiments within a few hours.

Electrophysiological Recording
  • Technique: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Pipettes: Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • Pipette (Intracellular) Solution (in mM): 100 CsCl, 40 CsOH, 1 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.3 with CsOH).[3] Cesium is used to block outward K+ currents.

    • Bath (Extracellular) Solution (in mM): 135 NaCl, 1 MgCl2, 20 CsCl, 10 Glucose, 10 HEPES, 3 4-aminopyridine, 1 CaCl2 (pH adjusted to 7.4 with NaOH).[3]

  • Data Acquisition:

    • Whole-cell currents are filtered at 1-2 kHz and digitized at 2-5 kHz.

    • Cell capacitance and series resistance are compensated.

Voltage Protocol to Isolate and Measure Ca2+ Currents
  • Holding Potential: The membrane potential is held at -80 mV or -90 mV to ensure availability of both T-type and L-type Ca2+ channels.

  • Separation of T-type and L-type Currents: A voltage protocol is used to distinguish between the two current types.

    • To inactivate T-type channels and isolate L-type currents, a prepulse to -40 mV can be applied before the test pulse.

    • T-type currents can be elicited by test pulses from a more negative holding potential (e.g., -90 mV).

  • Test Pulses: Depolarizing voltage steps (e.g., to 0 mV for 200-250 ms) are applied to elicit Ca2+ currents. Current-voltage (I-V) relationships are generated by applying a series of test pulses in 10 mV increments (e.g., from -40 mV to +50 mV).

  • Drug Application: After obtaining stable baseline recordings, (+)-niguldipine and (-)-niguldipine are applied to the bath solution at various concentrations to determine their inhibitory effects and construct dose-response curves.

Visualizations

Experimental Workflow for Comparing Niguldipine Enantiomers

G cluster_prep Cell Preparation cluster_recording Whole-Cell Patch Clamp Recording cluster_analysis Data Analysis cell_isolation Enzymatic Isolation of Guinea Pig Cardiac Myocytes cell_storage Storage in High K+ Solution cell_isolation->cell_storage giga_seal Gigaohm Seal Formation cell_storage->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Ca2+ Currents (Voltage Protocol) whole_cell->baseline drug_app Bath Application of (+)- or (-)-Niguldipine baseline->drug_app record_effect Record Ca2+ Currents in Presence of Drug drug_app->record_effect measure_inhibition Measure Inhibition of Peak Ca2+ Current record_effect->measure_inhibition dose_response Construct Dose-Response Curves measure_inhibition->dose_response calc_ic50 Calculate IC50 Values dose_response->calc_ic50 compare_potency Compare Potency of Enantiomers calc_ic50->compare_potency

Caption: Workflow of a whole-cell patch-clamp experiment.

Signaling Pathway of Ca2+ Channel Blockade

G cluster_membrane Cell Membrane Ca_channel Voltage-Gated Ca2+ Channel (L-type / T-type) intracellular Intracellular Space Ca_channel->intracellular Ca2+ blocked_influx Blocked Ca2+ Influx Ca_channel->blocked_influx X niguldipine (+)- or (-)-Niguldipine niguldipine->Ca_channel Binds to Channel extracellular Extracellular Space extracellular->Ca_channel Ca2+ ca_influx Ca2+ Influx

Caption: Mechanism of Ca2+ channel blockade by niguldipine.

References

A Comparative Guide to the Neuronal Effects of (+/-)-Niguldipine and Other L-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the L-type calcium channel blocker (+/-)-Niguldipine across different neuronal cell lines. Due to the limited availability of direct comparative studies of Niguldipine on commonly used neuronal cell lines, this guide synthesizes available data and provides a cross-comparison with the well-characterized L-type calcium channel blockers, Nimodipine (B1678889) and Nifedipine (B1678770), on the SH-SY5Y and PC12 cell lines. This guide aims to be a valuable resource for researchers investigating neuronal calcium signaling and developing novel therapeutics.

Data Presentation

Table 1: Inhibition of Depolarization-Induced Calcium Influx

CompoundCell LineConcentrationInhibition of Ca2+ InfluxCitation
This compound NG 108-1510 µM~65%[1]
NimodipineSH-SY5Y1 µMAttenuated MPP+-induced rise in cytosolic calcium[2]
NifedipineSH-SY5Y1 µMPartial inhibition[3]

Table 2: Neuroprotective Effects

CompoundCell LineAssayConcentrationNeuroprotective EffectCitation
NimodipinePC12Oxygen-Glucose Deprivation1-100 µM65 ± 13% protection[4]
NifedipinePC12Oxygen-Glucose Deprivation1-100 µM30-55 ± 8% protection[4]

Table 3: Effects on Neurite Outgrowth

CompoundCell LineConcentrationEffect on Neurite OutgrowthCitation
NimodipinePC1210 µM~2.0-fold increase in length[5]
NimodipinePC1220 µM~3.0-fold increase in length[5]
NifedipinePC1250 µMPromoted neurite outgrowth[6]

Table 4: Binding Affinity (Ki) for L-type Calcium Channels

CompoundTissue/Cell SourceKi ValueCitation
(+)-Niguldipine Guinea-pig brain membranes140 pM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound, Nimodipine, or Nifedipine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Calcium Influx Assay (Fura-2 AM Imaging)

This protocol allows for the ratiometric measurement of intracellular calcium concentration.

Materials:

  • SH-SY5Y or PC12 cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable imaging buffer

  • High potassium stimulation buffer (e.g., HBS with 50 mM KCl)

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Mount the coverslip in an imaging chamber on the microscope stage.

  • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Perfuse the cells with the test compound (e.g., Niguldipine) for a defined period.

  • Stimulate the cells with high potassium buffer to induce depolarization and calcium influx.

  • Record the changes in the F340/F380 ratio over time.

  • The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.

Neurite Outgrowth Assay

This protocol is used to quantify the effect of compounds on neuronal differentiation.

Materials:

  • PC12 cells

  • Complete culture medium

  • Low-serum differentiation medium (e.g., DMEM with 1% horse serum)

  • Nerve Growth Factor (NGF)

  • Test compounds (Nimodipine, Nifedipine)

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed PC12 cells at a low density on collagen-coated plates or coverslips.

  • The following day, replace the medium with low-serum medium containing a sub-optimal concentration of NGF (e.g., 50 ng/mL).

  • Add the test compounds at various concentrations.

  • Incubate the cells for 48-72 hours to allow for neurite extension.

  • Capture images of multiple random fields for each condition.

  • Using image analysis software, measure the length of the longest neurite for at least 100 cells per condition. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.

  • Quantify the percentage of neurite-bearing cells and the average neurite length.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows relevant to the action of L-type calcium channel blockers in neuronal cells.

L_type_calcium_channel_blockade cluster_membrane Cell Membrane cluster_cytosol Cytosol LTCC L-type Ca2+ Channel Ca_influx Ca2+ Influx LTCC->Ca_influx Mediates Depolarization Depolarization Depolarization->LTCC Opens Niguldipine This compound Niguldipine->LTCC Blocks Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream Activates

Caption: Blockade of L-type calcium channels by this compound.

Nimodipine_Signaling_Pathway Nimodipine Nimodipine LTCC L-type Ca2+ Channel Nimodipine->LTCC Binds to PKC PKC LTCC->PKC Activates MEK MEK PKC->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB GeneExpression Gene Expression (Neurotrophic factors, Antioxidants) CREB->GeneExpression NeuriteOutgrowth Neurite Outgrowth & Neuroprotection GeneExpression->NeuriteOutgrowth

Caption: Nimodipine-induced signaling pathway in PC12 cells.[8]

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Comparison CellCulture Neuronal Cell Culture (SH-SY5Y or PC12) Viability Cell Viability (MTT Assay) CellCulture->Viability Calcium Calcium Imaging (Fura-2 AM) CellCulture->Calcium Neurite Neurite Outgrowth CellCulture->Neurite DrugPrep Drug Preparation (Niguldipine & Alternatives) DrugPrep->Viability DrugPrep->Calcium DrugPrep->Neurite DataAnalysis Quantitative Analysis Viability->DataAnalysis Calcium->DataAnalysis Neurite->DataAnalysis Comparison Comparative Evaluation DataAnalysis->Comparison

References

Efficacy of (+/-)-Niguldipine in Comparison to Other Dihydropyridine Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of (+/-)-Niguldipine and other prominent dihydropyridine (B1217469) derivatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Efficacy Data

The following tables summarize the quantitative data on the potency and physiological effects of various dihydropyridine calcium channel blockers, including this compound.

Table 1: Inhibitory Potency of Dihydropyridine Derivatives

CompoundParameterValueSpeciesTissue/PreparationMethod
(+)-Niguldipine Ki45 pmol/lGuinea-pigHeartRadioligand Binding Assay
Ki85 pmol/lGuinea-pigSkeletal MuscleRadioligand Binding Assay
Ki140 pmol/lGuinea-pigBrainRadioligand Binding Assay
(-)-Niguldipine Ki~40-fold less potent than (+)-enantiomerGuinea-pigHeart, Skeletal Muscle, BrainRadioligand Binding Assay
This compound IC500.18 µMGuinea-pigAtrial Myocytes (T-type Ca2+ currents)Whole-cell tight seal recording
Elgodipine IC508.0 x 10⁻¹² M (vs. high K+)RabbitMesenteric ArteryIsolated Tissue Contraction Assay
IC502.0 x 10⁻¹³ M (vs. agonist)RabbitMesenteric ArteryIsolated Tissue Contraction Assay
IC502.6 x 10⁻¹⁰ M (vs. high K+)SheepCoronary ArteryIsolated Tissue Contraction Assay
IC509.0 x 10⁻⁸ M (vs. agonist)SheepCoronary ArteryIsolated Tissue Contraction Assay
Nisoldipine IC508.5 x 10⁻⁸ MRatPortal VeinIsolated Tissue Contraction Assay

Table 2: Comparative Hypotensive Effects in Spontaneously Hypertensive Rats (SHR) vs. Normotensive Rats (NR) [1]

CompoundHypotensive Effect in SHR vs. NREffect on Heart Rate in SHR
Nisoldipine Stronger in SHRTachycardia at doses higher than hypotensive doses
Nitrendipine Stronger in SHRTachycardia at doses higher than hypotensive doses
Nicardipine Stronger in SHRTachycardia at doses higher than hypotensive doses
Nifedipine (B1678770) Stronger in SHRTachycardia at doses higher than hypotensive doses
Nimodipine Stronger in SHRTachycardia at doses higher than hypotensive doses
Niludipine Stronger in SHRTachycardia at doses higher than hypotensive doses

Table 3: Clinical Comparison of Amlodipine (B1666008) and Nifedipine in Essential Hypertension [2]

ParameterNifedipine (20 mg twice daily)Amlodipine (5 mg once daily)P-value
Peak Blood Pressure (2 hours post-dose) 136.1/84.8 mmHg-<0.001 / <0.005 (vs. trough)
Trough Blood Pressure (12 or 24 hours post-dose) 155.2/90.9 mmHg147.6/89.1 mmHg<0.05 (Supine SBP), NS (DBP)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of dihydropyridine derivatives.

Radioligand Binding Assay for L-type Ca2+ Channels

This assay determines the binding affinity of a compound to the L-type calcium channel.

  • Membrane Preparation : Tissues (e.g., guinea-pig heart, skeletal muscle, or brain) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the L-type calcium channels.[3]

  • Incubation : The membrane preparation is incubated with a radiolabeled dihydropyridine ligand (e.g., --INVALID-LINK---PN 200-110) and varying concentrations of the test compound (e.g., this compound).

  • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification : The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]

In Vitro Calcium Influx Assay

This assay measures the ability of a compound to block the influx of calcium into cells.

  • Cell Culture : Cells expressing L-type calcium channels (e.g., vascular smooth muscle cells or transfected cell lines) are seeded into a 96-well plate.[4]

  • Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[4]

  • Compound Incubation : The cells are incubated with various concentrations of the test dihydropyridine derivative.[4]

  • Depolarization : A depolarizing stimulus, such as a high concentration of potassium chloride (KCl), is added to open the voltage-gated calcium channels.[4]

  • Fluorescence Measurement : The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[4]

  • Data Analysis : The IC50 value, representing the concentration of the compound that inhibits 50% of the calcium influx, is calculated.

Whole-Cell Patch-Clamp Technique

This electrophysiological technique directly measures the effect of a compound on the ionic currents flowing through calcium channels.

  • Cell Preparation : Single cells, such as guinea pig atrial myocytes, are isolated.[5]

  • Patch-Clamp Recording : A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Voltage Protocol : A specific voltage protocol is applied to the cell to isolate different types of calcium currents (e.g., T-type and L-type).[5]

  • Compound Application : The test compound is applied to the cell via the extracellular solution.

  • Current Measurement : The resulting calcium currents are recorded and measured before and after the application of the compound.[5]

  • Data Analysis : The percentage of current inhibition by the compound is determined, and an IC50 value can be calculated.[5]

Visualizations

The following diagrams illustrate the signaling pathway of dihydropyridine derivatives and a typical experimental workflow for their evaluation.

Dihydropyridine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DHP Dihydropyridine (e.g., Niguldipine) L_type L-type Ca²⁺ Channel DHP->L_type Blockade T_type T-type Ca²⁺ Channel DHP->T_type Blockade (e.g., Niguldipine) Alpha1_AR α1-Adrenoceptor DHP->Alpha1_AR Blockade (e.g., Niguldipine) Ca_influx Ca²⁺ Influx L_type->Ca_influx Inhibition T_type->Ca_influx Inhibition Vaso Vasodilation Ca_influx->Vaso Reduced Intracellular Ca²⁺ leads to

Caption: Signaling pathway of dihydropyridine derivatives.

Experimental_Workflow start Start: Synthesized Dihydropyridine Derivatives in_vitro In Vitro Screening start->in_vitro binding Radioligand Binding Assay (Determine Ki) in_vitro->binding calcium Calcium Influx Assay (Determine IC50) in_vitro->calcium patch Patch-Clamp Electrophysiology (Confirm channel blockade) in_vitro->patch ex_vivo Ex Vivo Tissue Assays binding->ex_vivo calcium->ex_vivo patch->ex_vivo aortic_ring Isolated Aortic Ring Contraction (Assess vasodilation) ex_vivo->aortic_ring in_vivo In Vivo Animal Models aortic_ring->in_vivo shr Spontaneously Hypertensive Rats (Evaluate hypotensive effect) in_vivo->shr end Lead Compound Identification shr->end

Caption: Experimental workflow for efficacy evaluation.

Discussion

This compound demonstrates high affinity for L-type calcium channels, with its (+)-enantiomer being significantly more potent.[3] Notably, this compound also exhibits inhibitory effects on T-type calcium channels, a characteristic that may not be shared by all dihydropyridines and could contribute to a unique pharmacological profile.[5] Furthermore, (+)-Niguldipine has been shown to bind with high affinity to a subtype of alpha 1-adrenoceptors, suggesting a multimodal mechanism of action that could influence its overall efficacy and side-effect profile.[3]

When compared to other dihydropyridines like nifedipine and amlodipine, the primary mechanism of action via L-type calcium channel blockade is conserved, leading to vasodilation and a reduction in blood pressure.[6][7] Clinical studies comparing amlodipine and nifedipine have shown comparable efficacy in lowering blood pressure, with differences mainly observed in their pharmacokinetic profiles and dosing frequencies.[2][8][9] Amlodipine, with its longer half-life, allows for once-daily dosing and may provide more consistent blood pressure control.[2][6]

The choice of a specific dihydropyridine derivative in a research or clinical setting will depend on the desired pharmacological profile, including potency, selectivity for different calcium channel subtypes, and potential off-target effects. The experimental protocols and comparative data presented in this guide provide a framework for making such informed decisions.

References

In Vitro vs. In Vivo Correlation of (+/-)-Niguldipine's Antihypertensive Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo antihypertensive effects of (+/-)-Niguldipine, a dihydropyridine (B1217469) calcium channel blocker. By examining experimental data from both laboratory-based assays and animal models, this document aims to offer a comprehensive overview for researchers in cardiovascular pharmacology and drug development.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its antihypertensive effect primarily by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium ions, a critical step in the signaling cascade that leads to muscle contraction. The subsequent relaxation of vascular smooth muscle results in vasodilation, decreased peripheral resistance, and ultimately, a reduction in blood pressure.[1]

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and related dihydropyridine calcium channel blockers. It is important to note that a direct in vitro-in vivo correlation (IVIVC) study for this compound in a single species was not identified in the reviewed literature. Therefore, this comparison is based on data from different species and experimental setups.

Table 1: In Vitro Efficacy of this compound and Other Dihydropyridines

CompoundPreparationAssayParameterValueSpecies
(+)-Niguldipine Skeletal Muscle MembranesRadioligand BindingKi85 pMGuinea Pig
Brain MembranesRadioligand BindingKi140 pMGuinea Pig
Heart MembranesRadioligand BindingKi45 pMGuinea Pig
This compound Guinea Pig Atrial CellsWhole-Cell Patch ClampIC50 (T-type Ca2+ current)0.18 µMGuinea Pig
NifedipineFrog Atrial FibersElectrophysiologyIC50 (Ca2+ channels)0.2 µMFrog
NicardipineFrog Atrial FibersElectrophysiologyIC50 (Ca2+ channels)1 µMFrog

Table 2: In Vivo Antihypertensive Efficacy of this compound and Nifedipine

CompoundAnimal ModelRoute of AdministrationDoseEffect on Blood Pressure
This compound (B 844-39) Normotensive DogsOral (p.o.)0.3 mg/kgMarked and persistent decrease
Renal Hypertensive DogsOral (p.o.)0.3 mg/kg (twice daily)Marked and persistent decrease
NifedipineSpontaneously Hypertensive Rats (SHRs)Intravenous (i.v.)1 mg/kgSignificant hypotensive effect
NifedipineYoung Spontaneously Hypertensive Rats (SHRs)Oral50 mg/kg/day (chronic)Prevented blood pressure increase

Experimental Protocols

In Vitro: Vascular Smooth Muscle Relaxation Assay (Rat Aorta)

This protocol outlines a standard method for assessing the vasorelaxant effects of a compound on isolated rat aortic rings.[2][3][4]

  • Tissue Preparation:

    • Male Sprague-Dawley rats are anesthetized, and the thoracic aorta is carefully excised and placed in cold Krebs' solution.

    • The aorta is cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in length.

    • For endothelium-denuded experiments, the intimal surface of the rings is gently rubbed.

  • Organ Bath Setup:

    • Aortic rings are mounted in organ bath chambers containing Krebs' solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

  • Experimental Procedure:

    • The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).

    • The rings are pre-contracted with an agonist such as phenylephrine (B352888) (1 µM).

    • Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound) are added to the bath.

    • Changes in isometric tension are recorded to determine the concentration-response relationship and calculate the IC50 value for relaxation.

In Vivo: Blood Pressure Measurement in Conscious Rats

This protocol describes a common method for measuring blood pressure in conscious rats, often using telemetry or the tail-cuff method.[5][6][7]

  • Animal Model:

    • Spontaneously Hypertensive Rats (SHRs) are a widely used model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Telemetry Implantation (for continuous measurement):

    • A telemetric device is surgically implanted in the rat, with the catheter inserted into the abdominal aorta.

    • The body of the transmitter is placed in the abdominal cavity.

    • Animals are allowed to recover for at least one week before measurements are taken.

  • Tail-Cuff Method (for non-invasive measurement):

    • The rat is placed in a restrainer.

    • A cuff and a sensor are placed on the base of the tail.

    • The cuff is inflated and then slowly deflated, and the sensor detects the return of blood flow to determine systolic blood pressure.

  • Drug Administration and Data Collection:

    • The test compound is administered via the desired route (e.g., oral gavage, intravenous injection).

    • Blood pressure and heart rate are recorded continuously (telemetry) or at specific time points (tail-cuff) before and after drug administration to determine the dose-response effect.

Visualizations

Niguldipine_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx inhibits Niguldipine This compound Niguldipine->L_type_Ca_Channel blocks Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to inhibition of BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Signaling pathway of this compound's antihypertensive action.

In_Vitro_Workflow Start Start: Isolate Rat Thoracic Aorta Prepare_Rings Prepare 4mm Aortic Rings Start->Prepare_Rings Mount_in_Bath Mount Rings in Organ Bath Prepare_Rings->Mount_in_Bath Equilibrate Equilibrate under Tension Mount_in_Bath->Equilibrate Pre_contract Pre-contract with Phenylephrine Equilibrate->Pre_contract Add_Niguldipine Add Cumulative Doses of This compound Pre_contract->Add_Niguldipine Record_Tension Record Isometric Tension Add_Niguldipine->Record_Tension Analyze Analyze Data (IC₅₀) Record_Tension->Analyze

Caption: Experimental workflow for in vitro vasorelaxation assay.

In_Vivo_Workflow Start Start: Acclimatize Spontaneously Hypertensive Rats (SHRs) Baseline_BP Measure Baseline Blood Pressure (Telemetry or Tail-Cuff) Start->Baseline_BP Administer_Drug Administer this compound (e.g., Oral Gavage) Baseline_BP->Administer_Drug Monitor_BP Continuously Monitor Blood Pressure and Heart Rate Administer_Drug->Monitor_BP Dose_Response Determine Dose-Response Relationship Monitor_BP->Dose_Response Analyze Analyze Data (e.g., % change in BP) Dose_Response->Analyze

Caption: Experimental workflow for in vivo blood pressure measurement.

References

Bridging the Gap: A Comparative Guide to Computational Docking and Experimental Validation of (+/-)-Niguldipine Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between computational docking and experimental validation techniques for characterizing the binding of the drug (+/-)-Niguldipine to its target receptors. Niguldipine, a potent 1,4-dihydropyridine (B1200194) derivative, functions as both a calcium channel blocker and an α1-adrenergic receptor antagonist, making it a subject of significant interest in cardiovascular research.[1][2] Understanding the precise molecular interactions that govern its binding is crucial for rational drug design and the development of more selective and efficacious therapeutics.

This guide will delve into the quantitative data derived from both predictive computational models and established experimental assays. It will also provide detailed methodologies for key experimental techniques and visualize the workflows and relevant signaling pathways to offer a clear and objective comparison for researchers in the field.

Data Presentation: Quantitative Comparison of Binding Affinities

The following tables summarize the available quantitative data for niguldipine binding from both experimental assays and, for a comparative context, computational predictions for related 1,4-dihydropyridine compounds targeting the L-type calcium channel.

Table 1: Experimental Binding Affinities of Niguldipine Enantiomers

EnantiomerTarget ReceptorTissue/PreparationRadioligandK_i_ ValueReference
(+)-NiguldipineL-type Ca²⁺ Channel (1,4-DHP Receptor)Guinea-pig Skeletal Muscle[³H]PN200-11085 pM[1]
(+)-NiguldipineL-type Ca²⁺ Channel (1,4-DHP Receptor)Guinea-pig Brain[³H]PN200-110140 pM[1]
(+)-NiguldipineL-type Ca²⁺ Channel (1,4-DHP Receptor)Guinea-pig Heart[³H]PN200-11045 pM[1]
(-)-NiguldipineL-type Ca²⁺ Channel (1,4-DHP Receptor)--~40-fold less potent than (+)[1]
(+)-Niguldipineα₁ₐ-Adrenoceptor (High-affinity site)Rat Brain Cortex[³H]prazosin52 pM[1]
(+)-Niguldipineα₁ₐ-AdrenoceptorRat Brain Cortex[³H]5-methyl-urapidil0.145 nM[3]
(-)-Niguldipineα₁ₐ-AdrenoceptorRat Brain Cortex[³H]5-methyl-urapidil3.12 nM[3]
(+)-Niguldipineα₁ₑ-Adrenoceptor (Low-affinity site)Rat Brain Cortex[³H]prazosin200-600-fold less affinity[1]
(+)-Niguldipineα₁ₑ-AdrenoceptorLiver Cell Membranes-78 nM[1]
(-)-Niguldipineα₁ₑ-AdrenoceptorLiver Cell Membranes-58 nM[1]

Table 2: Comparative Computational Docking Scores for 1,4-Dihydropyridines at the L-type Calcium Channel

CompoundTarget Protein ModelDocking SoftwarePredicted Binding Energy (kcal/mol)Reference
NifedipineCavAb (5KLB)AutoDock 4.2-8.5[4][5]
AmlodipineCavAb (5KLB)AutoDock 4.2-8.2[4][5]
Designed DHP Derivative (Compound 10)CavAb (5KLB)AutoDock 4.2-10.05[4][5]
NifedipineHuman Cav1.2 Homology Model--[6]
AmlodipineHuman Cav1.2 Homology Model--[6]

Experimental Protocols

A detailed understanding of the methodologies employed in experimental validation is critical for interpreting the generated data. Below are protocols for key techniques used to study protein-ligand interactions.

Radioligand Binding Assay

This technique is a cornerstone for quantifying the interaction between a ligand and its receptor.[1][3]

  • Membrane Preparation:

    • Tissues (e.g., guinea-pig heart, brain, skeletal muscle, or rat cerebral cortex) are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]PN200-110 for L-type calcium channels or [³H]prazosin for α₁-adrenoceptors) is incubated with the membrane preparation.

    • To determine the affinity of the unlabeled test compound (e.g., this compound), a competition assay is performed where increasing concentrations of the unlabeled drug are added to the incubation mixture.

    • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Data Analysis:

    • The data from competition assays are used to generate inhibition curves, from which the IC₅₀ value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined.

    • The K_i_ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of a protein-ligand complex, offering detailed insights into the binding mode.

  • Protein Expression and Purification: The target receptor protein is expressed in a suitable system (e.g., bacterial, insect, or mammalian cells) and purified to a high degree of homogeneity.

  • Crystallization: The purified protein is mixed with the ligand of interest (in this case, niguldipine) and subjected to various crystallization screening conditions to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is then built into the electron density and refined to obtain the final three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about the binding interface and the conformational changes that occur upon ligand binding.

  • Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) protein is prepared and purified.

  • NMR Data Acquisition: A series of NMR experiments are performed on the protein in the absence and presence of the ligand.

  • Chemical Shift Perturbation Mapping: Changes in the chemical shifts of the protein's signals upon ligand binding are monitored. The residues that experience significant chemical shift changes are likely to be part of the binding site.

  • Structure Calculation: For a more detailed structural analysis, Nuclear Overhauser Effect (NOE) data can be collected to determine through-space proximities between atoms in the protein and the ligand, which can be used to calculate the structure of the complex.

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in ligand binding.

  • Mutant Generation: The gene encoding the target receptor is mutated to change a specific amino acid residue suspected to be involved in binding.

  • Expression of Mutant Protein: The mutated gene is expressed in a suitable cell line.

  • Binding Assays: The binding affinity of the ligand to the mutant receptor is determined using techniques like radioligand binding assays.

  • Analysis: A significant change in binding affinity for the mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for ligand interaction.

Visualizations

Signaling Pathway of Niguldipine's Dual Action

Niguldipine Signaling Pathway cluster_calcium_channel Vascular Smooth Muscle Cell cluster_adrenoceptor Vascular Smooth Muscle Cell Niguldipine_Ca (+)-Niguldipine L_type_Ca_Channel L-type Ca²⁺ Channel Niguldipine_Ca->L_type_Ca_Channel Blocks Relaxation Vasodilation Niguldipine_Ca->Relaxation Promotes Ca_influx Ca²⁺ Influx Contraction Vasoconstriction Ca_influx->Contraction Leads to Niguldipine_Alpha This compound Alpha1_Adrenoceptor α₁-Adrenoceptor Niguldipine_Alpha->Alpha1_Adrenoceptor Antagonizes Gq_PLC Gq/PLC Pathway Alpha1_Adrenoceptor->Gq_PLC NE Norepinephrine NE->Alpha1_Adrenoceptor Activates IP3_DAG IP₃/DAG Increase Gq_PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction2 Vasoconstriction Ca_release->Contraction2

Caption: Dual mechanism of action of Niguldipine leading to vasodilation.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow prep Membrane Preparation (Homogenization & Centrifugation) incubation Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration Filtration (Separate Bound from Free Ligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis

Caption: Workflow for determining ligand binding affinity via radioligand assay.

Logical Relationship: Computational Docking Workflow

Computational Docking Workflow protein_prep Protein Structure Preparation (Homology Modeling or Crystal Structure) docking Molecular Docking (Sampling Poses & Orientations) protein_prep->docking ligand_prep Ligand Structure Preparation (2D to 3D Conversion & Energy Minimization) ligand_prep->docking scoring Scoring (Predicting Binding Affinity) docking->scoring analysis Analysis of Results (Binding Mode & Interactions) scoring->analysis

Caption: A typical workflow for in silico molecular docking studies.

References

Head-to-head comparison of (+/-)-Niguldipine and prazosin for α1-adrenoceptor blockade

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed, data-driven comparison of (+/-)-Niguldipine and prazosin (B1663645), two prominent antagonists of α1-adrenoceptors. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a thorough analysis of their respective binding affinities, functional antagonism, and receptor subtype selectivities, supported by experimental data and detailed methodologies.

Introduction

Prazosin, a quinazoline (B50416) derivative, is a well-established and highly selective α1-adrenoceptor antagonist, widely used both as a pharmacological tool and a therapeutic agent, primarily for hypertension and benign prostatic hyperplasia.[1] this compound, a 1,4-dihydropyridine, is recognized as a potent calcium channel blocker but also exhibits high affinity for a subtype of α1-adrenoceptors.[2] This dual activity makes a direct comparison of their α1-adrenoceptor blocking properties essential for researchers investigating adrenergic signaling and developing novel therapeutics.

Quantitative Comparison of Performance

The following tables summarize the key quantitative parameters for this compound and prazosin, focusing on their interaction with α1-adrenoceptor subtypes.

Table 1: α1-Adrenoceptor Binding Affinity (Ki values)
Compoundα1A (Ki, nM)α1B (Ki, nM)α1D (pKi)Species/TissueReference
This compound 0.29858 - 78-Rat Brain Cortex / Liver[2][3]
(+)-Niguldipine 0.052--Rat Brain Cortex[2]
Prazosin 0.20 (pKi=9.7)-8.9Rat Heart / Rat Aorta[4][5]
Prazosin --9.4 (pKi)Rat Tail Artery[4]

Note: Ki values are inversely proportional to binding affinity; a lower Ki indicates a higher affinity. pKi is the negative logarithm of the Ki value.

Table 2: Functional Antagonism (pA2 values)
CompoundpA2 ValueAgonistTissueSpeciesReference
Prazosin 10.70Phenylephrine (B352888)Human Umbilical VeinHuman[6]
Prazosin 10.87AdrenalineHuman Umbilical VeinHuman[6]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate the α1-adrenoceptor signaling pathway and a typical experimental workflow for antagonist evaluation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenoceptor g_protein Gq/11 alpha1_receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Vasoconstriction) ca_release->cellular_response pkc->cellular_response norepinephrine Norepinephrine/ Epinephrine norepinephrine->alpha1_receptor niguldipine This compound niguldipine->alpha1_receptor prazosin Prazosin prazosin->alpha1_receptor

Caption: α1-Adrenoceptor Signaling Pathway.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_isolation Isolate Vascular Smooth Muscle (e.g., Aortic Rings) organ_bath Mount in Organ Bath tissue_isolation->organ_bath agonist_crc Generate Agonist (e.g., Phenylephrine) Concentration-Response Curve organ_bath->agonist_crc antagonist_incubation Incubate with Antagonist (this compound or Prazosin) agonist_crc->antagonist_incubation agonist_crc_antagonist Generate Agonist CRC in presence of Antagonist antagonist_incubation->agonist_crc_antagonist schild_plot Schild Plot Analysis agonist_crc_antagonist->schild_plot pa2_determination Determine pA2 Value schild_plot->pa2_determination

Caption: Experimental Workflow for Antagonist Characterization.

Detailed Experimental Methodologies

Radioligand Binding Assays for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound and prazosin for α1-adrenoceptor subtypes.

Protocol:

  • Membrane Preparation: Tissues rich in specific α1-adrenoceptor subtypes (e.g., rat cerebral cortex for α1A, rat liver for α1B) or cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are homogenized in a cold buffer and centrifuged to isolate the cell membranes.[1][9] The final membrane pellet is resuspended in a binding buffer.

  • Competition Binding Assay: A fixed concentration of a radiolabeled ligand that binds to α1-adrenoceptors (e.g., [3H]prazosin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound or prazosin).[1][9]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

In Vitro Functional Assays for pA2 Determination (Vasoconstriction)

Objective: To determine the functional antagonist potency (pA2) of this compound and prazosin by measuring their ability to inhibit agonist-induced vasoconstriction.

Protocol:

  • Tissue Preparation: Rings of vascular smooth muscle (e.g., rabbit cutaneous resistance arteries or human umbilical vein) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[6]

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated by adding increasing concentrations of an α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) to the organ bath and recording the resulting contractile response.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (this compound or prazosin) for a predetermined period to allow for equilibrium to be reached.[6]

  • Second Agonist CRC: A second cumulative agonist CRC is generated in the presence of the antagonist.

  • Schild Plot Analysis: Steps 4 and 5 are repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the Schild regression line provides the pA2 value.[6]

Conclusion

This guide provides a comprehensive head-to-head comparison of this compound and prazosin as α1-adrenoceptor antagonists. Prazosin demonstrates high affinity and potent functional antagonism across α1-adrenoceptor subtypes. This compound also exhibits high affinity, particularly for the α1A subtype, but its functional antagonism of vasoconstriction is less well-characterized in the current literature. The provided experimental protocols offer a framework for further investigation into the nuanced pharmacological profiles of these and other α1-adrenoceptor modulators. The diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for researchers in this field.

References

A Comparative Analysis of Preclinical Side-Effect Profiles of L-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this document provides an objective comparison of the preclinical side-effect profiles of commonly used L-type calcium channel blockers (LCCBs). Supported by experimental data, this guide aims to inform the selection and development of LCCBs with improved safety profiles.

L-type calcium channel blockers are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina. However, their therapeutic benefits are often accompanied by side effects that can impact patient compliance and overall treatment success. This guide delves into the preclinical data on the most common side effects associated with the three main classes of LCCBs: dihydropyridines (e.g., nifedipine (B1678770), amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem). The primary side effects covered are peripheral edema, headache, and reflex tachycardia.

Comparative Preclinical Side-Effect Data

The following tables summarize quantitative data from preclinical studies, offering a comparative look at the side-effect profiles of different LCCBs. It is important to note that direct head-to-head preclinical comparisons for all side effects across all drugs are not always available. The data presented here is a synthesis of available findings.

Table 1: Comparison of Dihydropyridine-Induced Peripheral Edema in a Preclinical Model

L-type Calcium Channel BlockerAnimal ModelDosageMethod of Edema InductionPaw Volume Increase (%)Reference
NifedipineRat25 and 400 µg/kg, i.p.CarrageenanDose-dependent reduction[1]
Verapamil (B1683045)Rat25 and 400 µg/kg, i.p.CarrageenanReduction at low dose only[1]

*Note: This study investigated the anti-inflammatory (edema-reducing) effects. A lower reduction in inflammation-induced edema could paradoxically suggest a higher propensity for vasodilation-induced edema, though this is an indirect interpretation. A network meta-analysis of clinical trials found nifedipine to have the highest risk of inducing peripheral edema among dihydropyridines.[2][3]

Table 2: Comparative Cardiovascular Effects of LCCBs in Preclinical Models

L-type Calcium Channel BlockerAnimal ModelKey Findings on Reflex TachycardiaReference
NifedipineHypertensive RatsIncrease in heart rate accompanying hypotension.[4]
Amlodipine (B1666008)Hypertensive PatientsDid not significantly change 24h average heart rate.[5]
VerapamilNeurogenic Hypertensive RatsDirect inhibitory action on sinus node automaticity, which can be suppressed by baroreflex tachycardia.[6]

*Note: Direct preclinical comparisons of reflex tachycardia at equihypotensive doses are limited. Clinical studies suggest that nifedipine retard is associated with an increase in sympathetic activity and reflex tachycardia, while amlodipine is not.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments used to evaluate the side effects of LCCBs.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation and edema.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • A baseline measurement of the paw volume of the right hind paw is taken using a plethysmometer.

    • The LCCB or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at the desired dose.

    • After a set pre-treatment time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]

  • Data Analysis: The percentage increase in paw volume is calculated for each animal at each time point relative to its baseline volume. The data is then analyzed to compare the effects of different LCCBs.

Cardiovascular Monitoring in Conscious Rats using Telemetry

Telemetry allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals, providing more physiologically relevant data.[8][9]

  • Animals: Male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are often used.

  • Surgical Implantation:

    • Animals are anesthetized, and a telemetry transmitter is surgically implanted. The catheter is typically inserted into the abdominal aorta for blood pressure measurement.[10]

    • The body of the transmitter is placed in the abdominal cavity.

    • Animals are allowed a recovery period of at least one week post-surgery.[10]

  • Data Acquisition:

    • Following recovery, animals are housed in their home cages placed on receiver platforms that collect the telemetry signals.

    • Baseline cardiovascular parameters (blood pressure, heart rate, and activity) are recorded continuously for a set period (e.g., 24 hours).

    • The LCCB or vehicle is administered, and cardiovascular parameters are continuously monitored to assess changes from baseline, including the magnitude and duration of reflex tachycardia.

  • Data Analysis: Data is typically averaged over specific time intervals to analyze the effects of the drug on mean arterial pressure and heart rate.

Nitroglycerin (NTG)-Induced Headache Model in Rodents

This model is used to study migraine-like pain and evaluate potential anti-migraine therapies.[11][12]

  • Animals: Male and female Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure:

    • Animals are habituated to the testing environment and procedures.

    • Nitroglycerin (NTG), a nitric oxide donor, is administered (typically 10 mg/kg, i.p.) to induce headache-like symptoms.[13][14]

    • The LCCB or vehicle is administered prior to or after the NTG injection, depending on the study design (prophylactic or acute treatment).

  • Behavioral Assessment:

    • Allodynia: Mechanical or thermal allodynia (a painful response to a normally non-painful stimulus) is assessed using von Frey filaments or thermal plates on the periorbital region or hind paws.[13]

    • Spontaneous Pain Behaviors: Behaviors such as freezing, head grooming, and reduced activity can be monitored.

  • Data Analysis: The withdrawal thresholds (for allodynia) or the frequency/duration of pain-related behaviors are quantified and compared between treatment groups.

Signaling Pathways and Mechanisms of Side Effects

Understanding the underlying signaling pathways is critical for developing strategies to mitigate the side effects of LCCBs.

Dihydropyridine-Induced Edema

Dihydropyridine (B1217469) LCCBs cause peripheral edema primarily through preferential vasodilation of precapillary arterioles without a corresponding dilation of postcapillary venules. This leads to an increase in intracapillary hydrostatic pressure, promoting fluid extravasation into the interstitium.[15]

Edema_Pathway DHP Dihydropyridine LCCB L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) DHP->L_type_Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Reduces Vasodilation Arteriolar Vasodilation Ca_Influx->Vasodilation Capillary_Pressure Increased Intracapillary Hydrostatic Pressure Vasodilation->Capillary_Pressure Edema Peripheral Edema Capillary_Pressure->Edema Tachycardia_Pathway DHP Dihydropyridine LCCB Vasodilation Peripheral Vasodilation DHP->Vasodilation BP_Drop Decreased Blood Pressure Vasodilation->BP_Drop Baroreceptors Baroreceptor Sensing BP_Drop->Baroreceptors SNS_Activity Increased Sympathetic Nervous System Activity Baroreceptors->SNS_Activity Signals to Medulla Heart_Rate Increased Heart Rate (Tachycardia) SNS_Activity->Heart_Rate Headache_Pathway LCCB L-type Calcium Channel Blocker Cerebral_Vasodilation Cerebral Vasodilation LCCB->Cerebral_Vasodilation Trigeminal_Nerve Trigeminal Nerve Activation Cerebral_Vasodilation->Trigeminal_Nerve CGRP_Release CGRP Release Trigeminal_Nerve->CGRP_Release Headache Headache CGRP_Release->Headache Pain Signaling

References

A Comparative Guide to a New HPLC Method for Simultaneous Analysis of Amlodipine and Valsartan in a Fixed-Dose Combination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of a new High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of amlodipine (B1666008) and valsartan (B143634) in a fixed-dose combination tablet. The performance of this new method is objectively compared against a previously published and validated alternative method, supported by detailed experimental data. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Introduction

Fixed-dose combinations (FDCs) are increasingly common in pharmacotherapy, offering improved patient compliance and therapeutic efficacy. The simultaneous analysis of multiple active pharmaceutical ingredients (APIs) in a single dosage form presents analytical challenges, requiring robust, accurate, and efficient methods for quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[1] This guide details the validation of a novel, rapid, and efficient HPLC method for the concurrent analysis of amlodipine and valsartan and compares it with an existing method to highlight its advantages. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Experimental Protocols

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions for both the new and the alternative method are detailed below.

Table 1: Chromatographic Conditions

ParameterNew HPLC MethodAlternative HPLC Method[7][8]
Column C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)C18 column (ODS 2, 4.6 x 200 mm, 10 µm)[7][8]
Mobile Phase Acetonitrile : Water : Trifluoroacetic acid (55:45:0.1 v/v/v)Phosphate buffer (pH 3.6, 0.01 M) : Acetonitrile : Methanol (B129727) (46:44:10 v/v/v)[7][8]
Flow Rate 0.4 mL/min1.0 mL/min[7][8]
Detection Wavelength 265 nm240 nm[7][8]
Injection Volume 5 µL20 µL[7][8]
Column Temperature AmbientAmbient[7][8]
Run Time < 5 minutes< 9 minutes[7]
Preparation of Standard and Sample Solutions

Standard Stock Solutions: Accurately weighed quantities of amlodipine besylate and valsartan reference standards were dissolved in methanol to obtain stock solutions of 100 µg/mL for each drug.

Working Standard Solutions: Aliquots from the stock solutions were further diluted with the mobile phase to prepare a series of working standard solutions at different concentration levels for linearity studies. For routine analysis, a working standard solution containing 10 µg/mL of amlodipine and 16 µg/mL of valsartan was prepared.

Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to one tablet (containing 10 mg of amlodipine and 160 mg of valsartan) was accurately weighed and transferred to a 100 mL volumetric flask.[9] Approximately 70 mL of methanol was added, and the mixture was sonicated for 15 minutes. The volume was made up to the mark with methanol, and the solution was filtered through a 0.45 µm membrane filter. An appropriate aliquot of the filtrate was further diluted with the mobile phase to obtain a final concentration within the linear range.

Method Validation and Comparison

The new HPLC method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The results are compared with the alternative method.

Specificity

Specificity is the ability of the method to measure the analyte response in the presence of other components such as impurities, degradation products, and placebo ingredients. The chromatograms of the placebo, standard, and sample solutions were compared. No interference from excipients was observed at the retention times of amlodipine and valsartan in either method, confirming the specificity of both.

G cluster_0 Specificity Assessment Blank (Mobile Phase) Blank (Mobile Phase) No Peaks No Peaks Blank (Mobile Phase)->No Peaks Inject Placebo Solution Placebo Solution No Interfering Peaks No Interfering Peaks Placebo Solution->No Interfering Peaks Inject Standard Solution Standard Solution Analyte Peaks Analyte Peaks Standard Solution->Analyte Peaks Inject Sample Solution Sample Solution Analyte Peaks without Interference Analyte Peaks without Interference Sample Solution->Analyte Peaks without Interference Inject G Optimized Method Optimized Method Flow Rate Flow Rate Optimized Method->Flow Rate Vary ±0.1 mL/min Mobile Phase Composition Mobile Phase Composition Optimized Method->Mobile Phase Composition Vary ±2% Organic Wavelength Wavelength Optimized Method->Wavelength Vary ±2 nm Acceptable System Suitability Acceptable System Suitability Flow Rate->Acceptable System Suitability Mobile Phase Composition->Acceptable System Suitability Wavelength->Acceptable System Suitability

References

In Vitro Experimental Verification of Network Pharmacology Predictions for (+/-)-Niguldipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+/-)-Niguldipine, a dihydropyridine (B1217469) calcium channel blocker, in the context of network pharmacology predictions and their in vitro experimental verification. Due to the limited availability of published network pharmacology studies specifically focused on this compound, this guide presents hypothesized predictions based on its known mechanisms and data from similar compounds. These predictions are then substantiated with existing in vitro experimental data for Niguldipine and compared with alternative dihydropyridine calcium channel blockers, such as Amlodipine and Nifedipine.

Hypothesized Network Pharmacology Predictions for this compound

Network pharmacology is a discipline that investigates the interactions of drugs with multiple targets and their effects on complex biological networks. For this compound, a potent L-type calcium channel blocker with additional activity at α1-adrenergic receptors, a network pharmacology approach would likely predict its involvement in several key signaling pathways that regulate cellular processes like proliferation, apoptosis, and migration, particularly in the context of cancer, where calcium signaling is often dysregulated.

Based on the known targets and the effects of other dihydropyridines, the predicted key targets and pathways for this compound are hypothesized to include:

  • Key Protein Targets:

    • CACNA1C (L-type calcium channel)

    • ADRA1A (Alpha-1A adrenergic receptor)

    • PIK3CA, PIK3CB, PIK3CD (Phosphoinositide 3-kinase subunits)

    • Akt1 (Protein kinase B)

    • MAPK1 (ERK2), MAPK3 (ERK1) (Mitogen-activated protein kinases)

    • Bcl-2, BAX (Apoptosis regulators)

    • CCND1 (Cyclin D1)

  • Key Signaling Pathways:

    • PI3K/Akt Signaling Pathway

    • MAPK/ERK Signaling Pathway

    • Apoptosis Pathway

    • Cell Cycle Regulation

Comparative In Vitro Experimental Data

The following tables summarize the available in vitro data for this compound and its alternatives, focusing on endpoints relevant to the hypothesized network pharmacology predictions.

Table 1: Comparison of In Vitro Antiproliferative Activity

CompoundCell LineAssayEndpointResultCitation
This compound Human Lung Cancer Cell LinesProliferation AssayInhibition of Cell GrowthPotent inhibitor of PKC-dependent proliferation[1]
AmlodipineA549 (Non-Small Cell Lung Cancer)MTT AssayIC50~15 µM[2]
NifedipineVascular Smooth Muscle Cells (from SHR)TUNEL AssayApoptosis InductionInduced apoptosis at 50 µM[3]
FelodipineHuman LUSC CellsCCK-8 AssayInhibition of ProliferationImpaired proliferative abilities[]

Table 2: Comparison of Effects on Key Signaling Pathways

CompoundCell LinePathway InvestigatedKey Proteins MeasuredObserved EffectCitation
This compound Human Lung Cancer Cell LinesProtein Kinase C (PKC)PKC activityInhibition of PKC-dependent mitogenic signals[1]
AmlodipineA549 (Non-Small Cell Lung Cancer)PI3K/Akt, MAPK/ERKp-Akt, p-ERKAttenuation of both pathways[2]
Verapamil (Non-Dihydropyridine)Rat Atrial MyocytesMAPK/ERKp-ERK, p-p38Inhibited rapid pacing-induced activation[5]

Detailed Experimental Protocols

To experimentally verify the hypothesized network pharmacology predictions for this compound, the following standard in vitro assays would be essential.

3.1. Cell Viability and Proliferation (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of their viability and proliferation.

  • Materials:

    • 96-well cell culture plates

    • Cell culture medium

    • This compound and other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or other calcium channel blockers for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[6][7][8][9]

3.2. Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of Akt and ERK.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with the test compounds for the desired time, then wash with ice-cold PBS.

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.[10][11][12]

3.3. Gene Expression Analysis (RT-qPCR)

Quantitative real-time PCR is used to measure the expression levels of target genes, such as those involved in cell cycle regulation (e.g., CCND1) or apoptosis (e.g., Bcl-2, BAX).

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green or TaqMan qPCR master mix

    • Gene-specific primers

    • qPCR instrument

  • Protocol:

    • Treat cells with the test compounds and extract total RNA.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

    • Run the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or ACTB).[13][14][15][16][17]

Visualizations of Pathways and Workflows

4.1. Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.

PI3K_Akt_Pathway Niguldipine This compound L_type_Ca_Channel L-type Ca2+ Channel Niguldipine->L_type_Ca_Channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx PI3K PI3K Ca_influx->PI3K Modulates Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Downstream Downstream Effects (Cell Survival, Proliferation) p_Akt->Downstream MAPK_ERK_Pathway Niguldipine This compound L_type_Ca_Channel L-type Ca2+ Channel Niguldipine->L_type_Ca_Channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Ras Ras Ca_influx->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK Downstream Downstream Effects (Gene Expression, Proliferation) p_ERK->Downstream Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in Plates Treatment Treat with this compound and Alternatives Cell_Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western Western Blot (Protein Expression) Treatment->Western qPCR RT-qPCR (Gene Expression) Treatment->qPCR IC50_Calc IC50 Calculation MTT->IC50_Calc Densitometry Densitometry Western->Densitometry ddCt ΔΔCt Analysis qPCR->ddCt Logic_Diagram Net_Pharm Network Pharmacology Prediction Hypothesis Hypothesis Generation: Key Targets & Pathways Net_Pharm->Hypothesis In_Vitro In Vitro Experimental Verification Hypothesis->In_Vitro Validation Validation of Mechanisms In_Vitro->Validation Drug_Dev Informed Drug Development Validation->Drug_Dev

References

A Comparative Analysis of the Long-Term Vascular Effects of L-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term effects of L-type calcium channel blockers (LCCBs) on vascular health. It delves into the differential impacts of dihydropyridine (B1217469) (DHP) and non-dihydropyridine (non-DHP) LCCBs and contrasts their performance with other major classes of antihypertensive agents. The information presented is supported by experimental data from clinical trials and meta-analyses, with detailed methodologies for key assessments and visual representations of relevant signaling pathways.

Executive Summary

L-type calcium channel blockers are a cornerstone in the management of hypertension. Their primary mechanism involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, the long-term impact on vascular health extends beyond simple blood pressure control and differs between the subclasses of LCCBs and other antihypertensive drugs. This guide elucidates these differences to inform research and drug development efforts in cardiovascular medicine.

Comparative Efficacy on Vascular Health Markers

The long-term vascular health effects of LCCBs can be quantified through several key markers, including endothelial function, arterial stiffness, and vascular remodeling.

Endothelial Function: Flow-Mediated Dilation (FMD)

Endothelial dysfunction is an early indicator of atherosclerosis. Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily mediated by nitric oxide (NO).

A network meta-analysis of 49 studies demonstrated that the combination of an Angiotensin Receptor Blocker (ARB) with a Calcium Channel Blocker (CCB) was most effective in improving FMD in hypertensive patients.[1] Among monotherapies, Angiotensin-Converting Enzyme (ACE) inhibitors showed a significant benefit.[1] Dihydropyridine CCBs, such as benidipine, have been shown to significantly increase FMD and plasma cGMP levels, a marker of NO activity, suggesting an improvement in endothelial function.[2] In contrast, the non-dihydropyridines diltiazem (B1670644) and verapamil (B1683045) did not show a significant effect on FMD or cGMP levels in the same study.[2] Some studies suggest that dihydropyridine CCBs may restore endothelial function by enhancing NO bioavailability through antioxidant effects.[3]

Treatment ClassChange in FMD (%)Key Findings
Dihydropyridine LCCBs Benidipine significantly increased FMD (from 4.7% to 7.4%).[2] May improve NO bioavailability.[3]
Non-Dihydropyridine LCCBs Diltiazem and verapamil showed no significant change in FMD.[2]
ACE Inhibitors Consistently show improvement in FMD across various studies.[1][4]
ARBs Improve endothelial function, with no significant difference compared to ACE inhibitors.[4]
ARB + CCB Combination ↑↑ Demonstrated the highest efficacy in increasing FMD in a network meta-analysis.[1]
Arterial Stiffness: Pulse Wave Velocity (PWV) and Augmentation Index (AIx)

Increased arterial stiffness is an independent predictor of cardiovascular events. Carotid-femoral pulse wave velocity (cfPWV) is the gold-standard non-invasive measure of aortic stiffness.

Randomized clinical trials indicate that LCCBs, along with ACE inhibitors and ARBs, are more effective at reducing arterial stiffness compared to diuretics and beta-blockers.[5][6] However, some studies suggest that ARBs may have a more beneficial effect on the ambulatory arterial stiffness index (AASI) compared to CCBs.[7]

Treatment ClassChange in Pulse Wave Velocity (m/s)Change in Augmentation Index (%)Key Findings
LCCBs More effective than diuretics and beta-blockers in reducing PWV.[6]
ACE Inhibitors Similar efficacy to LCCBs and ARBs in improving arterial stiffness.[5]
ARBs Some studies suggest superiority over CCBs in improving AASI.[7]
Beta-Blockers ↔ / ↑ Generally less effective or may even increase arterial stiffness.[5]
Diuretics Less effective than LCCBs, ACE inhibitors, and ARBs in reducing PWV.[6]
Vascular Remodeling: Carotid Intima-Media Thickness (CIMT)

Carotid intima-media thickness (CIMT) is a marker of subclinical atherosclerosis. A meta-analysis of 22 randomized controlled trials showed that antihypertensive treatment, in general, reduces the rate of CIMT progression.[8] Notably, this meta-analysis concluded that CCBs are more effective than ACE inhibitors in attenuating CIMT progression.[8] Another meta-analysis also found that CCBs and ARBs have the greatest effect on reducing CIMT among antihypertensive drugs.[9]

Treatment ClassChange in CIMT (μm/year)Key Findings
LCCBs ↓↓ More effective than ACE inhibitors and diuretics in reducing CIMT progression.[8][9]
ACE Inhibitors Significant reduction in CIMT progression compared to placebo.[9]
ARBs ↓↓ Showed a significant effect on reducing CIMT, comparable to CCBs.[9]
Diuretics Less effective than CCBs.[9]
Beta-Blockers Showed a trend towards reducing CIMT progression.[9]

Signaling Pathways in Vascular Health

The long-term effects of LCCBs on vascular health are mediated through complex signaling pathways within endothelial and vascular smooth muscle cells.

LCCB Action on Vascular Smooth Muscle Cells

LCCBs primarily target L-type calcium channels on vascular smooth muscle cells (VSMCs), inhibiting calcium influx and leading to vasodilation. Beyond this, they influence pathways related to cell proliferation and migration, which are key components of vascular remodeling.

LCCB_VSMC_Pathway LCCB L-Type Calcium Channel Blockers L_type_Ca_Channel L-Type Ca2+ Channel LCCB->L_type_Ca_Channel Blockade Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx VSMC_Contraction VSMC Contraction Ca_influx->VSMC_Contraction Inhibition Vasodilation Vasodilation VSMC_Contraction->Vasodilation Leads to RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits VSMC_Proliferation VSMC Proliferation & Migration ROCK->VSMC_Proliferation Promotes MLCP->VSMC_Contraction Inhibits

LCCB signaling in vascular smooth muscle cells.

The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of VSMC contraction and proliferation.[10][11] Some evidence suggests that certain antihypertensive agents may modulate this pathway, influencing vascular remodeling.

Endothelial Cell Signaling and Nitric Oxide Bioavailability

Endothelial cells play a crucial role in maintaining vascular homeostasis, largely through the production of nitric oxide (NO). LCCBs, particularly dihydropyridines, can enhance NO bioavailability.[12] This may be due to antioxidant properties that reduce the degradation of NO.[3]

Endothelial_Signaling Shear_Stress Shear Stress eNOS eNOS Shear_Stress->eNOS Activates Agonists Agonists (e.g., Acetylcholine) Agonists->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->NO Substrate for sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Promotes DHP_LCCB Dihydropyridine LCCBs DHP_LCCB->NO Increases Bioavailability ROS Reactive Oxygen Species (ROS) DHP_LCCB->ROS Inhibits ROS->NO Degrades

Endothelial signaling and NO bioavailability.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of vascular health markers in clinical trials.

Measurement of Flow-Mediated Dilation (FMD)

This non-invasive technique assesses endothelium-dependent vasodilation.

  • Patient Preparation: Subjects should fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the measurement. The test is performed in a quiet, temperature-controlled room after a 15-20 minute rest period in the supine position.[13][14]

  • Procedure:

    • A high-resolution ultrasound probe (≥7.5 MHz) is used to acquire a longitudinal image of the brachial artery, 2-15 cm above the antecubital fossa.[15]

    • Baseline brachial artery diameter and blood flow velocity are recorded for at least one minute.

    • A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.[16]

    • The cuff is then rapidly deflated, and brachial artery diameter and blood flow are continuously recorded for at least 3 minutes.

  • Data Analysis: FMD is calculated as the percentage change in the peak post-occlusion brachial artery diameter from the baseline diameter.

FMD_Workflow Start Patient Preparation (Fasting, Rest) Baseline Baseline Ultrasound: Brachial Artery Diameter & Blood Flow Start->Baseline Occlusion Forearm Cuff Inflation (5 minutes) Baseline->Occlusion Deflation Cuff Deflation Occlusion->Deflation Post_Occlusion Post-Occlusion Ultrasound: Continuous Diameter & Flow Measurement (3 min) Deflation->Post_Occlusion Analysis Data Analysis: Calculate % Change in Diameter Post_Occlusion->Analysis End FMD (%) Analysis->End

Experimental workflow for FMD measurement.
Measurement of Pulse Wave Velocity (PWV)

PWV is a measure of arterial stiffness, with carotid-femoral PWV (cfPWV) being the gold standard.

  • Patient Preparation: Similar to FMD, patients should be rested in a supine position in a quiet, temperature-controlled room.

  • Procedure:

    • Pulse waveforms are recorded sequentially at the carotid and femoral arteries using a tonometer.[17]

    • The time delay (Δt) between the feet of the two waveforms is measured, often using the R-wave of a simultaneously recorded electrocardiogram (ECG) as a reference.[17]

    • The distance (D) between the two recording sites is measured over the body surface.[18]

  • Data Analysis: PWV is calculated as D / Δt.

PWV_Workflow Start Patient Preparation (Resting, Supine) Recording Simultaneous ECG & Sequential Tonometry (Carotid & Femoral Arteries) Start->Recording Measurement Measure Distance Between Sites (D) Start->Measurement Time_Delay Calculate Time Delay (Δt) Between Pulse Waveforms Recording->Time_Delay Calculation Calculate PWV = D / Δt Measurement->Calculation Time_Delay->Calculation End PWV (m/s) Calculation->End

Experimental workflow for PWV measurement.
Assessment of Vascular Smooth Muscle Cell (VSMC) Proliferation

In vitro studies are essential to elucidate the direct cellular effects of LCCBs on VSMC proliferation.

  • Cell Culture: Human aortic or coronary artery smooth muscle cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of LCCBs or other compounds of interest.

  • Proliferation Assay:

    • Cells are plated in 96-well plates.[19][20]

    • After treatment, a nucleoside analog such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the culture medium.[7]

    • Incorporated EdU is detected using a click chemistry-based reaction with a fluorescent azide.[19]

    • Cell nuclei are counterstained with a DNA dye (e.g., DAPI).

  • Quantification: Proliferation is quantified by determining the percentage of EdU-positive cells using fluorescence microscopy and image analysis software.[19]

Conclusion and Future Directions

The long-term administration of LCCBs has multifaceted effects on vascular health that extend beyond their blood pressure-lowering capabilities. Dihydropyridine LCCBs appear to have more favorable effects on endothelial function compared to non-dihydropyridines. In terms of reducing arterial stiffness and slowing the progression of atherosclerosis, LCCBs, as a class, are comparable or superior to other first-line antihypertensive agents like ACE inhibitors and ARBs, and generally more effective than beta-blockers and diuretics.

Future research should focus on large-scale, head-to-head clinical trials directly comparing the long-term vascular effects of different LCCBs and their combinations with other antihypertensive drugs. Further elucidation of the underlying molecular mechanisms will be crucial for the development of novel therapeutic strategies targeting vascular health in hypertensive patients. The integration of advanced imaging techniques and molecular biology will provide a more comprehensive understanding of the vascular impact of these widely prescribed medications.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (+/-)-Niguldipine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory bench to include the safe and responsible management of chemical waste. The proper disposal of investigational compounds like (+/-)-Niguldipine, a calcium channel blocker, is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols not only ensures regulatory compliance but also builds a foundation of trust in the scientific community's commitment to safety.

Immediate Safety and Disposal Plan

The primary directive for the disposal of this compound, as with many laboratory chemicals, is to avoid direct release into the environment. The Safety Data Sheet (SDS) for Niguldipine hydrochloride explicitly states that surplus and non-recyclable solutions should be offered to a licensed disposal company. It is imperative to contact a licensed professional waste disposal service to handle this material. Contaminated packaging should be treated as the unused product and disposed of in the same manner.

Operational Protocol for Disposal

A systematic approach is essential for the safe handling and disposal of this compound waste. The following step-by-step guide provides a framework for laboratory personnel:

  • Waste Characterization: While this compound is not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), a conservative approach is recommended.[1] Due to its pharmacological activity and the potential for environmental toxicity, it should be managed as a hazardous chemical waste unless determined otherwise by a qualified environmental health and safety (EHS) professional. This determination is typically based on characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]

  • Segregation: All waste streams containing this compound must be segregated from non-hazardous waste. This includes the pure compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and disposable labware (e.g., pipette tips, vials).

  • Containerization: Collect this compound waste in a dedicated, chemically compatible, and leak-proof container. For liquid waste, high-density polyethylene (B3416737) (HDPE) containers are often suitable. Ensure the container is kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the chemical name "this compound," the concentration (if in solution), and the accumulation start date. Follow your institution's specific labeling requirements.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor. The preferred method for the final disposal of pharmaceutical waste is high-temperature incineration.[3]

Quantitative Data for Disposal

ParameterGuidelineSource
Incineration Temperature 850°C - 1200°C (1562°F - 2192°F)[4][5]
Secondary Chamber Retention Time Minimum of 2 seconds[6]
Waste Classification Assumed Hazardous (pending characterization)[1]

Experimental Protocols

Currently, there are no standardized experimental protocols for the in-lab degradation or neutralization of this compound for disposal purposes. Research on the photodegradation of 1,4-dihydropyridines, the chemical class of niguldipine, indicates that these compounds are sensitive to light, which leads to their degradation.[7] However, this process is not a recognized disposal method and may produce byproducts of unknown toxicity. Therefore, chemical treatment in the lab is not recommended. The established and regulated method of disposal through a licensed waste management service must be followed.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Niguldipine_Disposal_Workflow start Start: this compound Waste Generated waste_char Waste Characterization: Treat as Hazardous Waste start->waste_char segregate Segregate Waste: - Pure Compound - Solutions - Contaminated PPE - Labware waste_char->segregate containerize Containerize in a Labeled, Leak-Proof Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' Concentration & Date containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal

Figure 1. Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(+/-)-Niguldipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(+/-)-Niguldipine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.